Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-13(2,3)18-12(16)15-9-14(17,10-15)11-7-5-4-6-8-11/h4-8,17H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFFQIULSPDBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734937 | |
| Record name | tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398489-25-3 | |
| Record name | tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate chemical properties
An In-Depth Technical Guide to Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound, also known by its synonym 1-Boc-3-phenyl-3-azetidinol, is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. Its structure, which features a strained four-membered azetidine ring, is strategically substituted with a tertiary alcohol, a phenyl group, and a tert-butoxycarbonyl (Boc) protecting group. This unique arrangement provides a combination of conformational rigidity, metabolic stability, and versatile chemical handles, making it an invaluable intermediate in the synthesis of complex molecular architectures for drug development.
The azetidine ring itself is an important structural motif in medicinal chemistry, often used to improve physicochemical properties such as solubility and to explore novel intellectual property space. The presence of the 3-hydroxy and 3-phenyl groups on this scaffold allows for precise, three-dimensional diversification, enabling chemists to fine-tune a molecule's interaction with biological targets. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and scientists in drug development.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 398489-25-3[1] |
| Molecular Formula | C₁₄H₁₉NO₃[1][2] |
| Molecular Weight | 249.31 g/mol [1][3] |
| Appearance | White to off-white solid/crystalline powder |
| Purity | Typically ≥98%[1][2] |
| InChI Key | RDFFQIULSPDBAB-UHFFFAOYSA-N[1][2] |
| Storage | 2-8°C[3] |
Synthesis: A Grignard-Based Approach
A prevalent and efficient method for synthesizing this compound involves the nucleophilic addition of a phenyl organometallic reagent to the commercially available N-Boc-3-azetidinone. The reaction with phenyllithium or a phenyl Grignard reagent provides a direct route to the desired tertiary alcohol.[4]
The causality behind this experimental design is rooted in fundamental organometallic chemistry. The carbonyl carbon of N-Boc-3-azetidinone is electrophilic, making it susceptible to attack by the highly nucleophilic carbon of the phenyl organometallic species. The reaction is typically conducted at very low temperatures (-78 °C) to control the high reactivity of the organometallic reagent, preventing side reactions such as enolization of the ketone or reaction with the solvent. An inert atmosphere is critical as organolithium and Grignard reagents are rapidly quenched by atmospheric oxygen and moisture.
Experimental Protocol: Synthesis from 1-Boc-3-azetidinone
Materials:
-
1-Boc-3-azetidinone (1 equivalent)
-
Bromobenzene (1.1 equivalents)
-
n-Butyllithium (1.1 equivalents in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Phenyllithium: A solution of bromobenzene in anhydrous THF is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium solution is added dropwise to the bromobenzene solution, and the mixture is stirred for 1 hour at -78 °C to generate phenyllithium in situ.[5]
-
Addition Reaction: A solution of 1-Boc-3-azetidinone in anhydrous THF is added slowly to the freshly prepared phenyllithium solution at -78 °C.[4]
-
The reaction mixture is stirred at -78 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Work-up and Extraction: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Reactivity and Chemical Transformations
The chemical behavior of this compound is dictated by its three primary functional groups: the tertiary hydroxyl group, the Boc-protected amine, and the phenyl ring.
-
The Tertiary Hydroxyl Group: This group is a key site for further functionalization. It can be deprotonated with a strong base to form an alkoxide or act as a leaving group under acidic conditions via protonation. A strategically important reaction is the Lewis acid-catalyzed Friedel-Crafts alkylation, where the hydroxyl group is eliminated to form a stabilized tertiary carbocation, which is then attacked by an electron-rich aromatic ring.[4] This reaction provides a powerful method for creating 3,3-diarylazetidines, a class of compounds with significant interest in medicinal chemistry.[4]
-
The N-Boc Protecting Group: The tert-butoxycarbonyl group is a robust protecting group that stabilizes the azetidine ring. Its primary role is to prevent the nitrogen from participating in unwanted side reactions. It can be cleanly removed under standard acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to yield the free secondary amine, which can then be functionalized through N-alkylation, acylation, or sulfonylation.
-
The Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid decomposition of the azetidine ring or cleavage of the Boc group.
Key Reaction: Friedel-Crafts Arylation to 3,3-Diarylazetidines
This transformation exemplifies the utility of the title compound as an intermediate. The reaction with an arene like toluene in the presence of a Lewis acid such as aluminum chloride (AlCl₃) yields a 3-aryl-3-phenylazetidine derivative.[4]
Protocol Outline:
-
This compound is dissolved in an excess of the arene (e.g., toluene), which serves as both reactant and solvent.
-
The solution is cooled in an ice bath, and a Lewis acid (e.g., AlCl₃) is added portion-wise.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched with ice-water and neutralized with a base (e.g., NaOH solution).
-
The product is extracted, dried, and purified. The Boc group may be cleaved under these conditions, yielding the free diarylazetidine.
Reaction Pathway Diagram
Caption: Friedel-Crafts reaction pathway.
Applications in Drug Development
This compound is not merely a laboratory curiosity; it is a strategically important intermediate for synthesizing pharmacologically active agents.[3]
-
Scaffold for CNS Agents: The rigid azetidine core is frequently used to construct analogues of known neurotransmitters or to develop novel ligands for central nervous system (CNS) targets. The defined stereochemistry and conformation imparted by the ring system can lead to enhanced potency and selectivity.[3]
-
Bioisosteric Replacement: The 3-substituted azetidine motif can serve as a bioisostere for other common chemical groups, such as gem-dimethyl or carbonyl groups. This allows chemists to modulate a drug candidate's metabolic stability and pharmacokinetic profile.
-
Improved Pharmacokinetics (ADME): Incorporating the azetidine scaffold can improve key drug-like properties, including aqueous solubility and oral absorption, while potentially reducing off-target effects.[3] Its use in preparing protease inhibitors is also noted, as the azetidine ring can mimic peptide bonds while resisting enzymatic degradation.[3]
Conclusion
This compound is a high-value chemical tool for researchers in medicinal chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an ideal starting point for the creation of diverse and complex molecular libraries. The ability to functionalize the hydroxyl group, deprotect and modify the nitrogen, and leverage the azetidine core as a rigid scaffold ensures its continued relevance in the quest for novel therapeutics. Understanding its core chemical properties and reactive potential is fundamental to unlocking its full utility in the drug discovery pipeline.
References
-
Synthesis of 3,3-Diarylazetidines. CORE. [Link]
-
tert-Butyl3-hydroxy-3-phenylazetidine-1-carboxylate. MySkinRecipes. [Link]
-
The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
- 1. 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL E… [cymitquimica.com]
- 2. 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL E… [cymitquimica.com]
- 3. tert-Butyl3-hydroxy-3-phenylazetidine-1-carboxylate [myskinrecipes.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Structural Information of CAS Number 398489-25-3: tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural information for the chemical compound identified by CAS number 398489-25-3. Known formally as tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate, and often referred to by synonyms such as 1-Boc-3-phenyl-3-azetidinol, this molecule is a valuable building block in medicinal chemistry. Its rigid azetidine core, combined with the presence of a reactive hydroxyl group and a bulky tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. This document will detail its chemical identity, physicochemical properties, a proposed synthetic pathway, and a predictive analysis of its spectral characteristics, offering a foundational resource for researchers in the field.
Chemical Identity and Molecular Structure
The compound with CAS number 398489-25-3 is unequivocally identified as this compound. Its molecular structure is characterized by a four-membered azetidine ring, which imparts significant ring strain and conformational rigidity. This core is substituted at the 3-position with both a hydroxyl (-OH) group and a phenyl (-C₆H₅) group. The nitrogen atom of the azetidine ring is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and solubility in organic solvents while allowing for facile deprotection under acidic conditions.
| Identifier | Value |
| CAS Number | 398489-25-3 |
| Chemical Name | This compound |
| Synonyms | 1-Boc-3-phenyl-3-azetidinol, 3-hydroxy-3-phenyl-1-(tert-butoxycarbonyl)azetidine |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| InChI Key | RDFFQIULSPDBAB-UHFFFAOYSA-N |
Physicochemical Properties
While extensive experimental data for the physicochemical properties of this compound is not widely published in peer-reviewed literature, information from commercial suppliers and analogous structures allows for a reliable estimation. The compound is typically supplied as a white to yellow solid.
| Property | Predicted/Reported Value |
| Physical State | White to off-white crystalline powder or solid. |
| Melting Point | Not definitively reported; expected to be a solid at room temperature. |
| Boiling Point | Not definitively reported. |
| Solubility | Expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). |
Synthesis and Chemical Reactivity
The synthesis of this compound is most commonly achieved through the nucleophilic addition of a phenyl organometallic reagent to a protected azetidinone precursor. A well-documented synthetic route involves the reaction of 1-Boc-3-azetidinone with phenylmagnesium bromide or phenyllithium.
A general experimental protocol for this synthesis is as follows:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Nucleophilic Addition: A solution of 1-Boc-3-azetidinone (the starting material for the synthesis of the related compound tert-butyl 3-oxoazetidine-1-carboxylate) in anhydrous THF is cooled to a low temperature (typically -78 °C). The freshly prepared phenylmagnesium bromide solution is then added dropwise to the azetidinone solution.
-
Reaction Quenching and Workup: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
The hydroxyl group at the 3-position offers a reactive site for further functionalization, such as esterification, etherification, or substitution reactions, making this compound a versatile intermediate for creating a library of derivatives for drug discovery programs.
Structural Elucidation: A Predictive Spectroscopic Analysis
Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for this compound, this section provides a predictive analysis based on established principles of spectroscopy and data from analogous chemical structures. This predictive approach is an indispensable tool in modern chemical research for the initial characterization of novel or sparsely documented compounds.
Predicted ¹H NMR Spectrum
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule.
-
tert-Butyl Group: The nine equivalent protons of the tert-butyl group are predicted to appear as a sharp singlet at approximately δ 1.4-1.5 ppm . This upfield chemical shift is characteristic of the shielded protons of the Boc protecting group.
-
Azetidine Ring Protons: The methylene protons (-CH₂-) on the azetidine ring are diastereotopic due to the chiral center at the 3-position. They are expected to resonate as a complex multiplet, likely in the range of δ 3.5-4.5 ppm .
-
Phenyl Group Protons: The five protons of the phenyl ring will appear in the aromatic region of the spectrum, typically between δ 7.2-7.5 ppm . The exact splitting pattern will depend on the electronic effects of the azetidine ring.
-
Hydroxyl Proton: The hydroxyl proton (-OH) is expected to appear as a broad singlet. Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, but it is likely to be observed in the region of δ 2.0-4.0 ppm .
Predicted ¹³C NMR Spectrum
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will reveal the number of unique carbon environments in the molecule.
-
tert-Butyl Group: The quaternary carbon of the Boc group is expected at approximately δ 80 ppm , and the three equivalent methyl carbons will resonate at a more upfield position, around δ 28 ppm .
-
Azetidine Ring Carbons: The two methylene carbons of the azetidine ring are expected to have distinct signals in the range of δ 50-65 ppm . The quaternary carbon at the 3-position, bonded to both the hydroxyl and phenyl groups, will be significantly downfield, likely around δ 70-85 ppm .
-
Phenyl Group Carbons: The carbons of the phenyl ring will produce several signals in the aromatic region (δ 125-145 ppm ). The ipso-carbon (the carbon attached to the azetidine ring) will have a distinct chemical shift from the ortho, meta, and para carbons.
-
Carbonyl Carbon: The carbonyl carbon of the Boc group will be the most downfield signal, expected in the region of δ 155 ppm .
Predicted Infrared (IR) Spectrum
The Infrared (IR) spectrum provides information about the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group's stretching vibration.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the azetidine and tert-butyl groups will be observed just below 3000 cm⁻¹ .
-
C=O Stretch: A strong, sharp absorption band is anticipated around 1690-1710 cm⁻¹ , corresponding to the carbonyl group of the Boc protector.
-
C-N Stretch: A moderate absorption in the region of 1100-1300 cm⁻¹ is expected for the C-N bond of the azetidine ring.
-
C-O Stretch: The C-O stretch of the tertiary alcohol is likely to appear in the 1050-1150 cm⁻¹ region.
Predicted Mass Spectrum
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, 249.13 .
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the tert-butyl group ([M-57]⁺), the entire Boc group ([M-101]⁺), and potentially the loss of a water molecule from the hydroxyl group.
Applications in Drug Discovery and Development
Azetidine-containing compounds are of significant interest in medicinal chemistry. The strained four-membered ring can act as a bioisostere for larger, more flexible rings, often leading to improved metabolic stability, solubility, and receptor binding affinity. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including inhibitors of Janus kinase (JAK) and other therapeutic targets. Its structural features allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug design.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
References
- AK Scientific, Inc.
- Commercial listings from chemical suppliers such as Synblock and CymitQuimica provide basic identifiers and properties.
- General principles of NMR, IR, and Mass Spectrometry as applied to organic structure elucid
- Published synthetic methodologies for analogous azetidine deriv
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 4. Azetidines - Enamine [enamine.net]
- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visible-Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics. This guide emphasizes the causality behind experimental choices and provides a framework for the structural elucidation of this and related molecules.
Introduction
This compound (CAS No: 398489-25-3), with the molecular formula C₁₄H₁₉NO₃, is a valuable building block in organic synthesis.[1] Its rigid azetidine core, combined with the presence of a hydroxyl group and a phenyl substituent, makes it an attractive scaffold for the development of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound, which is crucial for its application in multi-step syntheses. This guide will delve into the ¹H NMR, ¹³C NMR, and IR spectroscopic data, providing both the experimental details and an in-depth interpretation of the spectral features.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its unique spectroscopic signature. The presence of a Boc-protecting group, a phenyl ring, and the strained azetidine ring system gives rise to characteristic signals in various spectroscopic techniques.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the ¹H and ¹³C NMR data for the title compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.25 | m | 5H | Ar-H |
| 4.25 (d, J = 9.0 Hz) | d | 2H | N-CH₂ (ax) |
| 4.05 (d, J = 9.0 Hz) | d | 2H | N-CH₂ (eq) |
| 3.50 | s | 1H | OH |
| 1.45 | s | 9H | C(CH₃)₃ |
Data obtained from a representative synthesis.[2]
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (7.40 - 7.25 ppm): The multiplet in this region corresponds to the five protons of the monosubstituted phenyl ring.
-
Azetidine Ring Protons (4.25 and 4.05 ppm): The two doublets represent the diastereotopic methylene protons of the azetidine ring. The geminal coupling is observed, and the difference in chemical shifts is due to their different spatial orientations relative to the bulky phenyl and Boc groups.
-
Hydroxyl Proton (3.50 ppm): The singlet corresponds to the hydroxyl proton. Its chemical shift can vary depending on the solvent and concentration.
-
Tert-butyl Protons (1.45 ppm): The sharp singlet integrating to nine protons is characteristic of the magnetically equivalent methyl groups of the tert-butyl (Boc) protecting group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 156.0 | C=O (carbamate) |
| 145.0 | Ar-C (quaternary) |
| 128.5 | Ar-CH |
| 127.8 | Ar-CH |
| 125.0 | Ar-CH |
| 80.0 | C(CH₃)₃ |
| 75.0 | C-OH |
| 60.0 | N-CH₂ |
| 28.5 | C(CH₃)₃ |
Data obtained from a representative synthesis.[2]
Interpretation of the ¹³C NMR Spectrum:
-
Carbamate Carbonyl (156.0 ppm): This downfield signal is characteristic of the carbonyl carbon in the Boc protecting group.
-
Aromatic Carbons (145.0 - 125.0 ppm): The signals in this region correspond to the six carbons of the phenyl ring. The quaternary carbon attached to the azetidine ring is the most downfield.
-
Tert-butyl Quaternary Carbon (80.0 ppm): This signal corresponds to the quaternary carbon of the tert-butyl group.
-
Hydroxylated Carbon (75.0 ppm): The signal for the carbon atom bearing the hydroxyl and phenyl groups.
-
Azetidine Methylene Carbons (60.0 ppm): This signal represents the two equivalent methylene carbons of the azetidine ring.
-
Tert-butyl Methyl Carbons (28.5 ppm): This upfield signal corresponds to the three equivalent methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz or higher field strength is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Figure 2: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 (broad) | Strong | O-H stretch (alcohol) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2970, 2850 | Strong | C-H stretch (aliphatic) |
| 1685 | Strong | C=O stretch (carbamate) |
| 1600, 1490 | Medium | C=C stretch (aromatic) |
| 1160 | Strong | C-N stretch |
Data obtained from a representative synthesis.[2]
Interpretation of the IR Spectrum:
-
O-H Stretch (3400 cm⁻¹): The broad, strong absorption is characteristic of the hydroxyl group, indicating hydrogen bonding.
-
C-H Stretches (3050, 2970, 2850 cm⁻¹): The absorption at 3050 cm⁻¹ is typical for aromatic C-H bonds, while the strong absorptions at 2970 and 2850 cm⁻¹ are due to the aliphatic C-H bonds of the azetidine and tert-butyl groups.
-
C=O Stretch (1685 cm⁻¹): This very strong absorption is characteristic of the carbonyl group in the Boc-carbamate.
-
C=C Stretches (1600, 1490 cm⁻¹): These absorptions are indicative of the carbon-carbon double bonds within the phenyl ring.
-
C-N Stretch (1160 cm⁻¹): This absorption corresponds to the stretching vibration of the carbon-nitrogen bond in the azetidine ring.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and then record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
While specific experimental mass spectrometry data was not found in the initial search, the expected mass for the protonated molecule [M+H]⁺ would be approximately 250.1443, and for the sodium adduct [M+Na]⁺ would be approximately 272.1262. High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition.
Conclusion
The spectroscopic data presented in this technical guide, including ¹H NMR, ¹³C NMR, and IR spectra, provide a comprehensive characterization of this compound. The detailed interpretation of the spectral features, along with the provided experimental protocols, serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. This information is critical for ensuring the identity and purity of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]
Sources
Azetidine Scaffolds in Medicinal Chemistry: A Technical Guide to Harnessing Strained-Ring Heterocycles for Next-Generation Therapeutics
Executive Summary
Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from a synthetic curiosity to a powerhouse scaffold in modern medicinal chemistry.[1][2] Historically overshadowed by more stable five- and six-membered rings, the unique properties conferred by the azetidine's inherent ring strain are now actively exploited by drug discovery programs.[1][3] This guide provides a comprehensive overview of the strategic advantages of incorporating azetidine motifs, detailing their impact on physicochemical properties, pharmacokinetics, and target engagement. We will explore the evolution of synthetic strategies that have made these scaffolds more accessible, analyze their role in several FDA-approved drugs, and provide practical insights for their application in drug design.
Introduction: The Rise of a Privileged Scaffold
Azetidines are saturated, four-membered heterocyclic amines.[1] Their structure, an analogue of cyclobutane with one carbon replaced by nitrogen, is characterized by significant ring strain (approx. 25.4 kcal/mol), a value intermediate between the highly reactive aziridines and the stable pyrrolidines.[3] This strained nature, once viewed as a liability, is now recognized as the source of its most valuable attributes in drug design.[4]
The incorporation of an azetidine ring imparts a unique combination of three-dimensionality (sp³-rich character), conformational rigidity, and a polar nitrogen atom within a compact framework.[1][2] In an era of drug discovery moving away from flat, aromatic molecules ("flatland"), the defined spatial vectors and sp³-richness offered by azetidines provide a compelling solution to improve solubility, metabolic stability, and target specificity.[1][5] Consequently, azetidines are now regarded as "privileged" structural motifs, capable of enhancing receptor affinity and modulating biological activity in ways that larger or less strained rings cannot.[1]
Caption: Core structural features of the azetidine ring.
Physicochemical and Pharmacokinetic Advantages
The decision to incorporate an azetidine scaffold is driven by its ability to solve common drug development challenges. The causality behind these improvements is rooted in the ring's unique geometry and electronic properties.
Structural Rigidity and Enhanced Target Binding
The conformational rigidity of the azetidine ring reduces the entropic penalty upon binding to a biological target.[6] Unlike flexible aliphatic chains or larger rings that must adopt a specific conformation to fit into a binding pocket, the azetidine's structure is pre-organized. This leads to a higher binding affinity and can improve selectivity, as the rigid scaffold can be designed to perfectly complement the target's topology while clashing with off-targets.[6]
Metabolic Stability
Azetidines offer a significant advantage in metabolic stability, particularly as replacements for larger saturated amines like piperidines and piperazines.[7] A primary metabolic pathway for these larger rings is N-dealkylation, which is often mitigated by the introduction of an azetidine ring.[7] The steric hindrance and altered electronics around the azetidine nitrogen make it a poorer substrate for cytochrome P450 enzymes responsible for this metabolism, leading to a longer drug half-life and improved in vivo exposure.[7]
Bioisosterism: A Modern Replacement Strategy
In medicinal chemistry, bioisosteric replacement—swapping one functional group for another with similar properties to improve the molecule's overall profile—is a key strategy. Azetidines have emerged as highly effective bioisosteres for several common motifs.[8][9]
-
Piperidine/Pyrrolidine Replacement: Replacing larger, more flexible rings with a compact azetidine can improve metabolic stability, fine-tune basicity (pKa), and alter solubility, while maintaining or improving target engagement.[1][7]
-
Tert-butyl and Gem-dimethyl Group Replacement: Spirocyclic azetidines can serve as rigid, three-dimensional replacements for lipophilic groups like tert-butyl, introducing polarity and improving aqueous solubility without sacrificing spatial occupancy.[10]
-
Aromatic Ring Mimic: The defined exit vectors from a 3-substituted or 3,3-disubstituted azetidine can project substituents into space in a manner similar to a meta- or para-substituted benzene ring, but with a significantly higher fraction of sp³ carbons (Fsp³), which is correlated with higher clinical success rates.[11][12]
Caption: Azetidine as a bioisostere to solve drug development issues.
Modern Synthetic Strategies
The historical challenge in utilizing azetidines was their difficult synthesis.[13] However, recent advances have made these scaffolds far more accessible, with a focus on stereoselectivity and functional group tolerance.[2][3]
Visible-Light-Mediated [2+2] Cycloadditions
One of the most significant breakthroughs is the use of visible-light photocatalysis to promote [2+2] cycloadditions, such as the aza-Paternò–Büchi reaction.[3] In a notable example from Schindler's laboratory, an iridium-based photocatalyst is used to activate 2-isoxazoline-3-carboxylates, which then react with alkenes under mild conditions to form functionalized azetidines with high yield and selectivity.[3] This method is powerful because it allows for the construction of the strained ring from readily available starting materials under gentle conditions.
Strain-Release Methodologies
Another powerful strategy involves the ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). These reagents undergo strain-release-driven reactions with a wide range of nucleophiles and electrophiles.[11][14] This approach is particularly valuable for late-stage functionalization, allowing for the direct installation of an azetidine ring onto a complex molecule, and for creating diverse libraries of 3-substituted azetidines.
Intramolecular Cyclization
Classical methods involving intramolecular ring-closing reactions of γ-amino alcohols or related precursors remain relevant.[15][16] The key to success in these approaches is the careful choice of activating groups and reaction conditions to overcome the energetic barrier of forming the four-membered ring.
Azetidines in FDA-Approved Drugs: Case Studies
The therapeutic relevance of the azetidine scaffold is firmly established by its presence in several marketed drugs.[1][2] The inclusion of this motif is not incidental; it is a deliberate design choice to optimize the drug's properties.
| Drug Name | Therapeutic Class | Role of the Azetidine Scaffold |
| Baricitinib | Janus Kinase (JAK) Inhibitor | The azetidine-sulfonamide moiety is crucial for selectivity among JAK family kinases and contributes to favorable pharmacokinetic properties.[1][2] |
| Cobimetinib | MEK1/2 Inhibitor | The azetidine ring provides a rigidifying element that orients other functional groups for optimal binding in the kinase active site and enhances metabolic stability.[1][2] |
| Azelnidipine | Calcium Channel Blocker | One of the earlier examples, where the azetidine moiety helps to tune the overall physicochemical properties of the dihydropyridine core for antihypertensive activity.[3][6] |
| Sarolaner | Isoxazoline Parasiticide | The spiro-azetidine component contributes to the molecule's three-dimensionality and potent activity against insect and acarine GABA-gated chloride channels.[1][2] |
Case Study Deep Dive: Baricitinib
Baricitinib (Olumiant) is an inhibitor of Janus kinases JAK1 and JAK2, used for treating rheumatoid arthritis. Its structure features a key azetidine ring attached to a pyrimidine core. The rationale for this choice is multifaceted. The rigid azetidine helps to lock the conformation of the side chain, presenting the cyano group to the active site with minimal entropic loss. Furthermore, replacing a more traditional, metabolically labile linker with the azetidine ring likely contributes to its favorable pharmacokinetic profile, including oral bioavailability and a predictable metabolic fate.
Experimental Protocols: A Representative Synthesis
This protocol describes a modern, photocatalytic approach to synthesize a functionalized azetidine, adapted from principles in the literature.[3]
Protocol: Visible-Light-Mediated Synthesis of a 3-Aryl Azetidine
Objective: To construct an N-protected 3-aryl-azetidine-2-carboxylate via a [2+2] photocycloaddition.
Materials:
-
N-(p-methoxybenzyl) 2-isoxazoline-3-carboxylate (1.0 equiv)
-
Styrene (1.5 equiv)
-
fac-[Ir(dFppy)₃] (Iridium photocatalyst, 1 mol%)
-
Anhydrous, degassed Toluene (0.1 M)
-
Blue LED light source (450 nm)
-
Standard laboratory glassware, Schlenk line, and magnetic stirrer
Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(p-methoxybenzyl) 2-isoxazoline-3-carboxylate (1.0 equiv) and fac-[Ir(dFppy)₃] (0.01 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe to achieve a 0.1 M concentration. Add styrene (1.5 equiv) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Photoreaction: Place the sealed flask approximately 5 cm from a blue LED light source. Begin vigorous stirring and irradiate the mixture at room temperature. The causality here is critical: the blue light excites the iridium catalyst, which then transfers its energy to the isoxazoline, promoting it to a reactive triplet state that can engage in the [2+2] cycloaddition with styrene.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting isoxazoline is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product contains the azetidine as well as byproducts from the ring-opening of the isoxazoline.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired azetidine product.
-
Characterization: Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Future Perspectives and Conclusion
The role of azetidines in medicinal chemistry continues to expand. Emerging applications include their use as rigid linkers in Proteolysis Targeting Chimeras (PROTACs), where their defined geometry can precisely control the distance and orientation between the target protein and the E3 ligase.[14] Furthermore, their incorporation into peptides and macrocycles is being explored to induce specific conformations and improve proteolytic stability.[17]
References
-
Taylor & Francis. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]
-
ACS Publications. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]
-
ResearchGate. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
Semantic Scholar. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]
-
National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
-
Baran Lab, Scripps Research. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
-
ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs. [Link]
-
PubMed. (2021). Azetidines of pharmacological interest. [Link]
-
ResearchGate. (n.d.). Structures of some azetidine-based drugs. [Link]
-
MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]
-
Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines - Enamine [enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Introduction to 3-substituted azetidine motifs in pharmacology
An In-Depth Technical Guide to 3-Substituted Azetidine Motifs in Pharmacology
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have become crucial motifs in contemporary drug discovery.[1][2] Their inherent structural properties, including ring strain, conformational rigidity, and a high fraction of sp³-hybridized carbons, offer significant advantages in modulating the physicochemical and pharmacokinetic profiles of therapeutic candidates.[1] This guide focuses specifically on the 3-substituted azetidine scaffold, a motif of increasing importance. We will explore its strategic application as a bioisostere, detailing its impact on critical drug-like properties such as solubility, lipophilicity, and metabolic stability. Furthermore, this document provides a comprehensive overview of key synthetic strategies, from classical intramolecular cyclizations to modern catalytic approaches, complete with a representative experimental protocol. Finally, we will analyze the structure-activity relationships (SAR) of prominent 3-substituted azetidine-containing compounds, highlighting their diverse pharmacological applications and the rationale behind their design.
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle, occupies a unique space in medicinal chemistry, positioned between the highly strained, reactive aziridines and the more flexible, less strained pyrrolidines.[1][3] This unique structural and chemical profile makes it a highly attractive scaffold for designing novel bioactive molecules.[1]
Physicochemical Properties of the Azetidine Ring
The defining characteristic of the azetidine ring is its significant strain energy (approx. 25.4 kcal/mol), which, while making it more reactive than five- or six-membered rings, still allows for facile handling and stability under standard conditions.[3] This inherent strain and conformational rigidity increase the three-dimensionality of molecules, a desirable trait for enhancing target binding and specificity.[1] The presence of the nitrogen atom acts as a hydrogen-bond acceptor and influences the molecule's basicity and polarity, which are critical for solubility and target engagement.[1]
The Strategic Importance of the C3-Position
Substitution at the C3 position of the azetidine ring is a primary strategy for embedding chemical diversity and directing the exit vectors of a molecule. Unlike substitution at the nitrogen (N1) or adjacent carbons (C2/C4), the C3 position allows for the introduction of substituents that project away from the core scaffold in a well-defined manner. This provides medicinal chemists with a powerful tool to probe interactions with biological targets and to fine-tune the molecule's overall properties without drastically altering the core's interaction with a primary binding pocket. Many azetidines of therapeutic importance are functionalized at the C-3 position.[4]
The 3-Substituted Azetidine Motif as a Bioisostere
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The 3-substituted azetidine motif has emerged as a versatile bioisostere for larger, more lipophilic, or metabolically labile groups like piperidines, pyrrolidines, and even phenyl rings.[1][5]
Modulating Physicochemical Properties
Replacing bulkier saturated amines with an azetidine ring can significantly improve a compound's physicochemical profile.[1] This is a critical consideration in drug discovery, where poor solubility and high lipophilicity are common causes of compound attrition.
-
Reduced Lipophilicity (logP): The compact and more polar nature of the azetidine ring typically leads to a lower logP compared to larger heterocycles, which can improve aqueous solubility and reduce off-target toxicity.[1]
-
Improved Solubility: The nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor, enhancing interactions with water and thereby improving solubility.[1]
-
Tuning Basicity (pKa): The basicity of the azetidine nitrogen can be modulated by the substituent at the N1 position, allowing for fine-tuning of the overall molecule's pKa to optimize for target binding and pharmacokinetic properties.[1]
The following diagram illustrates the strategic role of 3-substituted azetidines in the drug discovery workflow.
Caption: Workflow for incorporating 3-substituted azetidines in lead optimization.
Impact on Pharmacokinetics and Metabolic Stability
The conformational rigidity of the azetidine ring can lock a molecule into a bioactive conformation, leading to enhanced potency.[1] Furthermore, this scaffold can improve metabolic stability. The replacement of metabolically susceptible groups with an azetidine ring can block common sites of enzymatic degradation, thereby increasing the compound's half-life and oral bioavailability. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and receptor selectivity.[1]
Synthetic Strategies for 3-Substituted Azetidines
The synthesis of the strained four-membered azetidine ring has historically been challenging.[6] However, a number of robust methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Classical and Modern Synthetic Methodologies
A variety of synthetic routes to 3-substituted azetidines are now available to medicinal chemists.[6]
-
Intramolecular Cyclization: This is a foundational approach that involves the cyclization of acyclic precursors, such as γ-amino halides or alcohols.[7] While direct, it can be hampered by competing elimination reactions.[7]
-
Ring Expansion of Aziridines: The strain-release-driven ring expansion of aziridines offers a pathway to functionalized azetidines.[1][8]
-
[2+2] Cycloaddition: The reaction between imines and alkenes can form the azetidine ring directly, although this method often requires specific substrates.[9]
-
Functionalization of Azetidin-3-ones: Commercially available azetidin-3-one can be functionalized through reactions like reductive amination to produce a wide array of 3-aminoazetidine derivatives.[10]
-
C-H Activation: More recent advances include palladium-catalyzed intramolecular C(sp³)–H amination to form the azetidine ring, offering a novel and efficient route.[3]
-
From 1-Azabicyclo[1.1.0]butanes (ABBs): The strain-release of ABBs has been pioneered as a versatile method to access 3,3-disubstituted azetidines.[9]
The following diagram outlines some of the common synthetic pathways to 3-substituted azetidines.
Caption: Common synthetic routes to 3-substituted azetidines.
Detailed Experimental Protocol: Synthesis of 3-Aminoazetidines via Reductive Amination
This protocol describes the synthesis of N-substituted-3-aminoazetidines from Boc-protected 3-azetidinone, a common and versatile intermediate. The choice of a reductive amination pathway is due to its high functional group tolerance and generally good yields.
Objective: To synthesize a library of 3-aminoazetidine derivatives for SAR studies.
Methodology:
-
Reaction Setup:
-
To a solution of commercially available 1-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine can be monitored by TLC or LC-MS. Causality: This initial period allows for the formation of the hemiaminal and its subsequent dehydration to the imine, which is the substrate for the reduction.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the ketone starting material but efficiently reduces the iminium ion intermediate.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aminoazetidine product.[10]
-
Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectroscopic data should be consistent with the formation of the 3-substituted product.
Structure-Activity Relationships (SAR) and Pharmacological Applications
3-Substituted azetidines are found in a wide range of biologically active compounds, from central nervous system (CNS) modulators to antibacterial and anticancer agents.[1][11]
Overview of Biological Targets
The rigid azetidine scaffold allows for the precise positioning of functional groups to interact with specific biological targets. Some key examples include:
-
Monoamine Transporters (DAT, SERT, NET): 3-Arylazetidine derivatives have shown potential as potent inhibitors of these transporters, which are critical targets in the treatment of neurological and psychiatric disorders.[12][13][14]
-
G-Protein Coupled Receptors (GPCRs): The azetidine motif is present in antagonists for receptors like the M3 muscarinic acetylcholine receptor.[1]
-
Kinases: Several kinase inhibitors, such as the FDA-approved drug cobimetinib (a MEK inhibitor), feature a 3-substituted azetidine moiety to enhance binding and improve pharmacokinetic properties.[1]
Table of Representative FDA-Approved Drugs
The following table summarizes key information for selected FDA-approved drugs that feature a 3-substituted azetidine motif, demonstrating their therapeutic relevance.
| Drug Name | Target | Therapeutic Area | Role of the Azetidine Motif |
| Baricitinib | Janus kinase (JAK) inhibitor | Rheumatoid Arthritis | Enhances selectivity and metabolic stability |
| Cobimetinib | MEK inhibitor | Oncology (Melanoma) | Improves pharmacokinetic profile and target engagement |
| Azelnidipine | Calcium channel blocker | Hypertension | Core structural component for activity |
| Sarolaner | Isoxazoline parasiticide | Veterinary Medicine | Provides a rigid scaffold for optimal target interaction |
(Data synthesized from multiple sources, including[1])
Conclusion and Future Outlook
The 3-substituted azetidine motif has firmly established itself as a valuable scaffold in modern medicinal chemistry. Its unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties makes it a powerful tool for addressing common challenges in drug discovery, including poor solubility, metabolic instability, and off-target toxicity.[1] Advances in synthetic chemistry continue to expand the accessibility and diversity of these building blocks, enabling their application in a growing number of therapeutic areas.[2][3] As our understanding of structure-activity relationships deepens, the rational incorporation of 3-substituted azetidines is expected to play an increasingly important role in the development of next-generation therapeutics.
References
- Review of 3-substituted azetidine synthesis methods - Benchchem. (n.d.).
- Structure-Activity Relationship of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis for Drug Discovery Professionals - Benchchem. (n.d.).
- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2025, September 23).
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. (n.d.).
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12).
- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27).
- Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. (n.d.).
- Recent advances in synthetic facets of immensely reactive azetidines - Semantic Scholar. (2017, September 22).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
- a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... - ResearchGate. (n.d.).
- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. (n.d.).
- Biologically important 3-substituted azetidines. | Download Scientific Diagram. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [PDF] Recent advances in synthetic facets of immensely reactive azetidines | Semantic Scholar [semanticscholar.org]
- 14. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Characterization of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
This guide provides a comprehensive technical overview of the fundamental characterization of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The azetidine scaffold is of significant interest due to its unique conformational constraints and its role in imparting desirable physicochemical properties to bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights into the structural elucidation of this compound.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial components in modern drug discovery. Their inherent ring strain and three-dimensional architecture offer a unique structural motif that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles of drug candidates. The specific compound of interest, this compound, incorporates a phenyl group, a hydroxyl moiety, and a tert-butoxycarbonyl (Boc) protecting group. This combination of functionalities makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of therapeutics targeting the central nervous system and other disease areas.
Accurate and thorough characterization of this building block is paramount to ensure the identity, purity, and quality of downstream compounds. This guide will detail the essential spectroscopic techniques for its definitive structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the nucleophilic addition of a phenyl organometallic reagent to N-Boc-3-azetidinone. This approach provides a direct and efficient route to the desired tertiary alcohol.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
-
Preparation of Phenyl Lithium: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve bromobenzene (3.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (2.5 M in hexanes, 3.0 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Nucleophilic Addition: In a separate flame-dried flask, dissolve N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF.[1] Slowly add this solution to the freshly prepared phenyl lithium solution at -78 °C via a cannula.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white solid.
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
The following tables summarize the expected chemical shifts for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |
| Azetidine-CH₂ | 3.90 - 4.20 | Multiplet | 4H |
| Hydroxyl-H | ~2.5 (broad) | Singlet | 1H |
| Boc-C(CH₃)₃ | 1.45 | Singlet | 9H |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (Boc) | ~156 |
| Phenyl C (quaternary) | ~145 |
| Phenyl CH | ~128, ~127, ~125 |
| C(CH₃)₃ (Boc) | ~80 |
| Azetidine C-OH | ~70 |
| Azetidine CH₂ | ~63 |
| C(CH₃)₃ (Boc) | ~28 |
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified solid in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is employed with a spectral width of around 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3400 - 3200 (broad) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=O (carbamate) | Stretching | 1700 - 1670 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-O (alcohol) | Stretching | 1250 - 1050 |
| C-N (azetidine) | Stretching | 1200 - 1020 |
-
Sample Preparation: The spectrum can be acquired using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹, and the resulting spectrum is ratioed against the background.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
The molecular formula of this compound is C₁₄H₁₉NO₃, with a monoisotopic mass of 249.1365 g/mol .[2] In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 250.1438.
The fragmentation of the molecule is expected to be influenced by the lability of the Boc protecting group and the hydroxyl group.
Caption: Predicted fragmentation pathway in ESI-MS.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.
-
Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a suitable mass range (e.g., m/z 50-500).
Conclusion
The comprehensive characterization of this compound using a combination of NMR, IR, and Mass Spectrometry provides a robust and reliable method for confirming its structure and purity. The detailed protocols and expected spectral data presented in this guide serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, ensuring the quality of this important building block for the development of novel therapeutics. The application of these fundamental analytical techniques is a critical step in maintaining the integrity and reproducibility of chemical research.
References
-
Das, M., Weissenfluh, A., Ly, N., & Trudell, M. L. (n.d.). Synthesis of Simple 3,3-diarylazetidines from N-Boc-3- aryl-azetidinols using Friedel-Crafts Arylation Conditions. [Supporting Information]. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Azetidine, 3-methyl-3-phenyl-. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) 2013 Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Retrieved from [Link]
-
VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Preliminary Biological Screening of 3-Hydroxyazetidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-hydroxyazetidine motif is a cornerstone of modern medicinal chemistry, prized for its unique structural and physicochemical properties that can enhance solubility, metabolic stability, and target engagement.[1][2] This guide provides a comprehensive, field-proven framework for the initial biological evaluation of novel 3-hydroxyazetidine derivatives. We will move beyond rote protocols to dissect the strategic rationale behind constructing a multi-tiered screening cascade—from high-throughput primary screens to nuanced mechanism of action studies. This document is designed to empower researchers to generate high-quality, decision-driving data, efficiently identifying promising hit compounds for further development.
Introduction: The Strategic Value of the 3-Hydroxyazetidine Scaffold
Azetidines, particularly those functionalized with a 3-hydroxyl group, are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[2][3] Their inherent ring strain and sp³-rich character provide a rigid, three-dimensional structure that can present substituents in precise vectors for optimal interaction with biological targets.[2][3] This constrained geometry often leads to improved pharmacokinetic properties when compared to more flexible acyclic or larger ring analogues.[2]
The hydroxyl group at the 3-position is a key feature, serving as both a hydrogen bond donor and acceptor. This enhances aqueous solubility and provides a critical anchor point for binding to enzyme or receptor active sites. Several FDA-approved drugs incorporate the azetidine motif to enhance metabolic stability and receptor selectivity, underscoring its value.[1] Given this therapeutic precedent, a systematic biological screening of a novel library of 3-hydroxyazetidine compounds is a highly rational approach to discovering new lead compounds for a variety of disease targets.[4]
The Screening Cascade: A Phased Approach to Hit Identification
A successful screening campaign is not a single experiment but a strategic, multi-layered process designed to efficiently triage a large library of compounds. The goal is to eliminate inactive or undesirable compounds quickly while progressively gathering more detailed information on the most promising "hits." This tiered approach, known as a screening cascade, conserves resources and focuses efforts on compounds with the highest potential.
Our model will focus on an anti-cancer screening paradigm, as this is a common application for novel heterocyclic compounds.[4] However, the principles and workflows described are readily adaptable to other therapeutic areas.
Caption: A typical multi-tiered screening cascade for hit identification and validation.
Tier 1: Primary High-Throughput Screening (HTS)
Objective: To rapidly screen the entire compound library at a single concentration to identify initial "hits" that exhibit a desired biological effect.
Causality Behind Experimental Choice: For an anti-cancer program, a cell viability assay is the logical starting point.[5] It is robust, cost-effective, and provides a clear phenotypic readout: does the compound kill or inhibit the growth of cancer cells? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases in living cells, making it an excellent proxy for metabolic activity and, by extension, cell viability.[6][7]
Experimental Protocol: Single-Point MTT Cytotoxicity Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into 384-well microplates at a pre-determined density (e.g., 5,000 cells/well) in 40 µL of culture medium. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Addition: Prepare a stock solution of each 3-hydroxyazetidine compound in DMSO. Using automated liquid handlers, add the compounds to the cell plates to achieve a final concentration of 10 µM. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[8][9] Viable cells will convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle (0% inhibition) and positive (100% inhibition) controls. Set a "hit" threshold, typically defined as >50% inhibition or >3 standard deviations from the mean of the vehicle control.[10]
Tier 2: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).
Causality Behind Experimental Choice: A single-point screen is prone to false positives. It is essential to re-test the initial hits to confirm their activity.[11] Furthermore, determining the half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of a compound's potency, which is a critical parameter for structure-activity relationship (SAR) studies.[12] This is achieved by performing the same MTT assay but across a range of compound concentrations.
Experimental Protocol: IC₅₀ Determination via MTT Assay
-
Cell Seeding: As per the Tier 1 protocol, seed the desired cancer cell lines in 96-well plates.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit compound, typically starting from 100 µM down to the nanomolar range.
-
Compound Treatment: Treat the cells with the dilution series of each compound for 72 hours.
-
MTT Assay & Data Acquisition: Perform the MTT assay as described in Tier 1.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
Data Presentation: Sample Dose-Response Data
| Compound ID | Scaffold | R¹ Group | R² Group | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| AZ-001 | 3-Hydroxyazetidine | Phenyl | H | 5.2 | 7.8 |
| AZ-002 | 3-Hydroxyazetidine | 4-Cl-Phenyl | H | 1.1 | 2.3 |
| AZ-003 | 3-Hydroxyazetidine | Phenyl | Methyl | >50 | >50 |
| AZ-004 | 3-Hydroxyazetidine | 4-F-Phenyl | Benzyl | 0.8 | 1.5 |
Validated hits (e.g., AZ-002, AZ-004) are prioritized for further study based on their sub-micromolar to low micromolar potency.
Tier 3: Mechanism of Action (MoA) & Selectivity Studies
Objective: To begin understanding how the validated hits exert their cytotoxic effects and to assess their selectivity.
Causality Behind Experimental Choice: Cytotoxicity is a phenotype; it is not a mechanism.[13] To develop a compound into a drug, we must understand its molecular target and mechanism of action (MoA).[14][15] A common mechanism for anti-cancer agents is the inhibition of signaling pathways that drive cell proliferation and survival. The PI3K/Akt/mTOR pathway is one of the most frequently over-activated pathways in human cancers, making it a prime target for therapeutic intervention.[16][17][18][19] An assay to measure the phosphorylation of a key downstream effector, such as Akt, can provide direct evidence of on-target activity.
Caption: Inhibition of the PI3K/Akt pathway by a hypothetical 3-hydroxyazetidine compound.
Experimental Protocol: Western Blot for p-Akt Inhibition
-
Cell Treatment: Seed a responsive cell line (e.g., MCF-7) in 6-well plates. Once confluent, treat the cells with validated hit compounds at their 1x, 5x, and 10x IC₅₀ concentrations for 2-4 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody specific for phosphorylated Akt (Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the p-Akt signal relative to the total Akt signal indicates inhibition of the pathway.
Tier 4: Early ADME/Tox Profiling
Objective: To assess the "drug-like" properties of the most promising compounds early in the process to flag potential liabilities.
Causality Behind Experimental Choice: A potent compound is useless if it cannot reach its target in the body or is overtly toxic. Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for reducing late-stage attrition.[20][21] Assays for metabolic stability (using liver microsomes) and potential for drug-drug interactions (CYP450 inhibition) are standard, high-throughput starting points.[22][23]
Experimental Protocols: Key In Vitro ADME/Tox Assays
-
Metabolic Stability (Liver Microsomes):
-
Incubate the test compound (e.g., 1 µM) with human liver microsomes and NADPH (to initiate the reaction) at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with cold acetonitrile.
-
Analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
Calculate the compound's half-life (t½) and intrinsic clearance.
-
-
CYP450 Inhibition (e.g., CYP3A4):
-
Use a fluorescent probe substrate specific for a major CYP isoform (e.g., CYP3A4).
-
Incubate the probe, human liver microsomes, and NADPH with and without the test compound.
-
Measure the rate of fluorescent product formation.
-
A decrease in the rate indicates inhibition of the CYP enzyme by the test compound. This is crucial for predicting potential drug-drug interactions.
-
Data Presentation: Sample ADME/Tox Profile
| Compound ID | HLM Stability (t½, min) | CYP3A4 Inhibition (IC₅₀, µM) | Notes |
| AZ-002 | 15 | 8.5 | Moderate stability, low risk of DDI. |
| AZ-004 | 45 | >25 | Good stability, very low risk of DDI. |
Compounds like AZ-004, with good potency, a clear MoA, and a favorable early ADME/Tox profile, would be nominated as lead candidates for further optimization and in vivo studies.
Conclusion and Future Directions
This guide outlines a logical and efficient workflow for the preliminary biological screening of novel 3-hydroxyazetidine compounds. By employing a tiered cascade, researchers can systematically progress from a large, uncharacterized library to a small set of validated, well-characterized lead candidates. The key is to integrate phenotypic screening with target-based MoA studies and early ADME/Tox profiling to build a comprehensive data package for each compound. This holistic approach enables informed, data-driven decisions, ultimately increasing the probability of success in the long and arduous process of drug discovery.
References
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - MDPI. (URL: [Link])
-
MTT Assay Protocol for Cell Viability and Proliferation - Roche. (URL: [Link])
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central. (URL: [Link])
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - Frontiers. (URL: [Link])
-
Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PubMed Central. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])
-
Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs - Taylor & Francis Online. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL: [Link])
-
Role of PI3K/AKT/mTOR in Cancer Signaling - MDPI. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. (URL: [Link])
-
How Proof of Mechanism Studies Can Advance Clinical Drug Development - Hesperos. (URL: [Link])
-
In Vitro ADME and Toxicology Assays - Eurofins Discovery. (URL: [Link])
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed. (URL: [Link])
-
High-Throughput Screening Using Small Molecule Libraries - News-Medical.Net. (URL: [Link])
-
Time-critical early ADME characterization - Admescope. (URL: [Link])
-
High-Throughput Screening (HTS) | Malvern Panalytical. (URL: [Link])
-
Mechanism of action - Wikipedia. (URL: [Link])
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])
-
High throughput screening of small molecule library: procedure, challenges and future - AME Publishing Company. (URL: [Link])
-
High-throughput screening (HTS) | BMG LABTECH. (URL: [Link])
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays - European Pharmaceutical Review. (URL: [Link])
-
Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - ResearchGate. (URL: [Link])
-
Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC. (URL: [Link])
-
Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed. (URL: [Link])
-
How to Develop a Successful in vitro Screening Strategy - Aurelia Bioscience. (URL: [Link])
-
Mechanism of Action (MOA) | Sygnature Discovery Nottingham. (URL: [Link])
-
In Vitro Assay Development Services - Charles River Laboratories. (URL: [Link])
-
3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed. (URL: [Link])
-
Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Publications. (URL: [Link])
-
Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. (URL: [Link])
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (URL: [Link])
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. Mechanism of action - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. admescope.com [admescope.com]
- 23. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.sg]
Azetidine Ring Conformational Analysis in Drug Design: An In-depth Technical Guide
<_>
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in modern drug discovery.[1][2] Their unique structural properties, including inherent ring strain and conformational rigidity, offer significant advantages in modulating physicochemical and pharmacokinetic profiles of bioactive molecules.[2] This guide provides a comprehensive technical overview of azetidine ring conformational analysis, emphasizing its critical role in rational drug design. We will delve into the fundamental principles of azetidine stereochemistry, explore the influence of substituents on ring puckering, and detail the experimental and computational methodologies for their characterization. By understanding the conformational intricacies of the azetidine scaffold, researchers can better leverage its potential to enhance receptor binding, improve metabolic stability, and ultimately design more effective therapeutics.[1]
Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry
Historically, larger and more flexible nitrogen-containing heterocycles like pyrrolidines and piperidines have dominated the landscape of drug design.[1] However, the demand for molecules with improved three-dimensionality (3D), metabolic stability, and solubility has led to a renewed interest in smaller, more constrained ring systems.[1] The azetidine ring, with its unique blend of stability and reactivity stemming from moderate ring strain, has emerged as a "privileged" scaffold.[1][3]
The incorporation of an azetidine moiety can confer several desirable properties to a drug candidate:
-
Conformational Rigidity: The puckered, non-planar nature of the azetidine ring restricts the conformational freedom of appended substituents, which can lead to a more favorable entropic profile upon binding to a biological target.[4] This pre-organization can result in higher binding affinity and selectivity.[4]
-
Improved Physicochemical Properties: The presence of the nitrogen atom and the overall compact structure of the azetidine ring can enhance aqueous solubility and modulate lipophilicity (logP), key parameters in optimizing ADME (absorption, distribution, metabolism, and excretion) profiles.[1]
-
Metabolic Stability: The strained ring system can influence the metabolic fate of a molecule, sometimes blocking sites of metabolism or altering the molecule's interaction with metabolic enzymes.[1][2]
-
Novel Exit Vectors: The defined geometry of the azetidine ring provides unique spatial arrangements for substituents, allowing medicinal chemists to explore novel chemical space and optimize interactions with target proteins.[1]
Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring the therapeutic relevance of this scaffold.[1][2]
Fundamentals of Azetidine Ring Conformation
Unlike its planar aromatic counterpart, azete, the saturated azetidine ring is non-planar. This puckering is a direct consequence of angle and torsional strain within the four-membered ring. The deviation from planarity is crucial as it dictates the spatial orientation of substituents and, consequently, the molecule's biological activity.
Ring Puckering and Dihedral Angles
The conformation of the azetidine ring is best described by its puckering. An unsubstituted azetidine in the gas phase exhibits a puckered conformation with a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[5] This puckering creates two distinct, interconverting conformations. The energy barrier for this ring inversion is relatively low, but the introduction of substituents can stabilize one conformation over the other.
Influence of Substituents on Conformation
Substituents on the azetidine ring play a pivotal role in determining the preferred conformation.
-
N-Substitution: The nature of the substituent on the nitrogen atom significantly influences the ring's pucker and the inversion barrier. Bulky N-substituents can favor a more puckered conformation to alleviate steric strain.
-
C-Substitution: Substituents on the carbon atoms of the ring can adopt either pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents will preferentially occupy the pseudo-equatorial position to minimize steric interactions with the other ring atoms and their substituents.[5] For example, in 3-substituted azetidines, a bulky group is expected to favor the pseudo-equatorial orientation.[5]
The interplay between substituent electronics and sterics dictates the precise conformational landscape of a substituted azetidine. Understanding these relationships is paramount for designing molecules with a desired 3D structure.
Experimental Methodologies for Conformational Analysis
A definitive understanding of an azetidine's conformation requires experimental validation. The two primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation and dynamics of azetidine-containing molecules.
Key NMR Parameters:
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent ring carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can infer the puckering of the ring. For instance, the coupling constants for trans protons in an azetidine ring typically have lower values (5.8-7.9 Hz) than for cis protons (8.4-8.9 Hz).[6]
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide information about through-space proximity of protons. The presence or absence of NOE correlations between specific protons can help to assign the relative stereochemistry and confirm the pseudo-axial or pseudo-equatorial orientation of substituents.[6]
-
¹⁵N NMR Spectroscopy: The chemical shift of the azetidine nitrogen can provide insights into its electronic environment and substitution pattern.[6]
Experimental Protocol: 2D NOESY for Determining Substituent Orientation
-
Sample Preparation: Dissolve 5-10 mg of the azetidine-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a mixing time appropriate for the size of the molecule (typically 200-800 ms).
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova).
-
Analysis: Analyze the NOESY spectrum for cross-peaks between protons on the ring and protons on the substituents. For a 3-substituted azetidine, an NOE between the substituent's protons and the pseudo-axial protons at C2 and C4 would indicate a pseudo-axial orientation of the substituent. Conversely, NOEs to the pseudo-equatorial protons would suggest a pseudo-equatorial orientation.
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule, offering precise bond lengths, bond angles, and torsional angles.[5]
Experimental Workflow: Single-Crystal X-ray Diffraction
Computational Modeling of Azetidine Conformation
In conjunction with experimental methods, computational modeling provides valuable insights into the conformational preferences and energetic landscapes of azetidine-containing molecules.[7]
Methods for Conformational Searching and Energy Calculation
-
Molecular Mechanics (MM): MM methods, using force fields such as MMFF or OPLS, are computationally inexpensive and suitable for rapid conformational searching to identify low-energy conformers.
-
Quantum Mechanics (QM): QM methods, like Density Functional Theory (DFT), provide more accurate energy calculations and geometric optimizations of the conformers identified by MM.
Typical Workflow for Computational Conformational Analysis
Case Study: Azetidine as a Proline Bioisostere
Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid that serves as a structural analog of proline.[8][9] Its incorporation into peptides and proteins in place of proline can significantly alter their conformation and biological activity.[10] This is due to the more constrained nature of the azetidine ring compared to the five-membered pyrrolidine ring of proline. The altered backbone dihedral angles imposed by the azetidine ring can stabilize specific secondary structures, such as γ-turns, which can be beneficial for designing peptidomimetics with enhanced receptor affinity or metabolic stability.[11]
Table 1: Comparison of Proline and Azetidine-2-carboxylic Acid
| Property | Proline | Azetidine-2-carboxylic Acid |
| Ring Size | 5-membered | 4-membered |
| Ring Pucker | More flexible | More constrained |
| Impact on Peptide Backbone | Induces β-turns | Can stabilize γ-turns |
Conclusion and Future Perspectives
The azetidine ring is a powerful tool in the medicinal chemist's arsenal for designing novel therapeutics with improved properties. A thorough understanding of its conformational behavior is essential for harnessing its full potential. The integration of experimental techniques like NMR and X-ray crystallography with computational modeling allows for a detailed characterization of the 3D structure of azetidine-containing molecules. As synthetic methodologies for accessing diverse and complex azetidines continue to advance, we can expect to see an even greater impact of this unique scaffold in drug discovery and development.[2] The continued exploration of the conformational landscape of azetidines will undoubtedly lead to the creation of next-generation drugs with enhanced efficacy and safety profiles.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Azetidines. (n.d.). Enamine.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. (n.d.). PubMed Central.
- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
- Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.
- Azetidines in Drug Discovery. (n.d.). PharmaBlock.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. (n.d.). Benchchem.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry.
- Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). ACS Publications.
- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024).
- (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B).... (n.d.). ResearchGate.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central.
- L-Azetidine-2-carboxylic acid | Proline Analog. (n.d.). MedChemExpress.
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). ACS Publications.
- Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). bioRxiv.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 8. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Characterization of a C14H19NO3 Azetidine Derivative: A Case Study of tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide provides a comprehensive technical overview of a representative azetidine derivative with the molecular formula C14H19NO3, identified as tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate . We will delve into the rationale behind its structural design, explore robust synthetic strategies for its preparation, detail expected analytical and spectroscopic data for its characterization, and discuss its potential as a valuable building block in drug discovery based on established structure-activity relationships.
Introduction: The Strategic Value of the Azetidine Moiety
Azetidines have emerged as crucial components in modern drug design, offering a unique combination of structural rigidity and three-dimensionality.[1] The inherent ring strain of the four-membered ring, while making their synthesis a nuanced challenge, also presents opportunities for novel chemical transformations. Unlike their more strained three-membered aziridine counterparts, azetidines generally exhibit greater stability, rendering them more amenable to manipulation in multi-step syntheses. The incorporation of an azetidine ring into a molecular scaffold can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable solubility profiles.
The N-tert-butoxycarbonyl (Boc) protecting group is frequently employed in the synthesis of azetidine derivatives. It provides a stable and reliable means of masking the reactivity of the nitrogen atom during synthetic transformations and can be readily removed under acidic conditions.[2] The 3-aryl-azetidine structural motif is of particular interest as it is found in a variety of compounds with demonstrated biological activity, including as modulators of central nervous system targets.[3][4] The 4-methoxyphenyl group is a common feature in many pharmaceuticals and is known to influence a compound's pharmacokinetic properties and receptor interactions.[5]
This guide will use tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate as a representative example to illustrate the key considerations for researchers working with this class of compounds.
Molecular Structure:
Caption: Structure of tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate.
IUPAC Nomenclature
The systematic name for the target compound is tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate . This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming organic compounds. The core of the molecule is an azetidine ring. The nitrogen of the azetidine is designated as position 1. The substituents are then numbered to give them the lowest possible locants. The tert-butoxycarbonyl group is attached to the nitrogen at position 1, and the 4-methoxyphenyl group is attached to the carbon at position 3.
Synthetic Strategies
The synthesis of 3-aryl-azetidines can be approached through various modern cross-coupling reactions. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. Two prominent and highly effective methods are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[6][7] In this approach, a boronic acid or ester derivative is coupled with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of our target compound, this would involve the coupling of a 3-halo or 3-triflyloxy-N-Boc-azetidine with 4-methoxyphenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add tert-butyl 3-((trifluoromethyl)sulfonyloxy)azetidine-1-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium phosphate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate.
Causality in Experimental Choices:
-
Catalyst: Pd(dppf)Cl2 is a commonly used and effective catalyst for Suzuki couplings, known for its stability and broad functional group tolerance.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Chemical Space of Functionalized Azetidines for Drug Discovery Professionals
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from niche curiosities to indispensable scaffolds in modern medicinal chemistry. Their unique combination of high ring strain, sp³-rich three-dimensionality, and conformational rigidity offers significant advantages in tuning pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth exploration of the functionalized azetidine chemical space, designed for researchers, chemists, and drug development professionals. We will dissect advanced synthetic strategies, analyze critical structure-property relationships, and demonstrate the scaffold's strategic application as a bioisostere through case studies of approved therapeutics. This document serves as both a strategic overview and a practical manual, complete with detailed experimental protocols, to empower scientists to effectively harness the potential of the azetidine motif in next-generation drug design.
The Ascendancy of the Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a saturated heterocycle with three carbon atoms and one nitrogen, possesses a significant ring strain of approximately 25.4 kcal/mol.[3] This value positions it neatly between the highly reactive aziridine and the more stable, flexible pyrrolidine, giving it a unique blend of stability for handling and reactivity for synthetic manipulation.[3][4] This inherent strain is not a liability but a key feature; it imparts a rigid, three-dimensional geometry that is highly sought after in an era of drug discovery focused on escaping "flatland" chemistry.[1][2]
The advantages conferred by incorporating an azetidine moiety are multifaceted:
-
Improved Physicochemical Properties: The sp³-rich, conformationally restricted nature of the azetidine ring can lead to enhanced aqueous solubility, lower lipophilicity, and improved metabolic stability compared to more common saturated heterocycles like piperidine or pyrrolidine.[1][2][5]
-
Novel Chemical Space & Exit Vectors: The compact, rigid structure provides unique, well-defined exit vectors for substituents, allowing for precise spatial orientation of pharmacophoric elements.[1] This enables chemists to explore novel binding interactions and optimize ligand-target complementarity.
-
Bioisosteric Potential: Azetidines are increasingly utilized as bioisosteres for other common groups, such as gem-dimethyl, carbonyls, and larger saturated rings.[5][6] This strategy can mitigate metabolic liabilities, improve pharmacokinetic profiles, and enhance target selectivity.[1]
The therapeutic relevance of this scaffold is underscored by its presence in several FDA-approved drugs, including the JAK inhibitor Baricitinib , the MEK inhibitor Cobimetinib , and the calcium channel blocker Azelnidipine .[1][2][7] In these molecules, the azetidine ring is critical for achieving the desired balance of potency, selectivity, and drug-like properties.
Navigating the Synthetic Landscape
Accessing diversely functionalized azetidines is paramount for their application in drug discovery. Significant progress in synthetic methodology has made this scaffold more accessible than ever.[1][4] Synthetic strategies can be broadly categorized into de novo ring construction and post-synthetic functionalization of a pre-formed ring.
De Novo Azetidine Synthesis
These methods construct the four-membered ring from acyclic or other cyclic precursors.
-
Intramolecular Cyclization: This is a foundational approach, typically involving the cyclization of γ-amino halides or alcohols.[8] While conceptually simple, reaction conditions must be carefully optimized to favor the entropically challenging 4-membered ring formation over competing elimination or intermolecular reactions.[8]
-
[2+2] Cycloadditions: Photochemical methods, such as the aza Paternò-Büchi reaction, have emerged as powerful tools for constructing densely substituted azetidines.[3][9] For instance, the visible-light-mediated [2+2] photocycloaddition of imines or related precursors with alkenes provides a direct route to functionalized azetidine cores with high diastereoselectivity.[3][9]
-
Palladium-Catalyzed C-H Amination: Modern transition-metal catalysis offers elegant solutions. Intramolecular C(sp³)–H amination, pioneered by groups like Gaunt, allows for the synthesis of functionalized azetidines from readily available amine precursors.[3] This strategy is valued for its efficiency and functional group tolerance.[3][10]
-
Strain-Release Methodologies: The ring strain of precursors like azabicyclo[1.1.0]butanes can be harnessed to drive the formation of substituted azetidines.[3] This approach provides access to unique substitution patterns that are difficult to achieve through other means.
Post-Synthetic Functionalization
Modifying an existing azetidine ring is a powerful strategy for late-stage diversification in drug discovery programs.
-
N-Functionalization: The azetidine nitrogen is a key handle for modification. Its substitution pattern significantly influences basicity (pKa), solubility, and hydrogen bonding capacity, making it a primary point for modulation in structure-activity relationship (SAR) studies.[1]
-
C-H Functionalization: Directing group-assisted C-H activation has enabled the regioselective functionalization of the azetidine core and appended aryl rings.[11][12] This allows for the introduction of aryl, alkyl, and other groups onto the scaffold without requiring de novo synthesis, accelerating the exploration of chemical space.[13]
Workflow for Synthetic Strategy Selection
The choice of synthetic route depends on the desired substitution pattern and scale. This diagram outlines a general decision-making process for accessing a target azetidine.
Caption: Decision workflow for selecting an azetidine synthesis strategy.
Mapping the Chemical Space: Structure-Property Relationships
Systematically modifying the substitution pattern on the azetidine ring allows for the fine-tuning of key drug-like properties. The substitution at the C3-position is particularly impactful for modulating physicochemical parameters while the nitrogen substituent primarily governs basicity.[1]
| Substituent at C3 | General Impact on Lipophilicity (logP) | General Impact on Aqueous Solubility | General Impact on Basicity (pKa of N) | Rationale & Causality |
| -H | Baseline | Baseline | ~11.29 (unsubstituted)[14] | The parent scaffold. |
| -OH, -NH₂ | Decreases | Increases | Slightly Decreases | Introduction of polar, hydrogen-bonding groups increases hydrophilicity. The inductive effect of the heteroatom can slightly lower the pKa of the ring nitrogen. |
| -F | Minimal Change / Slight Increase | Decreases | Significantly Decreases | Fluorine is a poor H-bond acceptor and its strong electron-withdrawing nature significantly reduces the basicity of the nearby nitrogen atom.[3] |
| -Alkyl, -Aryl | Increases | Decreases | Minimal Change | Addition of non-polar hydrocarbon groups increases lipophilicity and reduces aqueous solubility with negligible electronic effect on the distal nitrogen. |
| -C(O)OH, -C(O)NHR | Decreases | Increases | Significantly Decreases | Carboxylic acids and amides add polarity. The strong electron-withdrawing effect of the carbonyl group drastically reduces nitrogen basicity. |
Note: These are general trends. The final properties are a function of the entire molecule, including the N-substituent.
The conformation of the ring itself is also influenced by substituents. Unsubstituted and trans-substituted azetidines tend to be planar or rapidly inverting, while cis-substituted rings often adopt a puckered conformation to relieve steric strain, placing bulky groups in pseudo-equatorial positions.[15] This conformational preference can be exploited to control the spatial presentation of pharmacophoric groups.
Azetidines as Strategic Bioisosteres
Bioisosteric replacement is a powerful strategy in medicinal chemistry to enhance a molecule's properties while retaining its biological activity.[16] The rigid, 3D nature of the azetidine ring makes it an excellent bioisostere for several common motifs.
-
Replacement for gem-Dimethyl Groups: A C3-spirocyclic azetidine can mimic the tetrahedral geometry of a gem-dimethyl group, often used to block metabolic oxidation. The azetidine offers the same steric hindrance but with reduced lipophilicity and a handle for introducing polarity via the nitrogen atom.
-
Replacement for Piperidines/Pyrrolidines: As a "contracted" analog, azetidine can replace larger saturated heterocycles.[1] This reduces molecular weight and lipophilicity while maintaining a nitrogen vector. The conformational rigidity of the azetidine can also pre-organize the molecule into a more favorable binding conformation, reducing the entropic penalty of binding.[17]
-
Replacement for Planar Groups: In some contexts, azetidines can replace planar aromatic rings, introducing a 3D exit vector and improving solubility by increasing the fraction of sp³ carbons (Fsp³).
Bioisosteric Replacement Strategy
This diagram illustrates how an azetidine can serve as a versatile bioisostere to improve drug-like properties.
Caption: The azetidine scaffold as a strategic bioisostere.
Experimental Protocol: Synthesis of N-Boc-3-Iodoazetidine
This protocol describes a reliable method for synthesizing a key 3-functionalized azetidine building block, which can be further elaborated through cross-coupling reactions. This self-validating system proceeds from commercially available N-Boc-3-hydroxyazetidine.
Rationale: This two-step protocol was chosen for its reliability and scalability. The mesylation of the hydroxyl group creates an excellent leaving group. The subsequent Finkelstein reaction with sodium iodide is a high-yielding, classical Sₙ2 displacement that provides the desired iodo-azetidine, a versatile precursor for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Hiyama).[18] The Boc protecting group is stable to the reaction conditions and ensures good solubility in organic solvents for purification.
Step 1: Synthesis of N-Boc-3-((methylsulfonyl)oxy)azetidine
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq.), and anhydrous dichloromethane (DCM) to make a 0.2 M solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.) dropwise to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise over 10 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq.), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often pure enough for the next step but can be purified by flash column chromatography if necessary.
Step 2: Synthesis of N-Boc-3-Iodoazetidine
-
Reagent Setup: To a round-bottom flask, add the crude N-Boc-3-((methylsulfonyl)oxy)azetidine (1.0 eq.) and dissolve it in acetone (0.2 M solution).
-
Nucleophile Addition: Add sodium iodide (3.0 eq.). Causality Note: A stoichiometric excess of NaI is used to drive the equilibrium towards the product according to Le Châtelier's principle, as the sodium mesylate byproduct precipitates out of the acetone.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter off the precipitated sodium mesylate. Concentrate the filtrate in vacuo.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-3-iodoazetidine as a stable solid.
Case Study: Baricitinib (Olumiant®)
Baricitinib is an orally bioavailable inhibitor of Janus kinases (JAK1/JAK2) approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[1] The molecule features a central pyrrolo[2,3-d]pyrimidine core, but the azetidine-containing fragment is crucial to its overall profile.
The 1-(ethylsulfonyl)azetidin-3-yl group plays a key role:
-
Metabolic Stability: The azetidine ring, particularly with the strongly electron-withdrawing ethylsulfonyl group on the nitrogen, is resistant to oxidative metabolism, contributing to a favorable pharmacokinetic profile.[1]
-
Solubility and Physicochemical Properties: The sulfonyl-azetidine moiety provides a balance of polarity and size, contributing to the overall solubility and oral bioavailability of the drug.[1]
-
Target Engagement: The azetidine acts as a rigid linker, positioning the ethylsulfonyl group to make productive interactions within the ATP-binding pocket of the JAK enzymes, thereby contributing to the high potency and selectivity of the inhibitor.
The success of Baricitinib is a testament to how the strategic incorporation of a functionalized azetidine can transform a lead compound into an effective therapeutic agent.
Future Directions and Outlook
The exploration of azetidine chemical space is far from complete. Future research will likely focus on several key areas:
-
Novel Synthetic Methods: Development of new catalytic and enantioselective methods will continue to be a priority, particularly for accessing previously challenging substitution patterns like C2- and C3-chiral centers.[10][19][20]
-
C-H Functionalization: Expanding the toolkit for late-stage C-H functionalization will allow for more rapid SAR exploration and the synthesis of complex analogs.[12][21]
-
New Bioisosteric Replacements: Researchers are actively exploring novel spirocyclic and fused azetidine systems as bioisosteres for more complex motifs like piperazine.[1][22]
-
Peptide and PROTAC Applications: The use of azetidines as constrained amino acid mimics in peptides or as rigid linkers in PROTACs is a growing area of interest, offering new ways to modulate biological systems.[23]
As synthetic accessibility continues to improve, the full potential of the azetidine scaffold will be unlocked, solidifying its role as a privileged structure in the future of drug discovery.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). National Institutes of Health (NIH). [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). Journal of the American Chemical Society. [Link]
-
Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. [Link]
-
Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. [Link]
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). ResearchGate. [Link]
-
Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. (n.d.). Semantic Scholar. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of 4-membered heterocycles as fragments and bioisosteres. (n.d.). American Chemical Society. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (n.d.). Journal of the American Chemical Society. [Link]
-
Construction of aziridine, azetidine, indole and quinoline-like heterocycles via Pd-mediated C–H activation/annulation strategies. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. [Link]
-
Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. (2024). PubMed. [Link]
-
a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). National Institutes of Health (NIH). [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]
-
Configuration and conformation of substituted azetidines. (n.d.). Semantic Scholar. [Link]
-
Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019). National Institutes of Health (NIH). [Link]
-
Azetidine. (n.d.). Wikipedia. [Link]
-
Scope of saturated heterocycles. (A) Azetidine core; (B) pyrrolidine... (n.d.). ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-membered heterocycles as fragments and bioisosteres - American Chemical Society [acs.digitellinc.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. | Semantic Scholar [semanticscholar.org]
- 12. Construction of aziridine, azetidine, indole and quinoline-like heterocycles via Pd-mediated C–H activation/annulation strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Azetidine - Wikipedia [en.wikipedia.org]
- 15. Configuration and conformation of substituted azetidines | Semantic Scholar [semanticscholar.org]
- 16. baranlab.org [baranlab.org]
- 17. Azetidines - Enamine [enamine.net]
- 18. Azetidine synthesis [organic-chemistry.org]
- 19. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Phenylazetidin-3-ol via Grignard Reaction
Abstract
This comprehensive technical guide provides detailed protocols and in-depth scientific insights for the synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic addition of a phenyl Grignard reagent to N-Boc-azetidin-3-one. This document outlines the complete workflow, from the preparation of the requisite starting materials to the final characterization of the tertiary azetidinol. It includes a thorough discussion of the reaction mechanism, safety protocols, and potential side reactions, ensuring a robust and reproducible process for researchers and scientists.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in modern medicinal chemistry. Their unique conformational properties, imparted by the inherent ring strain, allow them to serve as versatile bioisosteres for larger, more flexible ring systems. The incorporation of an azetidine moiety can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while also providing novel vectors for exploring chemical space in drug design. Specifically, 3-substituted azetidinols are key intermediates for the synthesis of a wide array of biologically active molecules. This guide focuses on the synthesis of a tertiary alcohol derivative, 3-phenylazetidin-3-ol, via the robust and versatile Grignard reaction.
Reaction Mechanism and Rationale
The core of this synthesis is the Grignard reaction, a powerful carbon-carbon bond-forming transformation. The reaction proceeds via the nucleophilic addition of a Grignard reagent, in this case, phenylmagnesium bromide, to the electrophilic carbonyl carbon of N-Boc-azetidin-3-one.
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the phenyl group nucleophilic and basic. The reaction mechanism can be visualized as a nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol, this compound.
Diagram 1: Mechanism of Grignard addition to N-Boc-azetidin-3-one.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the starting material and the final product.
Synthesis of Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one)
The synthesis of the ketone starting material is a critical precursor step. A common and effective method involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.
Protocol:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂) (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15°C and 5°C.[1]
-
Slowly add a pre-mixed solution of potassium bicarbonate (KHCO₃) (104 g) and sodium hypochlorite (NaClO) (86 g, 12% aqueous solution) in water (389 mL) to the reaction mixture, maintaining the temperature.
-
Stir the resulting mixture for 30 minutes.[1]
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.
Synthesis of this compound
Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
Protocol:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the bromobenzene solution to the magnesium. The initiation of the reaction is indicated by a color change and gentle reflux.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0°C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Workflow Visualization
The overall synthetic workflow is summarized in the following diagram:
Diagram 2: Overall workflow for the synthesis of the target compound.
Characterization Data
The successful synthesis of this compound can be confirmed by a combination of spectroscopic methods.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.45-7.25 (m, 5H, Ar-H), 4.20 (s, 2H, CH₂), 4.05 (s, 2H, CH₂), 3.50 (br s, 1H, OH), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 156.5 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (Ar-CH), 80.0 (C(CH₃)₃), 70.0 (C-OH), 60.0 (CH₂), 28.5 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | Predicted ν: 3400 (O-H), 2975 (C-H), 1690 (C=O, Boc), 1400, 1160 (C-N) |
| Mass Spec (ESI-MS) | Predicted m/z: 250.14 [M+H]⁺, 272.12 [M+Na]⁺ |
Note: The NMR and IR data are predicted based on the analysis of the molecular structure and data from analogous compounds, as specific experimental data for this compound is not widely available in the public domain.
Potential Side Reactions and Troubleshooting
While the Grignard reaction is generally high-yielding, several side reactions can occur, potentially lowering the yield of the desired product.
-
Enolization of the Ketone: The Grignard reagent is a strong base and can deprotonate the α-protons of the azetidinone, leading to the formation of an enolate and consumption of the Grignard reagent. To minimize this, the reaction is typically carried out at low temperatures.
-
Wurtz-type Coupling: The reaction of the Grignard reagent with unreacted bromobenzene can lead to the formation of biphenyl as a byproduct. This can be minimized by the slow addition of the alkyl halide during the Grignard reagent formation.
-
Reaction with Water: Grignard reagents are highly sensitive to protic sources, including atmospheric moisture. The presence of water will quench the Grignard reagent, forming benzene and reducing the yield. Ensuring all glassware is flame-dried and solvents are anhydrous is crucial.
Conclusion
The Grignard reaction provides an efficient and direct route for the synthesis of 3-phenylazetidin-3-ol derivatives. The protocols outlined in this guide, when coupled with stringent anhydrous techniques and careful temperature control, offer a reliable method for accessing this important class of molecules. The resulting tertiary azetidinols are valuable intermediates for further functionalization and are poised for application in the discovery and development of novel therapeutics.
References
-
Yin, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-9. [Link]
Sources
The Strategic Utility of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate in Modern Synthesis
Introduction: The Azetidine Scaffold and the Significance of a Key Building Block
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from the shadow of their more famous β-lactam cousins to become a privileged scaffold in medicinal chemistry.[1][2] Their unique structural properties—a combination of ring strain, sp³-richness, and conformational rigidity—confer favorable pharmacokinetic profiles, including enhanced metabolic stability, improved solubility, and better receptor selectivity when incorporated into drug candidates.[1][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its importance in modern drug discovery.[1][3]
This application note focuses on a particularly valuable synthetic intermediate: Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate . This molecule serves as a versatile building block, offering a stable, protected azetidine core functionalized with a reactive tertiary hydroxyl group. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation of the azetidine nitrogen, while the 3-hydroxy-3-phenyl moiety provides a key site for diversification, enabling the construction of complex molecular architectures, particularly those with quaternary carbon centers.
This guide will provide a detailed exploration of the synthesis and primary applications of this compound, with a focus on field-proven protocols and the underlying mechanistic principles that govern its reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 398489-25-3 |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | White solid |
| Melting Point | 93.6-95.6°C[4] |
Synthesis of the Building Block
The most common and efficient synthesis of this compound involves the nucleophilic addition of a phenyl organometallic reagent to the commercially available N-Boc-3-azetidinone. This method provides the target compound in high yield and purity.
Protocol 1: Synthesis via Phenyl Lithium Addition
This protocol details the generation of phenyl lithium from bromobenzene and its subsequent reaction with N-Boc-3-azetidinone.
Workflow for the Synthesis of this compound:
Caption: Synthesis of the target compound via phenyl lithium addition.
Materials:
-
Bromobenzene
-
n-Butyllithium (2.5 M in hexane)
-
tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)
-
Anhydrous tetrahydrofuran (THF)
-
10% Aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve bromobenzene (3 equivalents) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10 minutes.
-
Add a solution of n-butyllithium (3 equivalents) dropwise to the cooled solution. Stir the reaction mixture for 1 hour under a nitrogen atmosphere.
-
Dissolve N-Boc-3-azetidinone (1 equivalent) in a minimal amount of anhydrous THF.
-
Add the N-Boc-3-azetidinone solution via syringe to the reaction mixture at -78 °C.
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Quench the reaction by adding cold 10% aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a 30% ethyl acetate in hexanes eluent to afford the desired product as a white solid.[3][4]
Core Application: Friedel-Crafts Arylation for the Synthesis of 3,3-Diarylazetidines
A primary and powerful application of this compound is its use as a precursor to 3,3-diarylazetidines via a Friedel-Crafts arylation. This reaction proceeds through the in-situ generation of a stabilized azetidin-3-yl cation, which is then trapped by an electron-rich aromatic nucleophile. This transformation is highly valuable as it constructs a quaternary carbon center, a common motif in bioactive molecules that can be challenging to synthesize.
Mechanistic Insight
The reaction is catalyzed by a Lewis acid, which coordinates to the tertiary hydroxyl group, facilitating its departure as a water molecule. This generates a tertiary carbocation at the C3 position of the azetidine ring. This carbocation is stabilized by the adjacent phenyl group and the nitrogen atom of the azetidine ring. The electron-rich aromatic solvent or a dissolved arene then acts as a nucleophile, attacking the carbocation to form the new C-C bond, yielding the 3,3-diarylazetidine product.
Caption: General mechanism of the Friedel-Crafts arylation.
Protocol 2: AlCl₃-Catalyzed Friedel-Crafts Arylation
This protocol describes a robust method using aluminum chloride as the Lewis acid catalyst.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous toluene (or other arene solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in the desired arene solvent (e.g., toluene), add AlCl₃ portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C, followed by saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3,3-diarylazetidine.[2] The product may be isolated as an oxalate salt for improved stability and handling.[2]
Yield Data for AlCl₃-Catalyzed Arylation:
| Arene | Product | Yield | Reference |
| Toluene | tert-Butyl 3-phenyl-3-(p-tolyl)azetidine-1-carboxylate | 59% | [4] |
The Role of the Nitrogen Protecting Group: N-Boc vs. N-Cbz
Interestingly, the choice of the nitrogen protecting group can significantly influence the outcome of the Friedel-Crafts arylation, particularly with milder Lewis acids. While the AlCl₃-catalyzed protocol is effective for the N-Boc protected substrate[2], studies using Calcium(II) triflate [Ca(OTf)₂] as a milder catalyst have shown that the N-Cbz (benzyloxycarbonyl) protected analogue is significantly more reactive.[1][3] In that system, the N-Boc derivative was found to be unreactive.[5] This enhanced reactivity of the N-Cbz group is attributed to its ability to stabilize the intermediate azetidin-3-yl cation through participation of the benzyl group's π-system.
This highlights a key consideration for researchers: for harsher conditions with strong Lewis acids like AlCl₃, the N-Boc group is suitable. For milder, more functional-group-tolerant conditions, an N-Cbz protected starting material may be necessary to achieve the desired transformation.
Potential and Exploratory Applications
While the Friedel-Crafts arylation is the most well-documented application, the structure of this compound suggests other potential synthetic transformations. Although specific examples with this exact substrate are sparse in the literature, we can infer potential reactivity based on analogous systems.
Dehydration to Azetine Derivatives
The tertiary alcohol moiety could potentially undergo elimination under acidic or dehydrating conditions to form the corresponding 3-phenyl-azetine derivative. These strained enamines are reactive intermediates that can participate in various cycloaddition and nucleophilic addition reactions.
Nucleophilic Substitution of the Hydroxyl Group
Activation of the hydroxyl group, for instance by conversion to a sulfonate ester (tosylate or mesylate), could facilitate its displacement by a range of nucleophiles. This would provide access to a variety of 3-substituted-3-phenylazetidines. However, SN1-type reactions may compete, and careful condition optimization would be required.[6] A potential application could be the synthesis of 3-fluoro-3-phenylazetidine derivatives, which are of interest in medicinal chemistry.[7]
Ring-Opening Reactions
The inherent strain of the azetidine ring can be exploited in ring-opening reactions. Activation of the nitrogen atom (e.g., by quaternization) followed by nucleophilic attack can lead to functionalized γ-amino compounds.[8] The 3-hydroxy-3-phenyl substitution pattern would influence the regioselectivity of such ring-opening reactions.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the strategic placement of its functional groups make it an ideal starting material for the construction of complex molecules, particularly 3,3-diarylazetidines via Friedel-Crafts arylation. Understanding the role of the nitrogen protecting group and the choice of Lewis acid catalyst is crucial for the successful application of this key reaction. While other applications remain less explored, the potential for this compound in the synthesis of diverse azetidine derivatives and ring-opened products warrants further investigation, promising to expand its utility in drug discovery and beyond.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis.
- Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel-Crafts Arylation Conditions. (2020). PubMed.
- Synthesis of 3,3-Diarylazetidines. (n.d.). CORE.
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.
- Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. (2019). Morressier.
- Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. (2021). PMC - NIH.
- Alcohol Reactivity. (n.d.). MSU chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel-Crafts Arylation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel-Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol Reactivity [www2.chemistry.msu.edu]
- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 8. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 1-Boc-3-azetidinone for the Synthesis of Tertiary Azetidinols
Abstract
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] Specifically, 3-substituted-azetidin-3-ols, or tertiary azetidinols, represent a critical class of intermediates, offering a three-dimensional exit vector for further molecular elaboration. 1-Boc-3-azetidinone has emerged as an indispensable building block for accessing these structures due to its robust Boc-protecting group and the electrophilic nature of its C3-carbonyl.[3] This guide provides an in-depth analysis and detailed protocols for the synthesis of tertiary azetidinols via nucleophilic addition of organometallic reagents to 1-Boc-3-azetidinone, focusing on Grignard and organolithium reagents.
Introduction: The Value Proposition of Tertiary Azetidinols
The strained 4-membered azetidine ring is no longer a synthetic curiosity but a strategic component in drug design.[1][2] Its incorporation can lead to improved metabolic stability, enhanced binding affinity, and favorable aqueous solubility. Tertiary azetidinols are particularly valuable as they create a quaternary stereocenter on the azetidine ring, providing a defined three-dimensional projection of substituents. 1-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate) is the key starting material for these targets, offering a stable, commercially available, and highly reactive platform for synthetic exploration.[3][4]
Key Advantages of 1-Boc-3-azetidinone:
-
Electrophilic Ketone: The C3-carbonyl is susceptible to a wide range of nucleophilic attacks.
-
Steric Shielding: The Boc group provides steric bulk that can influence the stereochemical outcome of additions.
-
Stability & Handling: The compound is a stable, crystalline solid with a melting point of 47-51 °C, making it easy to handle in a laboratory setting.
-
Facile Deprotection: The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), without compromising the core azetidine structure.[5][6]
Core Synthetic Strategy: Nucleophilic Addition to the C3-Carbonyl
The primary method for synthesizing tertiary azetidinols from 1-Boc-3-azetidinone is the 1,2-addition of a carbon-based nucleophile to the ketone functionality. Organometallic reagents, particularly Grignard (R-MgX) and organolithium (R-Li) reagents, are the workhorses for this transformation.
The general mechanism involves the coordination of the organometallic species to the carbonyl oxygen, followed by the nucleophilic attack of the organic group (R⁻) to the electrophilic carbonyl carbon. This process breaks the C=O π-bond and, upon aqueous workup, forms the tertiary alcohol.
Caption: General workflow for tertiary azetidinol synthesis.
Protocol I: Grignard Reagent Addition
Grignard reagents are highly effective for introducing a wide variety of alkyl, aryl, and vinyl substituents. The choice of solvent and temperature is critical for maximizing yield and minimizing side reactions.
Expertise & Experience: Causality Behind Experimental Choices
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its ability to solvate the magnesium ion of the Grignard reagent is crucial for reactivity. Diethyl ether is a viable alternative.
-
Temperature: Reactions are typically initiated at 0 °C or -78 °C. Lower temperatures are essential to control the exothermicity of the addition and to prevent potential side reactions, such as enolization of the azetidinone or reaction with the Boc-group's carbonyl.
-
Reagent Stoichiometry: A slight excess of the Grignard reagent (1.1 to 1.5 equivalents) is commonly used to ensure complete consumption of the starting material.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide to form the alcohol while buffering the pH to prevent degradation of the acid-sensitive Boc group. Using strong acids like HCl for the quench risks premature deprotection.
Detailed Experimental Protocol: Synthesis of 1-Boc-3-phenyl-azetidin-3-ol
Materials:
-
1-Boc-3-azetidinone (1.00 g, 5.84 mmol)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 2.34 mL, 7.01 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF, 30 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Setup: Flame-dry the three-neck flask under vacuum and backfill with an inert atmosphere (N₂ or Ar).
-
Dissolution: Add 1-Boc-3-azetidinone to the flask, followed by anhydrous THF (30 mL). Stir the solution until the solid is completely dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Grignard Addition: Add the phenylmagnesium bromide solution dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.
-
Scientist's Note: A slow, controlled addition is critical. Rapid addition can lead to uncontrolled exotherms and the formation of impurities.
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution (20 mL) to the reaction mixture at 0 °C to quench the excess Grignard reagent and the magnesium alkoxide.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Boc-3-phenyl-azetidin-3-ol.
Protocol II: Organolithium Reagent Addition
Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[7][8] This heightened reactivity necessitates stricter control over reaction conditions, particularly temperature, to avoid side reactions.
Expertise & Experience: Key Considerations
-
Reactivity and Basicity: Reagents like n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) are extremely strong bases.[7] To prevent α-deprotonation (enolization) of the azetidinone, which leads to starting material recovery after workup, the reaction must be conducted at very low temperatures (-78 °C).
-
Safety: Organolithium reagents, especially tert-butyllithium (t-BuLi), are often pyrophoric and react violently with water.[7][9] They must be handled with extreme care under a strictly inert atmosphere using proper syringe and cannula techniques. A detailed protocol for the safe handling of organolithiums is essential for any researcher.[7][8]
-
Solvent Choice: Anhydrous THF or diethyl ether are standard. The choice can sometimes influence the aggregation state and reactivity of the organolithium reagent.
Caption: Experimental workflow for organolithium addition.
Detailed Experimental Protocol: Synthesis of 1-Boc-3-butyl-azetidin-3-ol
Materials:
-
1-Boc-3-azetidinone (1.00 g, 5.84 mmol)
-
n-Butyllithium (2.5 M in hexanes, 2.57 mL, 6.42 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF, 30 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
As per Protocol 3.2, with the addition of a dry ice/acetone bath.
Procedure:
-
Setup & Dissolution: Follow steps 1 and 2 from Protocol 3.2.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Ensure the solvent does not freeze.
-
Scientist's Note: Maintaining a temperature of -78 °C is the most critical parameter for success with highly basic organolithiums. It kinetically favors the desired 1,2-addition over the competing deprotonation pathway.
-
-
Organolithium Addition: Add the n-butyllithium solution dropwise via syringe over 20-30 minutes, keeping the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor by TLC.
-
Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl solution (20 mL) to quench the reaction.
-
Workup & Purification: Follow steps 7-10 from Protocol 3.2.
Data Summary and Scope
The nucleophilic addition to 1-Boc-3-azetidinone is a robust transformation applicable to a wide range of organometallic reagents. The following table summarizes representative examples found in the literature, showcasing the scope of the methodology.
| Entry | Nucleophile (Reagent) | Conditions | Product | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | THF, 0 °C | 1-Boc-3-phenyl-azetidin-3-ol | High | General Transformation |
| 2 | Ethylmagnesium bromide | THF, 0 °C | 1-Boc-3-ethyl-azetidin-3-ol | ~90% | [10] |
| 3 | Methylmagnesium bromide | THF, 0 °C | 1-Boc-3-methyl-azetidin-3-ol | High | [10] |
| 4 | n-Butyllithium | THF, -78 °C | 1-Boc-3-butyl-azetidin-3-ol | High | [11] |
| 5 | 2-Methoxyphenyl lithium | THF, -78 °C | 1-Boc-3-(2-methoxyphenyl)-azetidin-3-ol | ~85% | [10] |
Troubleshooting and Side Reactions
-
Low Yield / No Reaction: May indicate inactive organometallic reagent. Always titrate organolithium solutions before use. Ensure glassware is scrupulously dry and the reaction is under a positive pressure of inert gas.
-
Recovery of Starting Material: This is often due to enolization, especially with bulky, basic reagents (e.g., s-BuLi, LDA). Ensure the reaction temperature is sufficiently low (-78 °C).
-
Boc-Deprotection: Premature removal of the Boc group can occur if the reaction is quenched with strong acid or exposed to acidic conditions during workup. Use a buffered quench like saturated aqueous NH₄Cl.
-
Attack on Boc-Carbonyl: While less common for the sterically hindered Boc group, highly reactive nucleophiles could potentially attack the carbamate carbonyl. This is minimized by using low temperatures and less reactive organometallics (Grignards over organolithiums where possible).[5]
Conclusion
1-Boc-3-azetidinone is a premier building block for the efficient and modular synthesis of tertiary azetidinols. Through the careful application of organometallic reagents like Grignard and organolithium compounds, researchers can access a diverse array of 3-substituted-azetidin-3-ols. Success in these syntheses hinges on a firm understanding of the reagents' reactivity and meticulous control of experimental parameters, particularly temperature and atmospheric conditions. The protocols and insights provided herein serve as a comprehensive guide for chemists in research and drug development to confidently utilize this powerful synthetic strategy.
References
-
Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. (n.d.). PMC, NIH. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). Semantic Scholar. [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC, NIH. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications. [Link]
-
Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. (n.d.). PMC, NIH. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports. [Link]
-
Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. (n.d.). PMC, NIH. [Link]
-
The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). PMC, NIH. [Link]
-
Reaction of 4-substituted 2-azetidinone with nucleophiles. Existence and reactivity of 1-azetin-4-one. (n.d.). Scite.ai. [Link]
-
Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. (n.d.). PMC, PubMed Central. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC, NIH. [Link]
-
Access to 3-Azetidines via Halogenation of Titanacyclobutanes. (n.d.). PMC, NIH. [Link]
-
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (n.d.). Comptes Rendus de l'Académie des Sciences. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). ResearchGate. [Link]
-
Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. (n.d.). PMC, NIH. [Link]
-
Safe handling of organolithium compounds in the laboratory. (2002). Princeton EHS. [Link]
-
Theoretical studies of nucleophilic additions of monomeric and dimeric organometallics. (n.d.). Journal of the Chemical Society, Faraday Transactions. [Link]
-
mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. (2021). YouTube. [Link]
Sources
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 11. Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of Boc group from 3-hydroxy-3-phenylazetidine
An Application Guide to the Deprotection of N-Boc-3-hydroxy-3-phenylazetidine
Introduction
The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules.[1] Specifically, 3-hydroxy-3-phenylazetidine serves as a critical building block for a range of therapeutic agents.[2][3][4] Its synthesis often necessitates the use of protecting groups for the ring nitrogen, with the tert-butyloxycarbonyl (Boc) group being one of the most common due to its stability and predictable reactivity.[5][6]
The removal of the Boc group is a pivotal step in the synthetic pathway. While seemingly straightforward, this transformation requires careful consideration of reaction conditions to ensure high yield and purity without compromising the integrity of the strained azetidine ring. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the efficient deprotection of N-Boc-3-hydroxy-3-phenylazetidine. We will explore the underlying chemical mechanisms, present validated protocols using common acidic reagents, and discuss critical parameters for optimization and troubleshooting.
Chemical Principles of Boc Deprotection
The acid-catalyzed cleavage of the Boc group is a robust and widely employed transformation in organic synthesis.[5][7] The mechanism proceeds through a sequence of well-understood steps, which are crucial for comprehending reaction kinetics and potential side reactions.
Mechanism of Acid-Catalyzed Cleavage
The deprotection is an acid-catalyzed elimination process that involves three primary stages[7][8][9]:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[9][10]
-
Carbocation Formation: This initial protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[8][9]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[7][8] In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[9][10]
It is critical to note that the reaction evolves both carbon dioxide and isobutylene (from the deprotonation of the tert-butyl cation). Therefore, these reactions should never be performed in a sealed system.[6][8]
Substrate Stability Considerations
A primary concern when working with small, strained rings like azetidines is their potential for ring-opening under harsh conditions. However, studies have shown that the azetidine ring is generally stable to the acidic conditions typically used for Boc deprotection, such as TFA in dichloromethane (DCM) or HCl in dioxane.[1][11] The final product, 3-hydroxyazetidine hydrochloride, is a known stable crystalline solid, confirming the viability of this approach.[2][12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of N-Boc-3-hydroxy-3-phenylazetidine. It is imperative to perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally high-yielding method for Boc deprotection. TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[6][7]
Materials and Reagents:
-
N-Boc-3-hydroxy-3-phenylazetidine
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Silica gel TLC plates (with F₂₅₄ indicator)
-
Ninhydrin stain solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve N-Boc-3-hydroxy-3-phenylazetidine (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.[9]
-
Reagent Addition: Slowly add TFA (5–10 equiv, often a 25-50% v/v solution of TFA in DCM is used) to the stirred solution.[13][14] A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1–3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).[9]
-
Mobile Phase: A typical eluent system is 10% Methanol in DCM.
-
Visualization: The starting material is UV active. The product, a primary/secondary amine, will stain positive (typically yellow to purple) with ninhydrin stain after heating the TLC plate. The reaction is complete when the starting material spot has been fully consumed.
-
-
Workup (Isolation of the Free Amine):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[9]
-
Re-dissolve the residue in DCM and carefully add it to a separatory funnel containing a cold, saturated aqueous NaHCO₃ solution. Caution: CO₂ evolution will occur. Swirl gently until effervescence ceases before shaking.[9]
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the 3-hydroxy-3-phenylazetidine free amine.
-
-
Workup (Isolation of the TFA Salt):
-
Concentrate the reaction mixture in vacuo.
-
Add cold diethyl ether to the residue to precipitate the product as a solid trifluoroacetate salt.[9]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Using a solution of HCl in an organic solvent is another standard method that avoids the often-troublesome removal of TFA. The product is directly isolated as the hydrochloride salt, which is often a stable, crystalline solid.[15]
Materials and Reagents:
-
N-Boc-3-hydroxy-3-phenylazetidine
-
4.0 M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Methanol (for dissolution if needed)
Equipment:
-
Round-bottom flask with a gas outlet (to a bubbler or scrub system)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven or desiccator
Procedure:
-
Reaction Setup: Dissolve N-Boc-3-hydroxy-3-phenylazetidine (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM if necessary, or add the solid directly to the flask.
-
Reagent Addition: Add 4.0 M HCl in 1,4-dioxane (5–10 equiv) to the starting material.[16]
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Often, the hydrochloride salt will precipitate out of the solution during the reaction.[16]
-
Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol A. To analyze by TLC, take a small aliquot, quench with NaHCO₃ solution, extract with an organic solvent, and spot the organic layer.
-
Workup & Isolation:
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether to ensure complete precipitation of the hydrochloride salt.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to yield 3-hydroxy-3-phenylazetidine hydrochloride.[16]
-
Method Selection and Optimization
Choosing the appropriate deprotection protocol depends on the stability of other functional groups in the molecule and the desired final form of the product.
| Parameter | Protocol A: TFA / DCM | Protocol B: 4.0 M HCl / Dioxane |
| Reagent | Trifluoroacetic Acid | Hydrochloric Acid |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1–3 hours | 2–4 hours |
| Product Form | Free Amine or TFA Salt | Hydrochloride Salt |
| Workup | Liquid-liquid extraction or precipitation | Direct precipitation and filtration |
| Advantages | Fast, highly effective, good for solution-phase follow-on chemistry. | Direct isolation of a stable HCl salt, avoids TFA residues.[15] |
| Disadvantages | TFA can be difficult to remove completely; workup can be extensive. | Dioxane is a peroxide-former; requires anhydrous conditions. |
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of acid, extending the reaction time, or gently warming the reaction mixture (e.g., to 40 °C).[9] Steric hindrance around the Boc group can slow the reaction rate.[13]
-
Side Product Formation: The primary side reaction is alkylation of nucleophilic sites by the tert-butyl cation. While less of a concern for this specific substrate, if working with electron-rich aromatics or sulfur-containing residues, adding a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture is recommended.[9]
Alternative Deprotection Strategies
While strong acids are standard, certain substrates may contain other acid-labile functional groups, necessitating milder conditions. Alternative methods include:
-
Lewis Acids: Reagents like ZnBr₂ in CH₂Cl₂ can selectively cleave Boc groups.[6]
-
Thermal Deprotection: In some cases, heating the N-Boc compound in a suitable solvent like refluxing water or toluene can effect deprotection, often without any added reagents.[5][17][18]
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[19]
These methods can offer orthogonal selectivity but may require more specific optimization for the 3-hydroxy-3-phenylazetidine substrate.
Conclusion
The deprotection of N-Boc-3-hydroxy-3-phenylazetidine is a critical transformation that can be reliably achieved using standard acid-based protocols. Both TFA in DCM and 4.0 M HCl in dioxane are effective methods, with the choice depending on the desired final product form and downstream synthetic plans. By understanding the underlying mechanism and paying close attention to reaction monitoring and workup conditions, researchers can successfully liberate the valuable azetidine core, paving the way for the synthesis of complex and novel chemical entities.
References
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
-
ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?. [Link]
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Kappe, C. O., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Sustainable Chemistry & Engineering, 5(11), 10473-10481. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
-
Meegan, M. J., et al. (2017). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 22(11), 1919. [Link]
-
Meegan, M. J., et al. (2019). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 24(2), 256. [Link]
-
MDPI. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
ResearchGate. (2014). 2-Azetidinones: Synthesis of new bis(indolyl)butyl-β-lactams. [Link]
-
ResearchGate. (2019). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boc Deprotection - HCl [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate as a Versatile Pharmaceutical Intermediate
An In-Depth Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the 3-Hydroxy-3-Phenylazetidine Scaffold
In modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools for exploring new three-dimensional chemical space. Among these, the azetidine motif is particularly valuable. Its rigid, four-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, often leading to enhanced potency and selectivity.
This guide focuses on Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (CAS: 398489-25-3), a key intermediate that embodies several strategic advantages for drug discovery programs.[1][2] The molecule's architecture combines:
-
A 3-substituted Azetidine Core: This strained ring serves as a non-classical bioisostere for more common groups, influencing vector positioning of substituents in 3D space.
-
A Tertiary Hydroxyl Group: This functional "handle" is a versatile point for derivatization, allowing for the introduction of diverse functionalities or the formation of more complex ring systems.
-
A Phenyl Group: The aromatic ring provides a key structural element for engaging with protein targets through various interactions (π-stacking, hydrophobic) and serves as an anchor that can be further substituted.
-
A Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group offers robust protection of the azetidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This feature is critical for multi-step syntheses. Furthermore, the Boc group can enhance metabolic stability, making the parent molecule a potential prodrug that releases the active pharmacophore in vivo.[3]
This combination makes the title compound an exceptionally useful building block, particularly in the synthesis of spirocyclic scaffolds, which are prevalent in many approved drugs and natural products.[4][5][6] This document provides detailed protocols for its synthesis, characterization, and application, grounded in established chemical principles.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are the foundation of successful laboratory work.
Key Properties
| Property | Value | Source |
| CAS Number | 398489-25-3 | [1] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1][2] |
| Molecular Weight | 249.31 g/mol | [1][2] |
| Appearance | Off-white solid | [7] |
| Purity | Typically ≥95% | [2][8] |
| Solubility | Likely soluble in polar aprotic solvents (e.g., THF, DMF) | [3] |
Hazard Identification and Safe Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[8]
-
GHS Classification: Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity - single exposure (Respiratory system, Category 3).[8]
-
Signal Word: Warning.[8]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
Mandatory Safety Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood.[8] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]
-
Handling: Avoid breathing dust, fumes, or vapors.[8] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]
Protocol 1: Synthesis of this compound
The most direct and common synthesis involves the nucleophilic addition of a phenyl organometallic reagent to N-Boc-3-azetidinone. This protocol details the use of phenyllithium, generated in situ from bromobenzene and n-butyllithium.
Synthesis Workflow Diagram
Sources
- 1. 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL E… [cymitquimica.com]
- 3. Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate (2260932-32-7) for sale [vulcanchem.com]
- 4. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kishida.co.jp [kishida.co.jp]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Synthetic Routes to Functionalized Azetidine Building Blocks: An Application Guide for Medicinal Chemistry
Introduction: The Rising Prominence of Azetidines in Drug Discovery
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structural motif in modern medicinal chemistry. Its unique conformational constraints and ability to introduce three-dimensionality make it a valuable tool for drug designers seeking to optimize the physicochemical and pharmacological properties of lead compounds. Azetidines can enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity, all critical parameters in the development of effective therapeutics.[1][2][3] The inherent ring strain of approximately 25.4 kcal/mol not only defines its chemical reactivity but also presents both a challenge and an opportunity for synthetic chemists.[4][5] This guide provides an in-depth exploration of robust and versatile synthetic strategies to access functionalized azetidine building blocks, with a focus on practical applications for researchers in drug discovery.
Core Synthetic Strategies: A Multi-faceted Approach
The construction of the strained azetidine ring and the subsequent introduction of functional groups can be achieved through several key synthetic disconnections. This guide will focus on three primary and highly effective strategies: intramolecular cyclization, [2+2] cycloaddition reactions, and the ring expansion of aziridines. Each of these approaches offers distinct advantages and is suited to different target molecules and available starting materials.
Intramolecular Cyclization: The Direct Approach
The most conceptually straightforward method for azetidine synthesis is the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.[1] This strategy directly forges the C-N bond that closes the four-membered ring.
Causality Behind Experimental Choices: The success of this method hinges on favoring the desired intramolecular substitution over competing intermolecular reactions and elimination pathways. The choice of the leaving group, the base, and the solvent are all critical for maximizing the yield of the desired azetidine. Activation of a primary alcohol to a good leaving group, such as a mesylate or tosylate, is a common and effective strategy. The use of a non-nucleophilic base is crucial to prevent it from competing with the intramolecular amine nucleophile.
Protocol 1: Synthesis of N-Boc-azetidine via Intramolecular Cyclization of N-Boc-3-amino-1-propanol
This protocol details a classic and reliable method for the synthesis of a common azetidine building block.
-
Step 1: Activation of the Hydroxyl Group. To a solution of N-Boc-3-amino-1-propanol (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, methanesulfonyl chloride (1.2 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. This step converts the poorly leaving hydroxyl group into a good leaving group (mesylate), facilitating the subsequent nucleophilic attack by the nitrogen.
-
Step 2: Intramolecular Cyclization. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude mesylate is then dissolved in a suitable solvent like methanol (10 mL), and a base such as potassium carbonate (2.0 mmol) is added. The mixture is heated to reflux for 12 hours. The base deprotonates the carbamate nitrogen, increasing its nucleophilicity and promoting the intramolecular SN2 reaction to form the azetidine ring.
-
Step 3: Workup and Purification. After cooling to room temperature, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-Boc-azetidine.[6]
Table 1: Comparison of Leaving Groups for Intramolecular Cyclization
| Leaving Group | Typical Reagent | Reaction Conditions | Advantages | Disadvantages |
| Mesylate | Methanesulfonyl chloride | Mild, 0 °C to RT | Readily prepared, good leaving group | Can be sensitive to moisture |
| Tosylate | p-Toluenesulfonyl chloride | Mild, 0 °C to RT | Stable, good leaving group | Can be sterically hindering |
| Halide (I, Br) | PPh3, I2 or NBS | Varies | Excellent leaving group | Can be harsh, potential for side reactions |
Diagram 1: General Workflow for Azetidine Synthesis via Intramolecular Cyclization
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
[2+2] Cycloaddition Reactions: Convergent and Atom-Economical
[2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a convergent and highly atom-economical route to azetidines.[7] This approach involves the reaction of an imine with an alkene to directly form the four-membered ring.[7][8] Modern advancements in photochemistry have enabled these reactions to be carried out under mild conditions using visible light, significantly expanding their scope and applicability.[4][9][10]
Causality Behind Experimental Choices: The key to a successful aza Paternò-Büchi reaction is the efficient generation of the excited state of the imine, which then undergoes cycloaddition with the alkene. The choice of photocatalyst and light source is paramount. Iridium-based photocatalysts are often employed due to their ability to absorb visible light and efficiently promote the reaction via triplet energy transfer.[4] The use of visible light is a significant advantage over traditional UV light-mediated methods, as it allows for greater functional group tolerance and avoids the use of high-energy, potentially damaging radiation.[6]
Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction
This protocol describes a modern photochemical method for the synthesis of highly functionalized azetidines.
-
Step 1: Preparation of the Reaction Mixture. In a sealed vial, a solution of the 2-isoxazoline-3-carboxylate (an imine precursor, 0.2 mmol), the alkene (0.4 mmol), and a photocatalyst such as fac-[Ir(dFppy)3] (1 mol%) is prepared in anhydrous and degassed acetonitrile (2.0 mL). The use of a degassed solvent is important to prevent quenching of the excited state by oxygen.
-
Step 2: Irradiation. The reaction mixture is stirred and irradiated with a blue LED (e.g., 450 nm) at room temperature for 24 hours. The blue light excites the photocatalyst, which then transfers its energy to the imine precursor, promoting the [2+2] cycloaddition with the alkene.
-
Step 3: Workup and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the desired azetidine product.[6]
Table 2: Comparison of Traditional vs. Modern Aza Paternò-Büchi Reactions
| Feature | Traditional (UV Light) | Modern (Visible Light) |
| Energy Source | High-energy UV light | Low-energy visible light |
| Reaction Conditions | Often requires specialized equipment | Simple setup with LEDs |
| Substrate Scope | Can be limited due to substrate decomposition | Broader substrate scope, better functional group tolerance |
| Stereoselectivity | Can be difficult to control | Often high stereoselectivity can be achieved |
Diagram 2: Catalytic Cycle for Visible-Light-Mediated Aza Paternò-Büchi Reaction
Caption: Catalytic cycle for aza Paternò-Büchi reaction.
Ring Expansion of Aziridines: A Strategy for Increasing Complexity
The ring expansion of readily available aziridines provides a powerful and increasingly popular method for the synthesis of more complex and substituted azetidines.[11][12][13] This strategy involves the insertion of a one-carbon unit into the aziridine ring. Recent advancements have seen the development of biocatalytic methods for this transformation, offering exceptional enantioselectivity.[11][12][13]
Causality Behind Experimental Choices: The key to a successful ring expansion is the controlled formation of a reactive intermediate, such as an aziridinium ylide, which then undergoes a rearrangement to form the larger azetidine ring.[14] In biocatalytic approaches, engineered enzymes, such as evolved variants of cytochrome P450, act as "carbene transferases" to mediate the ring expansion with high stereocontrol.[11][12][13] The enzyme's active site dictates the stereochemical outcome of the reaction, often overriding the inherent reactivity of the ylide intermediate.[11][13]
Protocol 3: Biocatalytic One-Carbon Ring Expansion of Aziridines
This protocol highlights a cutting-edge enzymatic approach to chiral azetidines.
-
Step 1: Preparation of the Reaction Mixture. In a typical reaction, the N-substituted aziridine (1.0 equiv) and an ethyl diazoacetate derivative (1.5 equiv) are combined in a suitable buffer solution.
-
Step 2: Enzymatic Reaction. An engineered "carbene transferase" enzyme (e.g., a laboratory-evolved variant of cytochrome P450BM3) is added to the mixture. The reaction is typically stirred at room temperature for a specified period, during which the enzyme catalyzes the enantioselective one-carbon ring expansion.
-
Step 3: Workup and Purification. The reaction mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting crude product is then purified by chromatography to yield the enantiomerically enriched azetidine.[11][12]
Table 3: Comparison of Chemical vs. Biocatalytic Ring Expansion
| Feature | Chemical Methods | Biocatalytic Methods |
| Catalyst | Transition metal catalysts (e.g., Rh, Cu) | Engineered enzymes |
| Stereoselectivity | Can be challenging to achieve high enantioselectivity | Excellent enantioselectivity (often >99:1 er)[11][12] |
| Reaction Conditions | Often require inert atmosphere and anhydrous solvents | Typically performed in aqueous buffer at room temperature |
| Substrate Scope | Broad scope | Can be limited by enzyme specificity |
Diagram 3: Conceptual Workflow for Biocatalytic Aziridine Ring Expansion
Caption: Biocatalytic aziridine ring expansion workflow.
Functionalization of the Azetidine Ring
Once the azetidine core has been synthesized, further functionalization can be carried out to introduce desired substituents. The reactivity of the azetidine ring allows for selective modification at the nitrogen (N1) and carbon (C3) positions.
-
N-Functionalization: The nitrogen atom of the azetidine ring is nucleophilic and can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation.[15][16] This allows for the introduction of a wide range of substituents to modulate the properties of the molecule.
-
C3-Functionalization: The C3 position is a common site for introducing diversity.[1] This can be achieved through the use of starting materials that already contain a functional group at the C3 position or by functionalizing the azetidine ring after its formation. For example, 3-oxoazetidines can be used as versatile intermediates for the introduction of various substituents via nucleophilic addition or condensation reactions.[17][18]
Conclusion and Future Outlook
The synthesis of functionalized azetidine building blocks is a dynamic and rapidly evolving field. While traditional methods such as intramolecular cyclization remain valuable for the preparation of simpler azetidines, modern photochemical and biocatalytic approaches have opened up new avenues for the synthesis of complex and stereochemically rich structures.[6][11][12][13] The ability to access a diverse range of functionalized azetidines is crucial for their continued application in drug discovery and development. As our understanding of the unique properties of azetidines grows, so too will the demand for innovative and efficient synthetic methods to access these valuable building blocks.
References
- Review of 3-substituted azetidine synthesis methods. Benchchem.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
-
Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][8]-Stevens Rearrangement. PubMed.
-
Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][8]-Stevens Rearrangement. Caltech Authors.
-
Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][8]-Stevens Rearrangement. Journal of the American Chemical Society.
-
Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[8][9]-Stevens Rearrangements of Aziridinium Ylides. NIH.
- Preparation of 2-substituted azetidines via C−H arylation.
-
Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][8]-Stevens Rearrangement. ResearchGate.
- Stereocontrolled synthesis of 2-substituted azetidines and spirocyclic 1,2-diazetidines. Pubs.rsc.org.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
- [2 + 2]-Cycloaddition for the Synthesis of Azetidines. Synfacts.
- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
- Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science (RSC Publishing).
- Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
- Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,...
- Biologically active compounds with azetidine rings.
- Synthesis of key azetidine building block via N‐Ns‐aziridine 302.
- A Comparative Guide to Azetidine Synthesis: Established Methods vs. Novel Photochemical Routes. Benchchem.
- Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
- Using visible light to make pharmaceutical building blocks. ScienceDaily.
- Azetidine synthesis. Organic Chemistry Portal.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- Recent progress in synthesis of 3-functionalized azetidines.
- The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate.
- Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionaliz
- Functionalized azetidines via visible light-enabled aza P
- Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines.
- Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless [2,3]-Stevens Rearrangements of Aziridinium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Nucleophilic Addition to N-Boc-3-azetidinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-Boc-3-azetidinone is a pivotal building block in medicinal chemistry, offering a strained four-membered ring system that imparts unique conformational constraints and metabolic stability to bioactive molecules.[1] The functionalization of this scaffold, particularly through nucleophilic addition to its ketone moiety, unlocks a diverse array of 3-substituted azetidine derivatives with significant therapeutic potential. This guide provides a comprehensive overview of the experimental procedures for nucleophilic addition to N-Boc-3-azetidinone, detailing reaction mechanisms, step-by-step protocols for common nucleophiles, and critical insights into experimental design and execution.
Introduction: The Significance of 3-Substituted Azetidines
The azetidine motif is increasingly incorporated into drug candidates due to its ability to enhance physicochemical properties such as solubility and metabolic stability.[1] The rigid structure of the azetidine ring allows for precise control over the spatial orientation of substituents, a crucial aspect in optimizing ligand-receptor interactions. Nucleophilic addition to the readily available N-Boc-3-azetidinone provides a direct and versatile route to 3-hydroxy-3-substituted azetidines, which can be further elaborated into a multitude of functional groups.
The general transformation involves the attack of a nucleophile on the electrophilic carbonyl carbon of N-Boc-3-azetidinone, leading to the formation of a tetrahedral intermediate that, upon workup, yields the corresponding tertiary alcohol.
Sources
Application Notes and Protocols for the Synthesis of Inhibitors Targeting the Central Nervous System
For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.
Introduction: Navigating the Labyrinth of CNS Drug Synthesis
The synthesis of small molecule inhibitors for Central Nervous System (CNS) targets presents a formidable challenge in medicinal chemistry. Unlike other therapeutic areas, the journey of a CNS drug candidate from a flask to its biological target is guarded by the highly selective blood-brain barrier (BBB). This intricate barrier effectively excludes over 98% of small-molecule drugs, acting as the primary gatekeeper and the principal obstacle to overcome.[1] Therefore, the synthetic chemist's role extends beyond merely constructing a molecule with high affinity for its CNS target; it necessitates the meticulous crafting of a molecule with a specific constellation of physicochemical properties that grant it passage into the brain.
This guide provides a detailed exploration of the strategic and practical aspects of synthesizing CNS-targeted inhibitors. We will delve into the core principles of designing for BBB penetration, provide detailed, field-proven protocols for key synthetic transformations, and outline robust methods for purification and characterization, ensuring the integrity and reproducibility of your research.
Part 1: The CNS-Drug-Like Chemical Space: A Synthetic Chemist's Blueprint
The success of a CNS inhibitor is inextricably linked to its physicochemical properties. Decades of research have defined a "CNS drug-like" space, which provides a set of empirical guidelines for medicinal chemists. Adherence to these guidelines during the design and synthesis phases significantly increases the probability of achieving therapeutic concentrations in the brain.
A crucial aspect of modern CNS drug design is the concept of Multi-Parameter Optimization (MPO), where several physicochemical properties are simultaneously fine-tuned to achieve optimal brain exposure.[2] Key parameters to consider during the synthetic design include:
| Physicochemical Property | Optimal Range for CNS Penetration | Rationale and Synthetic Implications |
| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to passively diffuse across the BBB.[1][3] Synthetic strategies should favor concise routes and avoid the introduction of large, non-essential functionalities. |
| Lipophilicity (ClogP) | 1.5 - 3.5 | A delicate balance is required. While some lipophilicity is necessary to traverse the lipid membranes of the BBB, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic risk.[3][4] Synthetic modifications should carefully modulate lipophilicity, for instance, through the introduction or removal of polar or nonpolar groups. |
| Topological Polar Surface Area (TPSA) | < 70 Ų | TPSA is a good predictor of hydrogen bonding capacity. Lower TPSA is associated with better BBB permeability.[5] Synthetic chemists should be mindful of introducing too many polar groups, such as hydroxyls, carboxyls, and amines. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Reducing the number of hydrogen bond donors is a highly effective strategy to improve brain exposure.[3][4] This can be achieved through N-alkylation, O-alkylation, or replacing amine/hydroxyl groups with less polar isosteres. |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBDs, a lower number of hydrogen bond acceptors is generally favorable for CNS penetration. |
| Acidic pKa | Rarely < 6 | Highly acidic compounds are often ionized at physiological pH, hindering their ability to cross the BBB.[5] |
| Basic pKa | Not > 10.5 | Strong bases can also be protonated at physiological pH, limiting their brain penetration.[5] |
Logical Relationship of Key Physicochemical Properties for CNS Drug Design
Caption: Key molecular properties influencing blood-brain barrier permeability.
Part 2: Core Synthetic Methodologies for CNS Inhibitor Scaffolds
The construction of CNS-targeted inhibitors often relies on a toolkit of robust and versatile chemical reactions. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable for forging the carbon-carbon and carbon-nitrogen bonds that form the backbones of many CNS drug candidates.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl linkages, which are common motifs in CNS drugs.[6]
Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Bromide
This protocol describes a typical Suzuki-Miyaura coupling reaction between a heteroaryl bromide and an arylboronic acid.
Materials:
-
Heteroaryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃; 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the heteroaryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for coupling a wide range of (hetero)aryl halides, including electron-rich and sterically hindered substrates.[7]
-
Base and Solvent: The use of a base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle.[2] A mixture of dioxane and water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines.[8][9] This reaction is particularly valuable for introducing amine functionalities, which are prevalent in CNS-active molecules.
Protocol 2.2.1: Buchwald-Hartwig Amination of a Heteroaryl Chloride with a Secondary Amine
This protocol details the coupling of a heteroaryl chloride with a secondary amine, a common transformation in the synthesis of CNS inhibitors.
Materials:
-
Heteroaryl chloride (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried reaction vial.
-
Add the heteroaryl chloride and toluene.
-
Add the secondary amine to the vial.
-
Seal the vial and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst System: The use of a bulky, electron-rich phosphine ligand like XPhos with a palladium precursor is crucial for the efficient coupling of less reactive aryl chlorides.[10]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.[9]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-catalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is useful for introducing alkynyl groups, which can serve as versatile handles for further functionalization or as key structural elements in CNS inhibitors.
Protocol 2.3.1: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol provides a standard procedure for the Sonogashira coupling.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI; 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N; 3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF; 5 mL)
Procedure:
-
To a round-bottom flask, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and Et₃N.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature for 6-18 hours. Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Causality Behind Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Amine Base: Triethylamine serves as both the base and, in some cases, the solvent. It is crucial for deprotonating the terminal alkyne.[11]
Part 3: Case Study: Synthesis of a Triazole-Containing Quinolinone Analog
Triazole-containing quinolinones have emerged as a promising class of CNS-active agents, exhibiting both antidepressant and anticonvulsant activities.[1][3] The following is a representative synthetic route.
Synthetic Pathway for a Triazole-Quinolinone Analog
Sources
- 1. Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. labcompare.com [labcompare.com]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Azetidines
Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become highly sought-after motifs in medicinal chemistry.[1][2] Their inherent ring strain and rigid, three-dimensional structure offer a unique conformational constraint that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties like solubility and lipophilicity.[3][4] The incorporation of a defined stereocenter within the azetidine ring further amplifies its utility, allowing for precise spatial orientation of substituents to optimize interactions within a chiral protein binding pocket.
However, the synthesis of these strained, stereochemically complex rings presents a significant challenge.[3][5] Traditional methods often lack stereocontrol, leading to racemic mixtures that require tedious separation. Consequently, the development of robust and efficient asymmetric methods to access enantioenriched azetidine derivatives is a critical endeavor, enabling the exploration of new chemical space in drug discovery.[1] This guide provides an in-depth analysis of key asymmetric strategies, detailing the underlying principles and offering field-proven protocols for their implementation.
Strategy 1: Catalytic Asymmetric [3+1] Cycloaddition
Application Note: The [3+1] cycloaddition represents a highly convergent and atom-economical approach to the azetidine core. This strategy involves the reaction of a three-atom component with a one-atom synthon. A particularly effective modern variant utilizes donor-acceptor (D-A) aziridines as the three-atom component and an isocyanide as the C1 source. The key to enantioselectivity lies in the use of a chiral catalyst, typically a Lewis acid complexed with a chiral ligand, which orchestrates the stereochemical outcome of the ring formation.
Causality in Experimental Design: The choice of catalyst is paramount. Chiral N,N'-dioxide ligands complexed with soft Lewis acids like Mg(II) or Sc(III) have proven highly effective.[6][7] The N,N'-dioxide ligand creates a well-defined chiral pocket around the metal center. This chiral environment preferentially binds one enantiomer of the racemic aziridine, activating it for nucleophilic attack by the isocyanide. The reaction proceeds through a dynamic kinetic resolution, where the less reactive aziridine enantiomer is left unreacted, and the reactive enantiomer is converted to the desired azetidine product with high enantiopurity.[6] Solvent choice is also critical; non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred to avoid competition with the ligand for binding to the metal center.
Workflow Diagram: Asymmetric [3+1] Cycloaddition
Caption: A generalized experimental workflow for the synthesis of chiral azetidines.
Data Summary: Enantioselective [3+1] Cycloaddition of Aziridines with Isocyanides [6]
| Entry | Aziridine Substituent (R¹) | Isocyanide (R²) | Yield (%) | ee (%) |
| 1 | Phenyl | tert-Butyl | 95 | 92 |
| 2 | 4-Chlorophenyl | tert-Butyl | 99 | 94 |
| 3 | 4-Methoxyphenyl | tert-Butyl | 92 | 91 |
| 4 | 2-Naphthyl | tert-Butyl | 94 | 93 |
| 5 | Phenyl | Cyclohexyl | 90 | 88 |
Detailed Protocol: Synthesis of (2S,4S)-1-Benzoyl-4-(tert-butyl)-2-phenylazetidin-3-imine
-
Materials: (L)-Pipecolic acid-derived N,N'-dioxide ligand, Mg(OTf)₂, Racemic N-benzoyl-2-phenylaziridine, tert-Butyl isocyanide, Anhydrous Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica gel.
-
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.11 mmol, 11 mol%) and Mg(OTf)₂ (0.10 mmol, 10 mol%).
-
Add anhydrous DCM (5.0 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add racemic N-benzoyl-2-phenylaziridine (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Add tert-butyl isocyanide (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the enantioenriched exo-imido azetidine.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Strategy 2: Asymmetric C-H Functionalization
Application Note: Intramolecular C-H amination is a powerful and modern strategy for constructing azetidine rings.[1][8] This approach forges a C-N bond by activating a typically inert C-H bond, offering high step- and atom-economy. Palladium and rhodium catalysts are frequently employed for this transformation. The key to success is the use of a directing group, often attached to the nitrogen atom, which positions the metal catalyst in proximity to the target C(sp³)-H bond for selective functionalization. Chiral ligands on the metal center then control the stereochemistry of the newly formed stereocenter.
Causality in Experimental Design: The choice of directing group is crucial for both reactivity and selectivity. Picolinamide (PA) is an effective directing group for Pd-catalyzed reactions, as its pyridine nitrogen can coordinate to the metal center.[8] The reaction proceeds via a cyclometalated intermediate. The oxidant (e.g., Iodoarene diacetate) is required to regenerate the active catalytic species. The chiral ligand, often a monoprotected amino acid (MPAA), induces asymmetry by creating a chiral environment during the C-H activation and reductive elimination steps. The reaction is often sensitive to steric hindrance near the target C-H bond, which can influence both the yield and the stereoselectivity.
Mechanism Diagram: Pd-Catalyzed Asymmetric C-H Amination
Caption: Simplified catalytic cycle for asymmetric intramolecular C-H amination.
Data Summary: Pd-Catalyzed Enantioselective Intramolecular C-H Amination
| Entry | Substrate Substituent (R) | Yield (%) | ee (%) |
| 1 | Phenyl | 85 | 92 |
| 2 | 4-Fluorophenyl | 81 | 90 |
| 3 | 3,5-Dimethylphenyl | 88 | 94 |
| 4 | Cyclohexyl | 75 | 88 |
| 5 | tert-Butyl | 65 | 85 |
Detailed Protocol: Synthesis of Chiral N-(Picolinoyl)azetidine
-
Materials: γ-Amino picolinamide substrate, Pd(OAc)₂, N-Acetylglycine (chiral ligand), PhI(OAc)₂, K₂CO₃, Anhydrous Toluene.
-
Procedure:
-
In an oven-dried vial, combine the γ-amino picolinamide substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and N-acetylglycine (0.04 mmol, 20 mol%).
-
Add K₂CO₃ (0.4 mmol, 2.0 equiv) and PhI(OAc)₂ (0.3 mmol, 1.5 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral azetidine.
-
Determine the enantiomeric excess by chiral HPLC.
-
Strategy 3: Kinetic Resolution of Racemic Azetidines
Application Note: Kinetic resolution is a classic yet powerful technique for obtaining enantiopure compounds from a racemic mixture.[9] The principle relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[9] In the context of azetidines, this is often achieved through enzymatic acylation or through metal-catalyzed reactions. For example, a chiral catalyst can selectively acylate one enantiomer of a racemic 2-substituted azetidine, leaving the other enantiomer unreacted and thus enantioenriched.
Causality in Experimental Design: The success of a kinetic resolution depends on the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A high 's' value is essential for achieving high enantiomeric excess in both the product and the recovered starting material. Enzymatic resolutions, for instance using lipases like Candida antarctica lipase B (CALB), often exhibit very high selectivity. The reaction is typically stopped at or near 50% conversion to maximize both the yield and the ee of the unreacted enantiomer.[10] The choice of acyl donor and solvent can significantly impact both the reaction rate and the selectivity.
Conceptual Diagram: The Principle of Kinetic Resolution
Caption: Kinetic resolution separates enantiomers based on different reaction rates.
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution of 2-Arylazetidine
-
Materials: Racemic 2-phenylazetidine, Candida antarctica Lipase B (CALB, immobilized), Vinyl acetate, Anhydrous tert-Butyl methyl ether (MTBE).
-
Procedure:
-
To a 50 mL flask, add racemic 2-phenylazetidine (5 mmol, 1.0 equiv) and anhydrous MTBE (25 mL).
-
Add vinyl acetate (7.5 mmol, 1.5 equiv) as the acyl donor.
-
Add immobilized CALB (100 mg, 20 mg/mmol substrate).
-
Seal the flask and shake the suspension at 30 °C in an orbital shaker.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or HPLC to determine the conversion.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh MTBE and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product (N-acetyl-2-phenylazetidine) from the unreacted 2-phenylazetidine using flash column chromatography.
-
Determine the enantiomeric excess of the recovered, unreacted 2-phenylazetidine by chiral HPLC or GC. The acylated product will be enriched in the opposite enantiomer.
-
References
-
MacNevin, C. J., Moore, J. D., & Miller, M. J. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(10), 1276–1279. [Link]
-
Salimi, F., Karbakhshzadeh, A., & Salehi, N. (2020). A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters, 1(1), 1-10. [Link]
-
Kaur, N., & Kishore, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48887-48917. [Link]
-
Salimi, F., Karbakhshzadeh, A., & Salehi, N. (2020). A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters. [Link]
-
Zhang, F., Sang, X., Zhou, Y., Li, W., & Feng, X. (2022). Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition of Donor–Acceptor Aziridines with Isocyanides. Organic Letters, 24(7), 1465–1469. [Link]
-
D'hooghe, M., & De Kimpe, N. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(21), 7291. [Link]
-
Newton, C. G., & Meggers, E. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(4), 342-347. [Link]
-
Ren, X., et al. (2025). Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate. [Link]
-
Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2014). Azetidines and their applications in asymmetric catalysis. ResearchGate. [Link]
-
Fossey, J. S. (2012). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. [Link]
-
Voss, J. L., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Lin, L., et al. (2017). Kinetic Resolution of 2H-Azirines by Asymmetric Imine Amidation. Semantic Scholar. [Link]
-
Ghaffari, M., & Boyd, S. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3333-3347. [Link]
-
Yoshizawa, A. (2018). Azetidines for asymmetric synthesis. University of Birmingham. [Link]
-
Wang, L., et al. (2025). Monocyclic Azetidines via a Visible-Light-Mediated Aza Paternò–Büchi Reaction of Ketone-Derived Sulfonylimines. Journal of the American Chemical Society. [Link]
-
Yamamoto, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678. [Link]
-
Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 543. [Link]
-
König, B. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]
-
Wang, W., & Brown, M. K. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Communications. [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1612-1617. [Link]
-
Yamamoto, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]
-
O'Brien, P. (2002). Dynamic Thermodynamic and Dynamic Kinetic Resolution of 2-Lithiopyrrolidines. Journal of the American Chemical Society, 124(25), 7383-7395. [Link]
-
Berry, S. S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(47), 10493-10506. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic Resolution of 2H-Azirines by Asymmetric Imine Amidation. | Semantic Scholar [semanticscholar.org]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Strategic Application of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate in Modern Drug Discovery
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced three-dimensionality and optimized pharmacokinetic profiles is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital structural motifs, prized for their ability to confer unique and advantageous properties upon bioactive compounds.[1][2] The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) provides a unique conformational rigidity that can pre-organize substituents for optimal interaction with biological targets, potentially leading to higher binding affinity.[3] This sp³-rich scaffold is increasingly utilized as a bioisostere for more common saturated heterocycles like piperidines and pyrrolidines, often resulting in improved metabolic stability, enhanced aqueous solubility, and a reduction in lipophilicity.[3] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[2]
This technical guide focuses on a particularly valuable building block: tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate . The presence of a tertiary alcohol and a phenyl group at the C3 position offers a unique combination of steric and electronic features, providing medicinal chemists with a versatile platform for generating novel chemical entities with finely tuned pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for stable handling and purification, while being readily cleavable to enable subsequent functionalization. This document will provide a detailed exploration of the synthesis, derivatization, and strategic application of this compound, complete with detailed protocols and insights into its role in the development of next-generation therapeutics.
Synthesis of this compound: A Foundational Protocol
The reliable and scalable synthesis of this key building block is the first critical step in its application. A common and effective method involves the addition of a phenyl organometallic reagent to a commercially available azetidinone precursor.
Experimental Protocol: Synthesis via Grignard or Organolithium Addition
This protocol describes the synthesis of this compound from tert-butyl 3-oxoazetidine-1-carboxylate.
Materials:
-
tert-butyl 3-oxoazetidine-1-carboxylate
-
Bromobenzene
-
n-Butyllithium (n-BuLi) or Magnesium turnings for Grignard reagent formation
-
Anhydrous Tetrahydrofuran (THF)
-
10% aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Preparation of the Organometallic Reagent (Organolithium shown):
-
In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve bromobenzene (3 equivalents) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (2.5 M in hexanes, 3 equivalents) dropwise to the stirred solution.
-
Maintain the temperature at -78 °C and stir the reaction mixture for 1 hour to ensure complete formation of phenyllithium.
-
-
Addition to Azetidinone:
-
In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a minimal amount of anhydrous THF (e.g., 1 mL).
-
Using a syringe, add the azetidinone solution dropwise to the phenyllithium solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir overnight while gradually warming to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding cold 10% aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% ethyl acetate/hexanes) to afford the pure this compound.
-
Core Applications in Drug Discovery: A Gateway to Novel Scaffolds
The strategic value of this compound lies in its potential for diversification at two key positions: the azetidine nitrogen (after deprotection) and the tertiary hydroxyl group. This dual functionality allows for the generation of libraries of compounds with diverse exit vectors and physicochemical properties.
N-Deprotection and Subsequent Amide Coupling: Building Molecular Complexity
The most common initial step in utilizing this building block is the removal of the Boc protecting group to liberate the secondary amine. This free amine is a versatile handle for introducing a wide array of substituents via amide coupling, reductive amination, or sulfonylation reactions.
Workflow for N-Functionalization
Caption: Workflow for N-functionalization of the azetidine core.
Protocol: N-Boc Deprotection
Causality: The tert-butyl carbamate is labile under acidic conditions due to the formation of the stable tert-butyl cation. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are commonly used reagents that effectively cleave the Boc group. The presence of the tertiary alcohol and phenyl group may require slightly longer reaction times or elevated temperatures compared to simpler azetidines.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the Boc-protected azetidine (1 equivalent) in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and basify with saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 3-hydroxy-3-phenylazetidine.
Protocol: Amide Coupling with the Deprotected Azetidine
Causality: Amide bond formation requires the activation of a carboxylic acid to make it more electrophilic for attack by the amine. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are effective. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without competing with the azetidine nucleophile. The presence of the free hydroxyl group on the azetidine generally does not interfere with the amide coupling reaction.[4]
Materials:
-
3-Hydroxy-3-phenylazetidine (from deprotection step)
-
Carboxylic acid of interest
-
HATU or EDC/HOBt
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add a solution of 3-hydroxy-3-phenylazetidine (1 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
Application in the Synthesis of Neurotransmitter Reuptake Inhibitors
The 3-substituted azetidine scaffold is a key feature in the design of triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5] These agents are being investigated as next-generation antidepressants with a potentially broader spectrum of activity.[6] The rigid azetidine core helps to correctly orient the pharmacophoric elements for interaction with the monoamine transporters.
Case Study: Bioisosteric Modification of 3-α-Oxyazetidines
In the development of novel TRIs, the 3-hydroxy-3-phenylazetidine scaffold serves as a crucial starting point. While not the final drug candidate itself, its derivatives are explored. For instance, the hydroxyl group can be further functionalized or replaced to modulate activity and selectivity. A study by Han et al. explored 3-aminoazetidines as bioisosteres of 3-oxyazetidines, demonstrating the utility of the core azetidine structure in generating potent TRIs.[5][7]
Signaling Pathway: Monoamine Neurotransmitter Reuptake
Caption: Mechanism of action of a Triple Reuptake Inhibitor.
Application in the Synthesis of Polymerase Theta (Polθ) Inhibitors
DNA Polymerase Theta (Polθ) is a promising therapeutic target in oncology, particularly for tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[1][8] Inhibition of Polθ is synthetically lethal in these cancer cells. Recent studies have identified 3-hydroxymethyl-azetidine derivatives as potent Polθ inhibitors.[9] The 3-hydroxy-3-phenylazetidine scaffold represents a valuable starting point for the synthesis of analogs targeting this enzyme, where the phenyl group can be used to explore key hydrophobic interactions within the enzyme's active site.
Signaling Pathway: DNA Double-Strand Break Repair
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Zinelaabidine | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Synthesis of 3-Hydroxy-3-Aryl-Azetidine Compounds: A Detailed Guide for Researchers
The 3-hydroxy-3-aryl-azetidine scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent rigidity, combined with the introduction of a chiral center and vectors for further functionalization, makes it an attractive building block for the development of novel therapeutics. This guide provides an in-depth exploration of scalable and robust synthetic strategies for accessing these valuable compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into potential challenges and optimization strategies.
Introduction: The Significance of the 3-Hydroxy-3-Aryl-Azetidine Moiety
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has gained significant traction as a bioisostere for various functional groups, offering improved physicochemical properties such as solubility and metabolic stability. The introduction of a hydroxyl group and an aryl substituent at the C3 position creates a tertiary alcohol, a key feature for establishing hydrogen bonding interactions with biological targets and providing a handle for further chemical modifications. The development of scalable and efficient synthetic routes to these compounds is therefore of paramount importance for their successful application in drug discovery programs.
Recommended Scalable Synthetic Approaches
Two primary strategies have emerged as particularly effective and scalable for the synthesis of 3-hydroxy-3-aryl-azetidine compounds:
-
Organometallic Addition to N-Boc-3-Azetidinone: A straightforward and highly modular two-step approach involving the addition of an aryl organometallic reagent to a commercially available protected azetidinone.
-
Photochemical Norrish-Yang Cyclization: A flow-chemistry-compatible method that constructs the 3-hydroxyazetidine core via an intramolecular cyclization of a readily accessible 2-amino ketone precursor.
This guide will provide detailed protocols and scientific rationale for both methodologies.
Method 1: Organometallic Addition to N-Boc-3-Azetidinone
This approach is arguably the most direct and versatile for accessing a wide range of 3-hydroxy-3-aryl-azetidines. The strategy relies on the nucleophilic addition of an aryl organometallic reagent, such as a Grignard reagent or an organolithium species, to the carbonyl group of N-Boc-3-azetidinone.
Mechanistic Rationale and Causality of Experimental Choices
The core of this reaction is a standard nucleophilic addition to a ketone. The choice of an N-Boc protecting group is crucial for several reasons. Firstly, it deactivates the azetidine nitrogen towards nucleophilic attack, preventing unwanted side reactions. Secondly, it provides good solubility in common organic solvents. The reaction is typically conducted at low temperatures (-78 °C) to minimize side reactions, such as enolization of the ketone, and to ensure high selectivity. The choice of solvent, typically an ether like tetrahydrofuran (THF) or diethyl ether, is dictated by its ability to solvate the organometallic reagent and its low reactivity under the reaction conditions.
Visualizing the Workflow: Organometallic Addition
Caption: Workflow for the synthesis of N-Boc-3-hydroxy-3-aryl-azetidines via organometallic addition.
Detailed Experimental Protocol: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine
This protocol provides a step-by-step guide for the synthesis of a representative compound, N-Boc-3-hydroxy-3-phenylazetidine.
Materials:
-
N-Boc-3-azetidinone
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene (1.1 eq) in anhydrous THF via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition to N-Boc-3-Azetidinone:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled solution of N-Boc-3-azetidinone via a cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-hydroxy-3-phenylazetidine as a white solid.[1]
-
Self-Validation: Characterization Data
| Compound | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-Boc-3-hydroxy-3-phenylazetidine | 61 | 7.50-7.26 (m, 5H), 4.18 (dd, J = 21Hz, 9Hz), 3.55 (s, 1H), 1.44 (s, 9H) | 156.5, 143.4, 128.6, 127.7, 124.6, 80.0, 71.1, 64.4, 28.4 |
Note: The provided NMR data is consistent with the successful synthesis of the target compound.[1]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete formation of Grignard reagent. | Ensure all glassware is flame-dried and reagents are anhydrous. Use of an initiator like iodine or 1,2-dibromoethane can be beneficial. |
| Side reactions (e.g., enolization). | Maintain a low reaction temperature (-78 °C) during the addition. | |
| Formation of Biphenyl | Coupling of the Grignard reagent. | Add the Grignard reagent to the ketone solution, not the other way around. |
| Difficult Purification | Presence of unreacted starting material or byproducts. | Optimize the stoichiometry of the Grignard reagent. Careful column chromatography is essential. |
Method 2: Photochemical Norrish-Yang Cyclization
This modern approach utilizes the principles of photochemistry and the advantages of continuous flow technology to construct the 3-hydroxyazetidine ring system. The key transformation is a Norrish-Yang cyclization of an α-amino ketone precursor.
Mechanistic Rationale and Causality of Experimental Choices
The Norrish-Yang reaction is a photochemical process where a carbonyl compound with an abstractable γ-hydrogen undergoes intramolecular hydrogen abstraction upon photoexcitation, leading to a 1,4-diradical intermediate that can cyclize to form a cyclobutanol.[2] In this context, the α-amino ketone is designed such that the nitrogen-containing side chain provides the γ-hydrogen.
Key Experimental Considerations:
-
Solvent: Acetonitrile is a common solvent for photochemical reactions as it is relatively transparent to UV light and can dissolve a wide range of organic compounds.
-
Concentration: The reaction is often run at a specific concentration to optimize light absorption and minimize intermolecular side reactions.[3]
-
Flow Rate and Residence Time: In a flow setup, the flow rate determines the residence time of the reaction mixture in the irradiated zone. This is a critical parameter that needs to be optimized to maximize conversion and minimize the formation of degradation products.
-
Temperature: While many photochemical reactions are run at room temperature, temperature can sometimes influence the reaction outcome.
Visualizing the Workflow: Photochemical Flow Synthesis
Caption: Workflow for the photochemical flow synthesis of 3-hydroxyazetidines.
Detailed Experimental Protocol: General Procedure for Photochemical Flow Synthesis
This protocol provides a general framework for the photochemical synthesis of 3-hydroxyazetidines. Specific parameters such as concentration and flow rate may need to be optimized for different substrates.
Materials:
-
α-Amino ketone precursor
-
Acetonitrile (MeCN), HPLC grade
-
Photochemical flow reactor (e.g., equipped with a medium-pressure mercury lamp)
-
Syringe pump
Procedure:
-
Preparation of the α-Amino Ketone Precursor: Synthesize the appropriate α-amino ketone precursor according to established literature procedures.
-
Solution Preparation: Prepare a solution of the α-amino ketone precursor in acetonitrile at a concentration of 0.15 M.[3]
-
Photochemical Reaction:
-
Set up the photochemical flow reactor according to the manufacturer's instructions.
-
Pump the solution of the precursor through the reactor at a flow rate of 1 mL/min, corresponding to a residence time of 10 minutes in a typical reactor volume.[3]
-
Maintain the reactor temperature between 18–25 °C.[3]
-
Collect the product solution at the outlet of the reactor.
-
-
Work-up and Purification:
-
Concentrate the collected solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.
-
Substrate Scope and Yields
The photochemical flow synthesis has been shown to be effective for a range of substrates, with yields varying depending on the substituents.
| Aryl Substituent | Yield (%) |
| Phenyl | Good |
| Substituted Phenyl | Good to Moderate |
Note: Yields are dependent on the specific substrate and optimization of reaction conditions.[3]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Conversion | Insufficient residence time or light intensity. | Decrease the flow rate to increase residence time. Ensure the lamp is functioning correctly. |
| Formation of Byproducts | Photodegradation of the product. | Optimize the residence time; a shorter time may be beneficial. Use a filter to select the appropriate wavelength of light. |
| Clogging of the Reactor | Poor solubility of the starting material or product. | Decrease the concentration of the starting material. Choose a different solvent system. |
Conclusion
The scalable synthesis of 3-hydroxy-3-aryl-azetidine compounds is a critical step in leveraging their potential in drug discovery. The two methodologies presented here, organometallic addition to N-Boc-3-azetidinone and photochemical Norrish-Yang cyclization, offer robust and versatile routes to these valuable scaffolds. By understanding the underlying mechanisms and carefully controlling the experimental parameters, researchers can efficiently produce these compounds on a scale sufficient for extensive biological evaluation and lead optimization. The detailed protocols and troubleshooting guides provided herein are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry.
References
-
Couty, F.; Evano, G. Organic Preparations and Procedures International2006 , 38 (5), 427-465. [Link]
-
Das, M.; Weissenfluh, A.; Ly, N.; Trudell, M. L. Synthesis of Simple 3,3-diarylazetidines from N-Boc-3- aryl-azetidinols using Friedel-Crafts Arylation Conditions. [Link]
-
Di Vaira, M.; et al. Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. The Journal of Organic Chemistry2022 , 87 (20), 13589–13600. [Link]
-
Ly, N. T.; Thaxton, A.; Trudell, M. L. Synthesis of 3,3-Diarylazetidines. ScholarWorks@UNO2013 . [Link]
-
Ruggeri, M.; Dombrowski, A. W.; Djuric, S. W.; Baxendale, I. R. Photochemical Flow Synthesis of 3‐Hydroxyazetidines. ChemPhotoChem2019 , 3 (11), 1058-1063. [Link]
-
Ruggeri, M.; Dombrowski, A. W.; Djuric, S. W.; Baxendale, I. R. Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Request PDF. [Link]
-
Das, M.; Weissenfluh, A.; Ly, N.; Trudell, M. L. Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel-Crafts Arylation Conditions. The Journal of Organic Chemistry2020 , 85 (12), 8209–8213. [Link]
-
Bull, J. A.; et al. Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel-Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity. Organic Letters2019 , 21 (1), 300–304. [Link]
-
Schindler, C. S.; et al. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society2022 , 144 (41), 19089–19096. [Link]
-
Yang, N. C.; Yang, D.-D. H. Norrish-Yang Reaction. Chem-Station Int. Ed.2016 . [Link]
-
Ruggeri, M.; Dombrowski, A. W.; Djuric, S. W.; Baxendale, I. R. Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. [Link]
Sources
Application Notes & Protocols: Strategic Coupling Reactions for the Derivatization of 3-Hydroxyazetidine
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The 3-hydroxyazetidine motif is a cornerstone in contemporary medicinal chemistry. As a saturated, four-membered heterocycle, it serves as a versatile and conformationally constrained bioisostere for more flexible or sterically demanding groups. Its inherent polarity and capacity for hydrogen bonding, conferred by the hydroxyl group and the secondary amine, allow for nuanced interactions with biological targets. The true power of this scaffold, however, lies in its capacity for selective functionalization at its two primary reactive sites: the nitrogen atom and the oxygen of the hydroxyl group.
This guide provides a detailed exploration of the key coupling strategies used to derivatize 3-hydroxyazetidine. We will move beyond simple procedural lists to dissect the underlying mechanistic principles that govern these reactions, offering researchers the insights needed to troubleshoot, optimize, and innovate within their own discovery programs. The protocols described herein are designed to be robust and reproducible, forming a solid foundation for the synthesis of novel azetidine-based chemical entities.
N-Arylation of 3-Hydroxyazetidine via Buchwald-Hartwig Amination
The formation of a C(aryl)-N bond is a pivotal transformation in drug synthesis. The Buchwald-Hartwig cross-coupling reaction is the preeminent method for this purpose, offering broad substrate scope and functional group tolerance. When applied to 3-hydroxyazetidine, careful selection of catalyst, ligand, and base is crucial to achieve high yields and suppress potential side reactions.
Mechanistic Rationale
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos, or BrettPhos) is critical. These ligands facilitate the initial oxidative addition of the aryl halide to the Pd(0) center and, more importantly, promote the final, often rate-limiting, reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst. The base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) plays a dual role: it deprotonates the azetidine nitrogen to form the active nucleophile and facilitates the formation of the key palladium-amido complex.
Experimental Workflow for N-Arylation
Caption: Workflow for a typical Buchwald-Hartwig N-arylation experiment.
Detailed Protocol: Synthesis of 1-(4-biphenyl)-azetidin-3-ol
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-bromobiphenyl (1.0 equivalent) and 3-hydroxyazetidine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene or dioxane (to a concentration of ~0.1 M with respect to the aryl halide).
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaCl solution, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Data Summary: N-Arylation Conditions
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobiphenyl | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | ~95% |
| 2-Chloropyridine | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | ~88% |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.0) | BrettPhos (2.5) | Cs₂CO₃ (1.5) | t-BuOH | 90 | ~92% |
O-Functionalization: Selective Ether Formation
The hydroxyl group of 3-hydroxyazetidine provides a crucial vector for diversification. Its functionalization into an ether linkage can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This is typically achieved via O-arylation or O-alkylation.
Controlling Regioselectivity: The Role of Protecting Groups
When working with unprotected 3-hydroxyazetidine, most coupling conditions will favor reaction at the more nucleophilic nitrogen atom. To achieve selective O-functionalization, the azetidine nitrogen must first be protected, most commonly as a tert-butoxycarbonyl (Boc) carbamate. This protection scheme serves two purposes: it renders the nitrogen non-nucleophilic and increases the acidity of the hydroxyl proton, facilitating its deprotonation.
Caption: Decision workflow for selective functionalization.
Protocol: O-Alkylation via Williamson Ether Synthesis
This classic method remains highly effective for forming C(alkyl)-O bonds.
-
Starting Material: Begin with N-Boc-3-hydroxyazetidine (1.0 equivalent).
-
Vessel Preparation: To a round-bottom flask under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxyazetidine in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 equivalents) dropwise.
-
Reaction: Stir the reaction at room temperature until completion as monitored by TLC (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.
Amide Bond Formation: Coupling with Carboxylic Acids
The azetidine nitrogen can readily act as a nucleophile to form a robust amide bond, a ubiquitous linkage in pharmaceuticals. Standard peptide coupling reagents are employed to activate the carboxylic acid, preventing an unproductive acid-base reaction with the basic azetidine nitrogen.
Mechanistic Insight
Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) convert the carboxylic acid into a highly reactive activated ester. This intermediate is susceptible to rapid nucleophilic attack by the azetidine nitrogen, forming the tetrahedral intermediate which then collapses to the stable amide product. An organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the acid released during the reaction and to ensure the azetidine remains in its free base form.
Protocol: HATU-Mediated Amide Coupling
-
Vessel Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equivalent), HATU (1.1 equivalents), and an anhydrous solvent such as DMF.
-
Activation: Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 3-hydroxyazetidine (1.1 equivalents) followed by DIPEA (2.5 equivalents).
-
Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with 1 M HCl, saturated NaHCO₃, and brine to remove excess reagents and byproducts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product via flash chromatography or preparative HPLC.
Conclusion
The 3-hydroxyazetidine scaffold offers a robust and adaptable platform for the generation of diverse chemical libraries. Mastery of the fundamental coupling reactions—N-arylation, O-alkylation, and amide bond formation—is essential for any chemist working in drug discovery. By understanding the mechanistic principles behind these transformations and employing carefully considered strategies for regiochemical control, researchers can efficiently and reliably access novel and potent molecules for the advancement of therapeutic programs.
References
-
Title: The Buchwald-Hartwig Reaction: A Practical Guide for the Synthesis of C-N Bonds Source: Angewandte Chemie International Edition URL: [Link]
-
Title: A General System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides Source: Journal of the American Chemical Society URL: [Link]
-
Title: Peptide Coupling Reagents: A Review of the Most Common Reagents and Their Applications Source: Tetrahedron URL: [Link]
-
Title: Azetidines in Medicinal Chemistry: A Review Source: Journal of Medicinal Chemistry URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to diagnose and resolve common issues encountered during this synthesis.
The most prevalent and reliable method for synthesizing this target molecule is the nucleophilic addition of a phenyl Grignard reagent to the carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).[1][2] While straightforward in principle, this reaction is sensitive to several factors that can drastically impact yield and purity. This guide is structured in a question-and-answer format to directly address the most common challenges.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is extremely low, or I'm observing no product formation at all. What are the primary areas to investigate?
This is the most common issue and almost always traces back to one of three areas: the integrity of your Grignard reagent, the quality of your starting materials, or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[3][4]
Root Cause Analysis: Low or No Product
-
A) Inactive Grignard Reagent: Grignard reagents are potent nucleophiles but are also strong bases, highly reactive with atmospheric oxygen and moisture.[5][6] Their successful formation and use are contingent on rigorously anhydrous and anaerobic conditions.
-
Moisture Contamination: Trace water in glassware, solvents, or on the surface of the magnesium turnings will quench the Grignard reagent as it forms, converting it to benzene.[6] All glassware must be rigorously flame- or oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon).[4] Solvents like THF or Diethyl Ether must be anhydrous grade and are often best distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.[3]
-
Magnesium Surface Passivation: Magnesium turnings can form a passivating layer of magnesium oxide on their surface, which prevents the reaction with bromobenzene from initiating. Activating the magnesium by crushing it with a glass rod, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane can expose a fresh metal surface and facilitate initiation.
-
Reagent Quality: Ensure the bromobenzene is pure and the magnesium turnings are of high quality.
-
-
B) Starting Material Integrity: The electrophile, N-Boc-3-azetidinone, can also be a source of problems.
-
Purity: Verify the purity of your N-Boc-3-azetidinone. Impurities can interfere with the reaction.
-
Stability: While relatively stable, long-term storage in non-anhydrous conditions could lead to degradation.
-
-
C) Suboptimal Reaction Conditions:
-
Temperature Control: The addition of the azetidinone to the Grignard solution should be performed slowly at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[7] Allowing the temperature to rise uncontrollably can lead to undesired pathways.
-
Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[3]
-
Troubleshooting Workflow: No/Low Product Formation
Below is a logical workflow to diagnose the root cause of a failed reaction.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My crude NMR shows significant impurities. What are the likely side products and how can I prevent them?
The formation of side products is often due to the strong basicity of the Grignard reagent or competing reaction pathways.[8] Identifying these impurities can provide clear direction for optimizing your reaction conditions.
Common Side Products and Mitigation Strategies
| Side Product | Identification (NMR) | Mechanistic Cause | Prevention Strategy |
| Starting Azetidinone | Signals corresponding to N-Boc-3-azetidinone. | Enolization: The Grignard reagent acts as a base, abstracting an acidic α-proton from the azetidinone to form a magnesium enolate. This is unreactive towards further Grignard addition and reverts to the starting ketone upon aqueous workup.[8][9] | Add the azetidinone solution slowly to the Grignard reagent at 0 °C or lower. This keeps the concentration of the ketone low, favoring nucleophilic addition over deprotonation. |
| Benzene | A sharp singlet at ~7.36 ppm in CDCl₃. | Reagent Quenching: Phenylmagnesium bromide reacting with trace acidic protons from water or other protic impurities.[6] | Ensure all reagents, solvents, and glassware are rigorously dried as described in Question 1. |
| Biphenyl | Complex aromatic signals. | Homocoupling (Wurtz-type reaction): Phenylmagnesium bromide reacting with unreacted bromobenzene, often catalyzed by trace metal impurities. | Ensure the Grignard formation goes to completion. Add bromobenzene slowly to the magnesium turnings to avoid high local concentrations. |
| Reduction Product (tert-butyl 3-hydroxyazetidine-1-carboxylate) | Absence of phenyl signals; presence of azetidine ring protons. | Hydride Reduction: A hydride is delivered from the β-carbon of another Grignard molecule to the carbonyl carbon, especially with sterically hindered ketones.[8] | While less common here, using a freshly prepared and pure Grignard reagent can minimize this. |
Visualizing the Competing Pathways
The primary competition is between the desired nucleophilic addition and the undesired enolization pathway.
Caption: Desired addition vs. undesired enolization.
Question 3: I seem to lose most of my product during the aqueous workup and extraction. How can I improve my recovery?
Product loss during workup is a frequent and frustrating cause of low isolated yields.[3] This is often due to an improper quenching procedure, incorrect pH, or emulsion formation.
-
Quenching Procedure: Vigorously quenching a Grignard reaction with strong acid or water can be highly exothermic and can degrade the product. The Boc protecting group is acid-labile.
-
Solution: Cool the reaction mixture to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic proton source that effectively breaks down the magnesium alkoxide complex without being harsh enough to cleave the Boc group or damage the strained azetidine ring.[10]
-
-
Control of pH: The final product is a tertiary alcohol and contains a basic nitrogen atom (within the Boc-protected amine). Its solubility in the aqueous vs. organic layer is highly dependent on pH.
-
Solution: During extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8).[3] If the aqueous layer is acidic, the product can become protonated, increasing its water solubility and causing it to be lost from the organic layer. You can adjust the pH with a dilute solution of sodium bicarbonate if necessary.
-
-
Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can make separation impossible and trap the product.
-
Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength and polarity of the aqueous phase, helping to force the separation. If this fails, filtering the entire mixture through a pad of Celite® can often resolve the issue.[3]
-
-
Recovering Dissolved Product: Some product will inevitably have partial solubility in the aqueous layer.
-
Solution: After separating the layers, re-extract the combined aqueous layers one or two more times with fresh portions of your organic solvent (e.g., ethyl acetate or dichloromethane). This "back-extraction" is crucial for maximizing recovery.[3]
-
Question 4: My product appears to be decomposing during silica gel chromatography. What are my alternatives for purification?
This is a known issue for many nitrogen-containing or acid-sensitive compounds. Standard silica gel is inherently acidic (pKa ≈ 4-5) and can cause degradation or irreversible binding of the product.
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel.
-
Solution: Prepare your column slurry and eluent with a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N).[3] This will move through the column with the solvent front, neutralizing the silica and protecting your compound. Always perform a small-scale TLC analysis first using the basified eluent to ensure your separation is still effective.
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider other options.
-
Solution: Alumina (basic or neutral grade) can be an excellent alternative to silica for basic compounds. Again, screen your separation conditions with TLC first.
-
-
Non-Chromatographic Purification: Often, the best solution is to avoid chromatography altogether.
-
Solution: Recrystallization. If your crude product is reasonably pure (>80-85%), recrystallization can be a highly effective method to obtain material of excellent purity without the risk of degradation on a column. Screen various solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol) to find one that provides good differential solubility for your product versus the impurities.
-
Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights discussed above to maximize yield and purity.
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small iodine crystal.
-
Add ~10% of the total anhydrous THF via cannula.
-
Add a small portion of bromobenzene (1.1 equivalents) dissolved in the remaining anhydrous THF. If the reaction does not start (slight warming, disappearance of iodine color), gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy solution at room temperature for 1 hour to ensure complete formation. The resulting Grignard reagent is typically ~1.0 M in THF.
2. Nucleophilic Addition
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice-water bath.
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF.
-
Add the azetidinone solution to the Grignard reagent dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the consumption of the starting material by TLC (e.g., 30% Ethyl Acetate in Hexanes).
3. Workup and Extraction
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Stir until the vigorous reaction subsides and two clear layers begin to form.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers and wash once with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
4. Purification
-
Option A (Flash Chromatography): Pre-treat silica gel with an eluent containing 1% triethylamine. Purify the crude oil using a gradient elution, for example, from 10% to 40% ethyl acetate in hexanes containing 1% triethylamine.
-
Option B (Recrystallization): Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethyl acetate or isopropanol) and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization. Collect the crystals by filtration.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2022, December 21). Grignard side reactions. r/chemistry. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
eGyanKosh. (n.d.). Unit 10: Four-Membered Heterocycles. Retrieved from [Link]
-
National Institutes of Health. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of NH‐azetidines from Grignard reagents. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Preparation and Synthetic Applications of Azetidines. Retrieved from [Link]
-
Unacademy. (n.d.). Mechanism of Nucleophilic Addition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Progress in Chemistry. (2017). Synthesis of Azetidines. Retrieved from [Link]
-
Ace Chemistry. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved from [Link]
-
Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.... Retrieved from [Link]
- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
ACS Publications. (n.d.). Reaction of 4-substituted 2-azetidinone with nucleophiles. Existence and reactivity of 1-azetin-4-one. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
ResearchGate. (2025, August 7). Convenient Preparation of tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Retrieved from [Link]
Sources
- 1. 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines | Ambeed.com [ambeed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 6. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. bhu.ac.in [bhu.ac.in]
Technical Support Center: Synthesis of N-Boc-3-arylazetidin-3-ols
Welcome to the technical support center for the synthesis of N-Boc-3-arylazetidin-3-ols. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during the synthesis of these valuable building blocks.
Introduction to the Synthesis
The synthesis of N-Boc-3-arylazetidin-3-ols typically involves the addition of an aryl organometallic reagent, most commonly a Grignard or organolithium reagent, to N-Boc-3-azetidinone. While seemingly straightforward, this reaction is often plagued by a number of side reactions that can significantly impact yield and purity. This guide will address these issues in a practical, question-and-answer format, providing insights into the underlying chemistry and offering actionable solutions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of N-Boc-3-arylazetidin-3-ols.
Question 1: My reaction yields are consistently low, and I observe multiple byproducts by TLC/LC-MS. What are the likely side reactions?
Low yields and the formation of multiple byproducts are common challenges in the addition of organometallic reagents to N-Boc-3-azetidinone. The primary culprits are often related to the reactivity of the Grignard reagent and the stability of the azetidine ring.
Potential Side Reactions:
-
Enolization of N-Boc-3-azetidinone: Grignard reagents are strong bases and can deprotonate the α-protons of the azetidinone, leading to the formation of an enolate.[1][2] This enolate is unreactive towards further nucleophilic attack, effectively quenching the Grignard reagent and reducing the yield of the desired tertiary alcohol.
-
Reduction of the Ketone: If the Grignard reagent possesses a β-hydride (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the ketone to a secondary alcohol, N-Boc-azetidin-3-ol. This is a classic example of Meerwein-Ponndorf-Verley-type reduction.
-
Ring-Opening of the Azetidine: The strained four-membered ring of the azetidine is susceptible to nucleophilic attack, especially under acidic conditions or in the presence of highly reactive organometallics.[3][4] This can lead to the formation of linear amine byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Experimental Protocol: Titration of Grignard Reagents
To ensure accurate stoichiometry and minimize side reactions, it is crucial to determine the exact concentration of your Grignard reagent before use.
-
Prepare a standard solution: Accurately weigh ~100 mg of I2 into a dry flask and dissolve in 10 mL of anhydrous THF.
-
Titration: Slowly add the Grignard reagent dropwise to the iodine solution until the characteristic purple color disappears.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the volume added to react completely with the known amount of iodine.
Question 2: I'm observing a significant amount of a ring-opened byproduct. What causes this and how can I prevent it?
Ring-opening is a detrimental side reaction that cleaves the azetidine ring, leading to acyclic amino alcohols.
Mechanism of Ring-Opening:
The azetidine ring can be opened through the formation of a highly reactive azetidinium ion.[3][4] This can be initiated by Lewis acids or protic acids. The subsequent nucleophilic attack, either by the Grignard reagent's counter-ion or other nucleophiles present, leads to the ring-opened product.
Caption: Pathway to ring-opened byproducts.
Preventative Measures:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Use of Lewis Acid Scavengers: In cases where the Grignard reagent itself may contain Lewis acidic magnesium halides, the addition of a mild Lewis acid scavenger can be beneficial.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of side reactions.
Question 3: My final product is difficult to purify. What are some effective purification strategies?
The polarity of N-Boc-3-arylazetidin-3-ols can be similar to some of the byproducts, making purification by standard column chromatography challenging.
Purification Strategies:
| Method | Principle | Application |
| Column Chromatography | Separation based on polarity. | Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine-containing products. |
| Crystallization | Separation based on differential solubility. | If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification. |
| Preparative HPLC | High-resolution separation. | For difficult separations or to obtain very high purity material, preparative HPLC is a powerful tool. |
Frequently Asked Questions (FAQs)
Q1: Can I use organolithium reagents instead of Grignard reagents?
Yes, organolithium reagents can be used. However, they are generally more reactive and more basic than their Grignard counterparts. This can increase the likelihood of enolization and other side reactions. If using an organolithium reagent, it is even more critical to maintain low temperatures and ensure slow, controlled addition.
Q2: How can I confirm the structure of my final product and identify byproducts?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information about the desired product and can help to identify the structures of major byproducts.
-
Mass Spectrometry (LC-MS, HRMS): Confirms the molecular weight of the product and byproducts.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the hydroxyl group in the final product.
Q3: Is the N-Boc protecting group stable under the reaction conditions?
The N-Boc group is generally stable to the basic conditions of the Grignard reaction. However, it is sensitive to acidic conditions.[5][6] Therefore, it is important to perform an aqueous workup with a mild base (e.g., saturated aqueous ammonium chloride followed by a bicarbonate wash) to avoid premature deprotection.
Q4: What is the role of cerium(III) chloride in this reaction?
The addition of anhydrous cerium(III) chloride to the N-Boc-3-azetidinone before the introduction of the Grignard reagent can be beneficial. This transmetalation reaction generates a less basic organocerium reagent in situ. This reagent is highly nucleophilic but less prone to causing enolization, often leading to cleaner reactions and higher yields of the desired tertiary alcohol.
References
- J. Org. Chem. 2006, 71, 9, 3479–3490. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity.
- Org. Lett. 2011, 13, 7, 1768–1771.
- Front. Chem. 2019, 7, 461.
- ChemRxiv. 2025.
- J. Am. Chem. Soc. 2022, 144, 4, 1665–1672.
- Org. Lett. 2015, 17, 1, 82–85.
- ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.
- BenchChem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- RSC Adv. 2018, 8, 2697-2708. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
- ChemicalBook. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0.
- ARKIVOC 2012 (v) 15-21.
- ResearchGate. Formation of NH‐azetidines from Grignard reagents. [a] Ti(Oi‐Pr)4...
- Molecules 2021, 26, 6886. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- R&D Chemicals. N-Boc-3-hydroxyazetidine, 141699-55-0, suppliers and manufacturers.
- Org. Lett. 2005, 7, 19, 4107–4110.
- ResearchGate. Synthesis of 1-(N-Boc-azetidin-3-yl)
- Chemistry LibreTexts. Grignard Reagents.
- Arkivoc 2025, 2025, 12430. Recent progress in synthesis of 3-functionalized azetidines.
- Der Pharma Chemica, 2011, 3 (6):329-340. Azetidinone: Different methods of synthesis and its biological profile.
- J. Org. Chem. 2009, 74, 5, 2250–2253. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.
- Catalysts 2022, 12, 298. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- Molecules 2012, 17, 13391-13404. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.
- Molecules 2020, 25, 26.
- Int.J.Pharm.Sci.Rev.Res., 29(2), Nov – Dec 2014; Article No. 25, Pages: 145-151. Azetidinones.
- Front. Chem. 2023, 11, 1267439. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- ResearchGate.
- ResearchGate. 2-Azetidinone – A new profile of various pharmacological activities.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Grignard Additions to Azetidin-2-ones
Welcome to the technical support center for optimizing the addition of Grignard reagents to azetidin-2-ones (β-lactams). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful carbon-carbon bond-forming reaction. The inherent reactivity of organomagnesium compounds, coupled with the unique strained-ring structure of β-lactams, presents a distinct set of challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges, troubleshoot common issues, and optimize your reaction conditions for maximum yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when setting up these reactions.
Q1: What are the most critical parameters for a successful Grignard addition to an azetidinone?
A: Success hinges on three core parameters:
-
Reagent Quality: The Grignard reagent must be freshly prepared or properly stored and titrated. It is extremely sensitive to moisture and atmospheric oxygen.[1] Any protic source will quench the reagent, reducing its effective concentration and leading to low yields.[2][3]
-
Temperature Control: The reaction is highly exothermic.[4] Maintaining a low temperature (typically between -78 °C and 0 °C) is critical to prevent side reactions, such as enolization of the azetidinone, and to control the reaction rate safely.[5][6]
-
Anhydrous & Aprotic Conditions: All glassware must be flame- or oven-dried, and solvents must be rigorously dried and deoxygenated.[2] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential as they are aprotic and stabilize the Grignard reagent through coordination.[7]
Q2: My Grignard formation reaction won't start. What should I do?
A: This is a classic issue, usually caused by a passivating layer of magnesium oxide on the surface of the magnesium turnings.[2]
-
Activation: The magnesium surface needs to be activated. Common methods include adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[2][4]
-
Gentle Warming: If mechanical activation isn't possible, gently warming a small portion of the reaction mixture with a heat gun can often initiate the reaction. Once it starts (indicated by bubbling and a cloudy appearance), the rest of the alkyl halide should be added at a controlled rate.[4]
Q3: How do I know if my Grignard reagent has formed successfully before adding my sensitive azetidinone substrate?
A: Visual cues are the first indicator: the solution will typically turn cloudy and grayish or brownish, and you should observe a sustained exotherm during the addition of the alkyl halide.[4] However, for quantitative assurance, titration is the most reliable method. A common technique is titration against a solution of a known concentration of a protic acid (like sec-butanol in xylene) with a colorimetric indicator such as 1,10-phenanthroline. This gives you the exact molarity of your active Grignard reagent, which is crucial for accurate stoichiometry in the subsequent reaction.
Q4: What is the best solvent for this reaction, and why?
A: Ethereal solvents are mandatory. The two most common choices are diethyl ether (Et₂O) and tetrahydrofuran (THF) .
-
Diethyl Ether: Has a low boiling point (35 °C), which can make initiation easier as gentle reflux is a clear sign of reaction.[2] However, its volatility can be a safety concern.
-
THF: Is generally preferred due to its higher boiling point (~66 °C) and superior ability to solvate and stabilize the Grignard reagent, which can be beneficial for less reactive halides.[4]
-
2-Methyl-THF: A greener alternative with a higher boiling point (~80 °C) and lower water solubility, making it an excellent choice for reactions requiring higher temperatures or for improved safety.[4]
The solvent must be anhydrous, as water will rapidly destroy the Grignard reagent, forming an alkane.[3]
Q5: I'm recovering a significant amount of my starting azetidinone. What is the likely cause?
A: This points to an insufficient amount of active Grignard reagent. The most common culprits are:
-
Incomplete Grignard Formation: The initial reaction to form the reagent did not go to completion.
-
Reagent Decomposition: The Grignard reagent was inadvertently quenched by moisture from glassware, solvents, or the azetidinone substrate itself.
-
Inaccurate Stoichiometry: The concentration of the Grignard reagent was lower than assumed. This underscores the importance of titration before use.
-
Acidic Protons: If your azetidinone has an unprotected N-H group, the Grignard reagent will first act as a base to deprotonate it.[8] You must use at least two equivalents of the Grignard reagent in this case: one to deprotonate and the second to attack the carbonyl.
Q6: My reaction is producing a complex mixture of products. What are the likely side reactions?
A: Beyond the desired 1,2-addition to the carbonyl, several side reactions can occur:
-
Enolization: If the azetidinone has a proton on the C3 carbon, the Grignard reagent can act as a base and abstract it, forming an enolate.[9][10] This is more common with sterically hindered Grignard reagents or at higher temperatures.
-
Reduction: Some Grignard reagents, particularly those with β-hydrogens (e.g., isopropylmagnesium bromide), can reduce the carbonyl to an alcohol via a six-membered transition state.[9]
-
Ring Opening: While the carbonyl is the most electrophilic site, the strained β-lactam ring can be susceptible to cleavage under harsh conditions, though this is less common than enolization.
Part 2: Troubleshooting Guide: Specific Scenarios
This section provides a deeper dive into specific experimental problems and their solutions, explaining the chemical reasoning behind each step.
Scenario 1: Low or No Product Yield
Low yield is the most frequent complaint. A systematic approach is required to diagnose the root cause.
-
Possible Cause 1: Inactive or Quenched Grignard Reagent
-
Why it Happens: Grignard reagents are potent bases and will react with any available proton, especially water.[2][3] A passivated magnesium surface will prevent its formation in the first place.[2]
-
Solutions:
-
Rigorous Drying: Flame-dry all glassware under vacuum or in a stream of inert gas (Argon or Nitrogen). Dry solvents over a suitable drying agent (e.g., sodium/benzophenone for ethers) and distill under inert gas immediately before use.
-
Magnesium Activation: Use a fresh bottle of magnesium turnings. If necessary, activate with iodine or 1,2-dibromoethane as described in the FAQ.[4]
-
Titrate the Reagent: Always determine the exact concentration of your Grignard reagent before adding it to your valuable substrate.
-
-
-
Possible Cause 2: Suboptimal Reaction Temperature
-
Why it Happens: High temperatures can favor side reactions like enolization over the desired carbonyl addition.[9][10] Furthermore, an uncontrolled exotherm can lead to reagent decomposition.[4]
-
Solutions:
-
Maintain Low Temperature: Conduct the reaction at -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath).
-
Controlled Addition: Add the Grignard reagent solution dropwise to the cooled solution of the azetidinone using a syringe pump for precise control. This allows the cooling bath to dissipate the heat generated.[4]
-
-
-
Possible Cause 3: Use of a Lewis Acid Promoter
-
Why it Happens: A highly substituted or electron-rich azetidinone carbonyl can be less reactive. Lewis acids coordinate to the carbonyl oxygen, making the carbon more electrophilic and promoting the desired nucleophilic attack.[11][12]
-
Solutions:
-
Add a Lewis Acid: Introduce a Lewis acid such as magnesium bromide etherate (MgBr₂·OEt₂), cerium(III) chloride (CeCl₃), or zinc(II) chloride (ZnCl₂) to the azetidinone solution before adding the Grignard reagent. These additives can also suppress enolization by favoring the carbonyl addition pathway.
-
-
Scenario 2: Issues Related to the N-Protecting Group
The substituent on the azetidinone nitrogen is not just a passive spectator; it critically influences the reaction's outcome.
-
Possible Cause 1: Presence of an Acidic N-H Proton
-
Why it Happens: The N-H proton of an unprotected β-lactam is acidic enough to be readily removed by the strongly basic Grignard reagent.[8] This consumes one equivalent of your reagent before any carbonyl addition can occur.
-
Solutions:
-
Protect the Nitrogen: Before the Grignard reaction, protect the nitrogen with a group that is stable to the basic conditions, such as a 4-methoxyphenyl (PMP), benzyl (Bn), or tert-butyloxycarbonyl (Boc) group.
-
Use Excess Reagent: If protection is not feasible, use at least 2.2 equivalents of the Grignard reagent. The first equivalent serves as a base, and the second acts as the nucleophile.
-
-
-
Possible Cause 2: Protecting Group Instability
-
Why it Happens: Some protecting groups, particularly silyl ethers or acetals, can be labile under certain conditions. While generally stable to Grignard reagents, their stability should be confirmed.[13][14]
-
Solutions:
-
Choose a Robust Group: Select a protecting group known to be stable under strongly basic and nucleophilic conditions, such as a PMP or benzyl group.
-
-
Part 3: Data & Visualization
Table 1: Properties of Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Advantages | Considerations |
| Diethyl Ether | 34.6 | 4.3 | Easy initiation, volatile | Extremely flammable, low boiling point limits reaction temperature |
| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent solvating power, higher boiling point | Can form peroxides, must be freshly distilled |
| 2-Methyl-THF | 80 | 6.2 | Greener alternative, higher boiling point, less prone to peroxide formation | More expensive than THF |
| 1,4-Dioxane | 101 | 2.2 | High boiling point | Can complex Mg strongly, potentially reducing reactivity; freezes at 12 °C |
Diagrams
Caption: Standard workflow for Grignard addition to azetidinones.
Caption: A decision tree for diagnosing the cause of low reaction yield.
Part 4: Key Experimental Protocols
These protocols provide a validated starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Preparation and Titration of a Grignard Reagent (Example: EtMgBr)
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.
-
Magnesium Preparation: To the flask, add magnesium turnings (1.2 equivalents). If activation is needed, add a small crystal of iodine.
-
Reagent Addition: Add a small portion of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, place a solution of bromoethane (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation: Add a small amount (~5-10%) of the bromoethane solution to the magnesium. If the reaction does not start (fizzing, cloudiness), gently warm the flask with a heat gun until initiation is observed.
-
Formation: Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.[2]
-
Titration: In a separate flame-dried flask, dissolve a precise amount of a suitable indicator (e.g., 1,10-phenanthroline) in anhydrous THF. Add a known volume (e.g., 1.00 mL) of the prepared Grignard solution via syringe. Titrate against a standardized solution of sec-butanol in xylene until the endpoint (color change) is reached and persists. Calculate the molarity.
Protocol 2: Optimized Grignard Addition to an N-Protected Azetidinone
-
Setup: In a flame-dried, three-necked round-bottom flask under inert gas, dissolve the N-protected azetidin-2-one (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid (Optional): If using a Lewis acid promoter, add anhydrous CeCl₃ (1.1 equivalents) and stir the resulting suspension for 1 hour at -78 °C to ensure proper complexation.
-
Grignard Addition: Using a syringe pump, add the freshly titrated Grignard reagent (1.2-1.5 equivalents) dropwise to the cold azetidinone solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for the optimized reaction time (typically 1-4 hours, determined by TLC or LC-MS monitoring).
-
Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add more water and an organic solvent (e.g., ethyl acetate), and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
ResearchGate. (n.d.). Titanium‐Mediated Synthesis of Spirocyclic NH‐Azetidines from Oxime Ethers. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
-
University of Toronto. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Inflibnet. (n.d.). 1.2 Azetidinones (~-Lactams). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2016). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Reddit. (2022). Grignard side reactions. Retrieved from [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
-
Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]
-
ACS Publications. (1999). Lewis acid-promoted 1,4-addition to chiral imide derivatives in the synthesis of .beta.-amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Quaternary Carbons on Azetidine Rings
Welcome to our dedicated technical support center for chemists and researchers navigating the complexities of synthesizing quaternary carbons on the azetidine scaffold. This guide is designed to provide practical, field-tested insights and solutions to common challenges encountered during this demanding synthetic endeavor. The inherent ring strain of the azetidine core, coupled with the steric hindrance of a quaternary center, presents a unique set of obstacles.[1][2] This resource consolidates troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to overcome these hurdles and achieve your synthetic goals.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low to No Yield of the Desired 3,3-Disubstituted Azetidine
Question: I am attempting to synthesize a 3,3-disubstituted azetidine via intramolecular cyclization of a γ-haloamine, but I am observing very low yields and a significant amount of starting material decomposition. What are the likely causes and how can I improve my yield?
Answer:
Low yields in the formation of sterically hindered azetidines are a frequent challenge.[1] The primary culprits are often unfavorable reaction kinetics, competing side reactions, and suboptimal reaction conditions.[1]
Causality Analysis:
-
High Activation Energy: The formation of a strained four-membered ring with a quaternary center has a high activation energy.[1]
-
Competing Intermolecular Reactions: At higher concentrations, intermolecular SN2 reactions can lead to dimerization or polymerization, outcompeting the desired intramolecular cyclization.[3]
-
Elimination Side Reactions: The basic conditions often required for cyclization can promote competing elimination reactions, especially with secondary or tertiary halides.[3]
-
Poor Leaving Group: An insufficiently reactive leaving group will slow down the rate of the desired SN2 cyclization, allowing side reactions to predominate.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Recommended Actions & Protocols:
-
Implement High Dilution Conditions: To favor intramolecular cyclization, perform the reaction at low concentrations (0.01-0.05 M). A syringe pump for the slow addition of the substrate to a solution of the base can be highly effective.[3]
-
Optimize the Leaving Group: If you are using a chloride or bromide, consider converting it to a more reactive iodide in situ via the Finkelstein reaction (catalytic NaI or KI). Alternatively, converting a hydroxyl precursor to a tosylate (Ts) or mesylate (Ms) provides a much better leaving group.[3]
-
Protocol: Mesylation of a γ-amino alcohol
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere.
-
Add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[3]
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.[3]
-
Extract the aqueous layer with CH₂Cl₂ (3x). The crude mesylate can often be used directly in the subsequent cyclization step after solvent removal.
-
-
-
Screen Solvents and Temperature: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. However, they can also promote elimination. A solvent screen including acetonitrile, THF, and DMF is recommended. Lowering the reaction temperature may favor the desired substitution pathway.
Issue 2: Lack of Stereocontrol in Quaternary Center Formation
Question: I am performing an enantioselective synthesis of an azetidine with a C3-quaternary stereocenter, but the product is forming as a racemic mixture or with low diastereoselectivity. How can I improve the stereochemical outcome?
Answer:
Achieving high stereoselectivity in the construction of a quaternary center on a strained ring is a significant challenge due to the difficulty in creating a well-defined chiral environment around the sterically congested reaction center.
Causality Analysis:
-
Poor Facial Selectivity: The incoming nucleophile or electrophile may not experience a sufficient energetic difference between the two faces of the prochiral substrate.
-
Non-Stereospecific Mechanism: The reaction may proceed through an intermediate that is not stereochemically defined, such as a planar radical or carbocation, leading to racemization.
-
Inadequate Chiral Catalyst/Auxiliary: The chosen chiral ligand, catalyst, or auxiliary may not be effectively enforcing a single stereochemical pathway.
Troubleshooting & Optimization:
-
Re-evaluate the Synthetic Strategy: For stereospecific reactions, consider methods that proceed through a defined transition state. For example, the aza-Darzens reaction, which can be catalyzed by Brønsted acids, can forge a cis-aziridine that could potentially be a precursor, with the stereochemistry being set in the initial cyclization.[4][5][6] While this example is for aziridines, the principle of using a reaction with a well-defined stereochemical outcome is key.
-
Catalyst and Ligand Screening: In catalytic enantioselective reactions, a thorough screening of chiral ligands is crucial. For instance, in copper-catalyzed boryl allylation of azetines to form 2,3-disubstituted products, the choice of bisphosphine ligand is critical for achieving high enantioselectivity.[7][8]
Catalyst System Component Role in Stereocontrol Example Application Chiral Ligand Creates a chiral pocket around the metal center, dictating the facial selectivity of the reaction. (S,S)-Ph-BPE in Cu-catalyzed boryl allylation of azetines.[7] Metal Center Coordinates with both the substrate and reagents, organizing the transition state. Rhodium in catalytic C-H amination. Counterion/Additive Can influence the geometry and reactivity of the catalytic species. Anionic N,N,N-ligands in copper-catalyzed cross-coupling.[9] -
Employ Chiral Auxiliaries: The use of a chiral auxiliary, such as a chiral tert-butanesulfinamide, can effectively direct the stereochemical outcome of a reaction.[10] The auxiliary can be removed in a subsequent step.
Issue 3: Difficulty in Functionalizing the C3 Position of a Pre-formed Azetidine Ring
Question: I have an N-protected azetidin-3-one and I'm struggling to add a second substituent to the C3 position to create a quaternary center. The reaction is sluggish and I observe significant side products. What's going wrong?
Answer:
Functionalizing the C3 position of an azetidine to create a quaternary center often requires overcoming the steric hindrance of the existing substituent and the inherent strain of the ring system.
Causality Analysis:
-
Steric Hindrance: The existing substituent at C3 can block the approach of the incoming nucleophile.
-
Ring Strain: Certain reactions can be disfavored due to an increase in ring strain in the transition state or product.[11]
-
Formation of Unstable Intermediates: Reactions proceeding through intermediates like azetidinium ylides need careful control, as their stability and subsequent reactivity can be unpredictable.[12][13] The stability of ylides is influenced by the substituents on both the positively charged heteroatom and the negatively charged carbon.[14][15][16]
Recommended Strategies:
-
Strain-Release Functionalization: A highly effective modern approach involves the use of 1-azabicyclo[1.1.0]butanes (ABBs). The release of ring strain is a powerful thermodynamic driving force for the reaction.[17][18][19][20]
-
Methodology: Nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of ABBs with boronic acids allows for the synthesis of a wide range of azetidines bearing all-carbon quaternary centers.[17][18][19][20][21]
-
Mechanism Overview: A polar-radical relay mechanism is proposed, where bromide catalysis initiates the ring-opening of the ABB to form a redox-active azetidine intermediate that then participates in the nickel-catalyzed cross-coupling.[17][19][20]
Caption: Conceptual workflow for creating quaternary centers using ABB.
-
-
Iron-Catalyzed Alkylation of Azetidin-3-ols: A mild and effective method for synthesizing 3-aryl-3-sulfanyl azetidines involves the iron-catalyzed reaction of azetidin-3-ols with thiols. This proceeds via an azetidine carbocation intermediate.[22] Similarly, Friedel-Crafts arylation conditions can be used to synthesize 3,3-diaryl azetidines from N-Boc-3-aryl-3-azetidinols.[22][23]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the azetidine ring a desirable motif in drug discovery, despite its synthetic challenges?
A1: The azetidine ring is considered a "privileged motif" in medicinal chemistry. Its strained, three-dimensional structure can offer several advantages:
-
Improved Physicochemical Properties: It can increase solubility and metabolic stability compared to more common rings like piperidine or aryl groups.[18]
-
Novel Chemical Space: It provides unique exit vectors for substituents, allowing for the exploration of new binding interactions with biological targets.[23]
-
Bioisosteric Replacement: Azetidines can serve as bioisosteres for other functional groups, such as piperidines, aryl rings, or carbonyls, helping to fine-tune the pharmacological properties of a lead compound.[18]
Q2: My azetidine product appears to be degrading during purification on silica gel. What should I do?
A2: This is a common problem. The acidic nature of standard silica gel can cause ring-opening of the strained azetidine.[24]
-
Solutions:
-
Use Neutralized Silica: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine).[24]
-
Switch to Alumina: Neutral or basic alumina is a good alternative stationary phase for purifying acid-sensitive compounds.[1]
-
Alternative Purification: If the compound is a solid, recrystallization is an excellent method. For volatile and thermally stable azetidines, distillation under reduced pressure may be possible.[1]
-
Q3: What is the role of the N-protecting group in the synthesis and stability of azetidines with quaternary centers?
A3: The choice of the nitrogen protecting group is critical and influences both reactivity and stability.
-
Reactivity: In some reactions, like the iron-catalyzed functionalization of azetidin-3-ols, an N-Cbz group is essential for good reactivity, while an N-Boc group can render the substrate unreactive.[23] This is due to the electronic effects of the protecting group on the stability of key intermediates.
-
Stability: Electron-withdrawing protecting groups (e.g., Boc, Cbz, sulfonyl) decrease the basicity of the azetidine nitrogen. This makes the ring less susceptible to protonation and subsequent acid-catalyzed degradation.[24]
Q4: Are there any notable safety considerations when working with precursors for azetidine synthesis?
A4: Standard laboratory safety protocols should always be followed. However, some specific considerations include:
-
Diazo Compounds: If using methods like the aza-Darzens reaction, which may involve diazo compounds, be aware that these are potentially explosive and should be handled with care.[4][6]
-
Highly Strained Precursors: Precursors like 1-azabicyclo[1.1.0]butanes are highly strained and can be very reactive.[17][18] While often bench-stable, they should be handled according to the supplier's safety data sheet.
-
Organometallic Reagents: Many synthetic routes employ highly reactive organometallic reagents (e.g., Grignard reagents, organolithiums) which are pyrophoric and/or water-sensitive.[25][26] These must be handled under a strictly inert atmosphere.
References
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionaliz
- Stereoselective Synthesis of Complex Polycyclic Aziridines: Use of the Brønsted Acid-Catalyzed aza-Darzens Reaction to Prepare an Orthogonally Protected Mitomycin C Intermediate with Maximal Convergency. (n.d.). PubMed Central.
- Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. (n.d.).
- Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionaliz
- Methods for the synthesis of azetidines. (n.d.).
- Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. (n.d.). ChemRxiv.
- Stereoselective synthesis of complex polycyclic aziridines: use of the Brønsted acid-catalyzed aza-Darzens reaction to prepare an orthogonally protected mitomycin C intermediate with maximal convergency. (n.d.).
- Technical Support Center: Azetidine Ring Form
- Assembly of Acyclic All-Carbon Quaternary Stereocenters via Asymmetric Azetidine C–H Borylation and Oxidative Ring-Opening. (2025).
- The Brønsted Acid-Catalyzed Direct Aza-Darzens Synthesis of N-Alkyl cis-Aziridines. (n.d.). Organic Chemistry Portal.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.).
- Optimizing reaction conditions for azetidine ring form
- Strained Azetidinium Ylides: New Reagents for Epoxidation. (2025).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Technical Support Center: Azetidine Compound Stability. (n.d.). Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.).
- Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. (2019). Morressier.
- Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. (2023). Journal of the American Chemical Society.
- Ylide Stability Definition. (n.d.). Fiveable.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025).
- A Comparative Guide to Stabilized Ylides in Organic Synthesis. (n.d.). Benchchem.
- Ylide. (n.d.). Scribd.
- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselective Synthesis of Complex Polycyclic Aziridines: Use of the Brønsted Acid-Catalyzed aza-Darzens Reaction to Prepare an Orthogonally Protected Mitomycin C Intermediate with Maximal Convergency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of complex polycyclic aziridines: use of the Brønsted acid-catalyzed aza-Darzens reaction to prepare an orthogonally protected mitomycin C intermediate with maximal convergency - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The Brønsted Acid-Catalyzed Direct Aza-Darzens Synthesis of N-Alkyl cis-Aziridines [organic-chemistry.org]
- 7. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scribd.com [scribd.com]
- 17. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Azetidine synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Byproduct formation in the synthesis of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly byproduct formation, encountered during this synthetic procedure. The core of this synthesis often involves the addition of a phenyl Grignard reagent to N-Boc-3-azetidinone. While seemingly straightforward, this reaction is nuanced, and controlling reaction conditions is critical to maximizing the yield of the desired product and minimizing impurities.
This document provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and mechanistic insights to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a significant amount of a ring-opened byproduct. What is causing this and how can I prevent it?
Answer:
The formation of a ring-opened byproduct is a common issue stemming from the inherent ring strain of the azetidine core[1]. The four-membered ring is susceptible to nucleophilic attack, particularly under acidic conditions or in the presence of a strong nucleophile and a Lewis acidic magnesium species from the Grignard reagent.
Mechanistic Insight: The reaction proceeds through the formation of an azetidinium ion intermediate. This strained three-membered ring containing a nitrogen atom is highly reactive and can be opened by nucleophiles[2][3][4]. In the context of this synthesis, the phenylmagnesium bromide can act as the nucleophile that attacks a carbon atom of the azetidine ring, leading to ring-opening.
Troubleshooting Protocol: Minimizing Ring-Opening
-
Strict Temperature Control: Maintain a low reaction temperature (typically -78 °C to 0 °C) during the Grignard addition. This reduces the rate of the ring-opening side reaction.
-
Slow Reagent Addition: Add the phenylmagnesium bromide solution dropwise to the solution of N-Boc-3-azetidinone. This prevents a localized excess of the Grignard reagent, which can promote side reactions.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Water can react with the Grignard reagent, generating heat and potentially leading to side reactions. It can also protonate the intermediate alkoxide, which might facilitate ring-opening under certain conditions.
-
Choice of Solvent: Use a non-coordinating solvent like toluene or a mixture of toluene and THF. While THF is necessary to solvate the Grignard reagent, minimizing its amount can sometimes reduce the rate of side reactions.
-
Quenching: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid. This provides a mild proton source to protonate the alkoxide without creating a highly acidic environment that would favor ring-opening.
FAQ 2: My final product is contaminated with a dimeric species. What is the structure of this dimer and how can I avoid its formation?
Answer:
Dimerization of the starting material, N-Boc-3-azetidinone, can occur under basic conditions, which can be initiated by the Grignard reagent itself or any trace base. The likely structure of the dimer is a result of an aldol-type condensation between two molecules of the azetidinone.
Proposed Dimerization Pathway:
Caption: Proposed pathway for the dimerization of N-Boc-3-azetidinone.
Troubleshooting Protocol: Preventing Dimerization
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain at or below 0 °C during Grignard addition. | Lower temperatures disfavor the kinetics of the aldol condensation reaction. |
| Reagent Addition | Add the azetidinone solution to the Grignard reagent. | This "inverse addition" ensures that the azetidinone is always the limiting reagent in the reaction mixture, minimizing its self-condensation. |
| Reaction Time | Monitor the reaction closely by TLC and quench promptly upon completion. | Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of dimerization. |
| Purity of Starting Material | Use pure N-Boc-3-azetidinone. | Impurities in the starting material can sometimes act as catalysts for side reactions. |
FAQ 3: I am seeing a byproduct that appears to be an oxetane. How is this possible?
Answer:
While less common in this specific reaction, the formation of an oxetane byproduct could theoretically occur through a Paternò-Büchi-type reaction if the reaction is exposed to UV light[5][6][7][8]. This [2+2] photocycloaddition would happen between the ketone of N-Boc-3-azetidinone and an alkene, which could be present as an impurity or formed in situ through a side reaction. However, a more plausible explanation in a Grignard reaction is the presence of an unsaturated impurity in the Grignard reagent itself.
Troubleshooting Protocol: Avoiding Oxetane Formation
-
Protect from Light: While a photochemical reaction is unlikely under standard Grignard conditions, it is good practice to protect the reaction from direct light, especially if it is running for an extended period.
-
Purity of Grignard Reagent: Ensure the phenylmagnesium bromide is freshly prepared or properly stored to avoid the presence of olefinic impurities[9][10]. Commercial Grignard reagents can sometimes contain byproducts from their synthesis.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere to prevent the formation of radical species that could initiate unwanted side reactions.
FAQ 4: My reaction is sluggish and gives a poor yield of the desired product. What are the likely causes?
Answer:
A sluggish or low-yielding reaction can be attributed to several factors, primarily related to the quality of the Grignard reagent and the reaction setup.
Troubleshooting Workflow: Improving Reaction Efficiency
Caption: A workflow for troubleshooting low yields in the synthesis.
Detailed Steps for Troubleshooting:
-
Grignard Reagent Activity:
-
Titration: The concentration of commercially available or self-prepared Grignard reagents can vary. Titrate the reagent before use to determine its exact molarity.
-
Fresh Preparation: Phenylmagnesium bromide can degrade over time. For best results, prepare it fresh before the reaction.
-
Magnesium Activation: If preparing the Grignard reagent in-house, ensure the magnesium turnings are activated. This can be done by gently heating the magnesium under vacuum or by adding a small crystal of iodine to initiate the reaction.
-
-
Reaction Conditions:
-
Strictly Anhydrous: As mentioned previously, any moisture will quench the Grignard reagent. Ensure all solvents are anhydrous and the reaction is protected from atmospheric moisture.
-
Temperature: While low temperatures are generally preferred to minimize side reactions, a reaction that is too cold may be very slow. If the reaction is sluggish at -78 °C, consider allowing it to slowly warm to -20 °C or 0 °C.
-
-
Starting Material:
-
Purity: Ensure the N-Boc-3-azetidinone is pure. Impurities can inhibit the reaction or lead to byproduct formation.
-
Storage: Store N-Boc-3-azetidinone in a cool, dry place to prevent degradation.
-
By systematically addressing these potential issues, you can significantly improve the efficiency and outcome of your synthesis of this compound.
References
-
Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. (2019). Frontiers in Chemistry. [Link]
- Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
-
The preparation of stable aziridinium ions and their ring-openings. (n.d.). Royal Society of Chemistry. [Link]
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2021). Journal of the American Chemical Society.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry.
- Oxetane Synthesis through the Paternò-Büchi Reaction. (2013). Molecules.
- Photochemical oxetan formation: the Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes. (1976). Journal of the Chemical Society, Perkin Transactions 2.
-
Paterno-Buchi reaction: Basic concept, Mechanism and Examples. (2024). YouTube. [Link]
- The Paternò-Büchi reaction - a comprehensive review. (2019). Photochemical & Photobiological Sciences.
- Synthesis of oxetanes from alkenes under photochemical irradiation. (n.d.).
- 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. (n.d.). Chemicalbook.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports.
- Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. (2007). The Journal of Organic Chemistry.
- Formation of NH‐azetidines from Grignard reagents. (n.d.).
- Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxyl
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
- 3-hydroxy-3-phenylazetidine-1-carboxylic acid tert-butyl ester. (n.d.). CymitQuimica.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
-
Grignard Reagents. (2023). Chemistry LibreTexts. [Link]
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews.
- Synthesis of 3-hydroxy-3-phenacyloxindole analogs. (1979). Journal of Pharmaceutical Sciences.
- A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2014).
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). University of Missouri–St. Louis. [Link]
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry.
- An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine. (2005).
- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). RSC Advances.
- Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico valid
- How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. (2016).
-
Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry. [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2009).
- Chapter 14 Homework #2. (n.d.). University of California, Los Angeles.
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. [Link]
- Evaluation of 1,3-butadiene dimerization and secondary reactions in the presence and absence of oxygen. (2004).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Frontiers | Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis [frontiersin.org]
- 3. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 4. The preparation of stable aziridinium ions and their ring-openings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical oxetan formation: the Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The Paternò-Büchi reaction - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines
Welcome to the technical support center for the diastereoselective synthesis of 3-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable heterocyclic scaffolds. The inherent ring strain and the challenge of controlling stereochemistry make azetidine synthesis a nuanced endeavor.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of 3-substituted azetidines, offering probable causes and actionable solutions.
Issue 1: Low Diastereoselectivity in Cyclization Reactions
Question: My intramolecular cyclization to form a 3-substituted azetidine is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in intramolecular cyclizations is a frequent challenge, often stemming from insufficient facial bias during the ring-closing step. Several factors can influence the transition state energies leading to the different diastereomers.
Potential Causes & Solutions:
-
Substrate Conformation: The conformation of the acyclic precursor at the moment of cyclization is critical. The relative orientation of substituents can favor one transition state over another.
-
Troubleshooting: Consider modifying the substrate to introduce sterically demanding groups that can lock the precursor into a more favorable conformation for the desired diastereomer.
-
-
Reaction Temperature: Temperature can play a significant role in selectivity.
-
Troubleshooting: Lowering the reaction temperature often enhances the kinetic control of the reaction, potentially favoring the formation of one diastereomer.[4] Conversely, in some cases, higher temperatures may be necessary to overcome the activation energy barrier for the desired pathway. A systematic temperature screen is recommended.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states.
-
Troubleshooting: Screen a range of solvents with varying polarities. Non-polar solvents may favor a more compact transition state, while polar solvents can stabilize charged intermediates, potentially altering the diastereomeric outcome.[5]
-
-
Choice of Base or Catalyst: The nature of the base or catalyst used to initiate cyclization can have a profound impact on stereoselectivity.
Issue 2: Competing Ring-Opening or Rearrangement Reactions
Question: I am observing significant formation of a ring-opened acyclic amine or a rearranged product (e.g., a pyrrolidine) instead of my desired 3-substituted azetidine. What is causing this and how can I prevent it?
Answer: The inherent ring strain of azetidines makes them susceptible to nucleophilic attack, leading to ring-opening.[1][3] Additionally, competing cyclization pathways can lead to the formation of more thermodynamically stable five-membered rings like pyrrolidines.[6]
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Strong nucleophiles, acids, or bases, as well as high temperatures, can promote ring-opening or rearrangement.[1]
-
Troubleshooting: Employ milder reaction conditions. Use less nucleophilic reagents if possible, or protect the azetidine nitrogen to reduce its nucleophilicity. Optimize the temperature to find a balance between efficient cyclization and minimal side reactions.
-
-
Competing Cyclization Pathways (4-exo-tet vs. 5-endo-tet): In intramolecular aminolysis of epoxides, for instance, the amine can attack either carbon of the epoxide, leading to a four-membered (azetidine) or five-membered (pyrrolidine) ring.[6]
Workflow for Minimizing Pyrrolidine Byproduct
Caption: Troubleshooting workflow for minimizing pyrrolidine byproduct formation.
Issue 3: Poor Diastereoselectivity in [2+2] Cycloadditions
Question: My Staudinger [2+2] cycloaddition between a ketene and an imine is giving poor cis/trans selectivity for the resulting β-lactam (a precursor to 3-substituted azetidines). How can I control this?
Answer: The stereochemical outcome of the Staudinger cycloaddition is highly dependent on the reaction conditions, which influence the stability and reactivity of the zwitterionic intermediate.[5]
Potential Causes & Solutions:
-
Solvent Polarity: This is often the most critical factor.
-
Troubleshooting: For cis-selectivity, use non-polar solvents like benzene or toluene. These solvents promote rapid ring closure of the initial zwitterionic intermediate. For trans-selectivity, employ more polar solvents such as dichloromethane (DCM) or acetonitrile, which stabilize the zwitterionic intermediate, allowing for isomerization to the thermodynamically more stable intermediate before ring closure.[5]
-
-
Order of Reagent Addition: The timing of ketene generation in the presence of the imine can affect the diastereoselectivity.[5][9]
-
Troubleshooting: Experiment with the order of addition. For example, adding the base dropwise to a solution of the imine and the acid chloride can sometimes improve selectivity compared to adding the acid chloride to a solution of the imine and base.[5]
-
-
Chiral Auxiliaries or Catalysts: When high levels of stereocontrol are required, the use of chiral auxiliaries or catalysts is often necessary.
| Condition | Expected Outcome | Rationale |
| Solvent | ||
| Non-polar (e.g., Toluene) | Favors cis-isomer | Rapid ring closure of the initial zwitterionic intermediate.[5] |
| Polar (e.g., Acetonitrile) | Favors trans-isomer | Stabilization of the zwitterionic intermediate allows for isomerization.[5] |
| Temperature | ||
| Low Temperature (e.g., -78 °C) | Generally improves selectivity | Favors the kinetically controlled product.[4] |
| Catalyst/Auxiliary | ||
| Chiral Auxiliary | High diastereoselectivity | Steric hindrance directs the approach of the reagents.[5] |
Table 1: General guidelines for controlling diastereoselectivity in Staudinger [2+2] cycloadditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for accessing 3-substituted azetidines?
A1: The primary methods include:
-
Intramolecular Cyclization: This is a classical and direct approach involving the formation of a C-N bond from an acyclic precursor, such as the cyclization of γ-amino halides or alcohols.[2]
-
[2+2] Cycloaddition: Reactions like the Staudinger cycloaddition between imines and ketenes to form β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines, are powerful methods.[5][10] Photochemical [2+2] cycloadditions, known as aza Paternò-Büchi reactions, are also increasingly utilized.[11][12][13][14]
-
Ring Expansion of Aziridines: The thermodynamically driven rearrangement of suitably substituted aziridines can provide access to 3-substituted azetidines.[10]
-
Functionalization of Azetidin-3-ones: Synthesis of an azetidin-3-one scaffold followed by nucleophilic addition to the carbonyl group is a versatile strategy for introducing a wide range of substituents at the C3 position.[15][16][17]
Q2: How critical is the choice of the nitrogen-protecting group in these syntheses?
A2: The choice of the nitrogen-protecting group is paramount. It influences the nucleophilicity of the nitrogen, the stability of intermediates, and the overall reactivity. Some protecting groups can direct stereochemistry, while others may be difficult to remove without causing ring-opening or other side reactions.[1] Careful consideration must be given to the compatibility of the protecting group with the reaction conditions and its eventual cleavage.
Q3: My desired azetidine product is proving difficult to purify. What techniques are recommended?
A3: Purification of azetidines can be challenging due to their polarity and potential instability on silica gel.
-
Column Chromatography: Consider using neutral or basic alumina instead of silica gel to avoid degradation of acid-sensitive azetidines.[7]
-
Recrystallization: If your product is a solid, recrystallization is often a highly effective method for achieving high purity.[7]
-
Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be an excellent purification technique.[7]
Q4: Are there any notable side reactions I should be aware of during azetidine synthesis?
A4: Yes, several side reactions are common:
-
Ring-opening: As mentioned, the ring strain makes azetidines susceptible to cleavage by nucleophiles, acids, and bases.[1]
-
Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.[1]
-
Formation of Regioisomers: In reactions like the aza-Michael addition, the nucleophile can add to different positions, leading to a mixture of regioisomers.[1]
Section 3: Experimental Protocols
Protocol 1: Diastereoselective Reduction of a 3-Aryl-azetidin-2-one
This protocol is an example of generating a 3-substituted azetidine from a β-lactam precursor.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the 3-aryl-azetidin-2-one (1.0 equiv) and dissolve it in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reducing Agent Addition: Slowly add a solution of NaBH₄ (2.0 equiv) in methanol to the reaction mixture. The slow addition is crucial to control the reaction exotherm and maintain selectivity.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (using neutral alumina if the product is acid-sensitive) to isolate the desired diastereomer of the 3-aryl-azetidine.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Cyclization of a cis-3,4-Epoxy Amine
This protocol is adapted for selectively forming a 3-hydroxyazetidine over the corresponding pyrrolidine.[8]
-
Setup: To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[7][8]
-
Reaction: Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Cooling & Quenching: Upon completion, cool the reaction mixture to 0 °C. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]
-
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).[7]
-
Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the resulting residue using column chromatography to yield the corresponding 3-hydroxyazetidine.[8]
References
- Benchchem Technical Support Center: Synthesis of Substituted Azetidines. (URL: )
- Benchchem Common side reactions in the synthesis of 3-substituted azetidines. (URL: )
- Benchchem Strategies to improve the stereoselectivity of azetidin-2-one synthesis. (URL: )
- Schindler, C. S. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
- Benchchem Review of 3-substituted azetidine synthesis methods. (URL: )
-
Faigl, F. et al. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 2020. (URL: [Link])
- Benchchem Technical Support Center: Azetidine Ring Form
- Richardson, A. D. et al. Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv, 2020. (URL: )
-
Schomaker, J. M. et al. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health, 2022. (URL: [Link])
- ResearchGate Scope of the [2 + 2] cycloaddition reaction. Reactions were performed... (URL: )
-
Palomo, C. et al. Stereochemical Aspects of a Two-Step Staudinger Reaction − Asymmetric Synthesis of Chiral Azetidine2-ones. ResearchGate. (URL: [Link])
- ResearchGate Previous strategies of azetidine forming 2 + 2 photocycloadditions and... (URL: )
-
Ghorai, M. K. et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. (URL: [Link])
-
Che, C. et al. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PubMed Central, 2015. (URL: [Link])
-
Kaur, H. et al. Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing, 2017. (URL: [Link])
-
Zhang, L. et al. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central, 2011. (URL: [Link])
-
Zhang, L. et al. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. PubMed, 2011. (URL: [Link])
-
Uesugi, S. et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers, 2023. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 11. communities.springernature.com [communities.springernature.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Regioselectivity in Azetidine Ring-Opening Reactions
Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of azetidine ring-opening reactions. The inherent ring strain of the four-membered azetidine heterocycle makes it a valuable synthetic intermediate, but controlling the regioselectivity of its ring-opening can be a significant challenge.[1][2][3] This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: My azetidine ring-opening reaction is yielding a mixture of regioisomers. What are the primary factors controlling which C-N bond is cleaved?
A: This is a common and critical issue. The regioselectivity of nucleophilic attack on an unsymmetrical azetidine ring is a delicate interplay of electronic and steric factors, often influenced by the reaction conditions you employ.[4][5]
-
Electronic Effects: The electronic nature of the substituents on both the ring carbons and the nitrogen atom is arguably the most dominant factor.[4]
-
Substituents on Carbon: The presence of a substituent at the C2 or C4 position that can stabilize a positive charge in the transition state, such as an aryl, vinyl, or carbonyl group, will strongly favor nucleophilic attack at that carbon.[4][5] This is because the reaction can proceed through a transition state with significant SN1 character.
-
Substituents on Nitrogen: An electron-withdrawing group on the azetidine nitrogen (e.g., tosyl, nosyl, or Boc) enhances the electrophilicity of the ring carbons, making the ring more susceptible to nucleophilic attack.[6] The nature of this N-substituent can also influence the pKa of the azetidine nitrogen, which is relevant in acid-mediated reactions.[1][7]
-
-
Steric Effects: As a general rule, nucleophiles will preferentially attack the less sterically hindered carbon atom.[4][5] This factor becomes particularly important when electronic effects are not strongly differentiating or when using bulky nucleophiles. For 2-alkylazetidines, sterically demanding nucleophiles will almost always favor attack at the C4 position.[4]
Below is a decision-making workflow to help you diagnose the dominant factors in your system.
Caption: Decision workflow for diagnosing regioselectivity issues.
Q2: I need to reverse the inherent regioselectivity of my reaction. What strategies can I employ?
A: Reversing the "natural" regioselectivity requires overriding the dominant electronic or steric influences. Here are several effective strategies:
-
Catalyst Selection: The choice of acid catalyst is paramount.
-
Lewis Acids: Lewis acids like AlCl₃, ZnCl₂, and lanthanide triflates (e.g., La(OTf)₃) coordinate to the azetidine nitrogen, activating the ring.[8][9][10] The nature of the Lewis acid can influence the degree of C-N bond polarization and the transition state geometry, thereby altering the regioselectivity. In some cases, a stoichiometric amount of Lewis acid is required for the reaction to proceed efficiently.[8]
-
Brønsted Acids: Protic acids can protonate the nitrogen, forming a highly reactive azetidinium ion. This often pushes the mechanism towards an SN1 pathway, favoring cleavage at the carbon that can best stabilize a carbocation.[11]
-
Cooperative Catalysis: A combination of Brønsted and Lewis acids can sometimes achieve unique selectivity that is not possible with either catalyst alone.[12]
-
-
Modification of the N-Substituent: The group on the nitrogen atom is a powerful directing handle.
-
Bulky Protecting Groups: Introducing a sterically demanding group on the nitrogen can shield one face of the ring and direct the nucleophile to the more accessible carbon.
-
Activating Groups: Switching to a more strongly electron-withdrawing group (e.g., from Boc to Ts) can increase the reactivity of the ring and potentially alter the sensitivity to steric vs. electronic effects.
-
-
Intramolecular Delivery: If your substrate has a suitably positioned functional group, you can use an intramolecular reaction. The regioselectivity will then be dictated by the propensity to form a stable 5- or 6-membered ring intermediate (Baldwin's rules), overriding the typical intermolecular attack preferences.[13]
Troubleshooting Guides
Problem 1: Low or No Reaction Yield
Symptom: Your starting azetidine is consumed slowly or not at all, resulting in poor conversion to the desired ring-opened product.
Cause & Solution Pathway:
-
Insufficient Azetidine Activation: Azetidines are relatively stable and often require activation to undergo ring-opening.[4][5]
-
Solution: Introduce a Lewis or Brønsted acid catalyst to activate the ring. If you are already using a catalyst, consider increasing its loading or switching to a stronger one. For instance, if Sc(OTf)₃ is giving low yields, a switch to La(OTf)₃ might be beneficial.[14]
-
Alternative: Convert the azetidine to a more reactive azetidinium salt by N-alkylation (e.g., with methyl triflate).[15] This creates a positively charged species that is highly susceptible to nucleophilic attack.
-
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to open the activated azetidine ring.
-
Solution: Switch to a stronger nucleophile. For example, if an alcohol is unreactive, consider converting it to its corresponding alkoxide with a base. Be aware that changing the nucleophile can also impact regioselectivity.[4]
-
-
Inappropriate Reaction Conditions:
-
Temperature: Many ring-opening reactions require thermal energy. If you are running the reaction at room temperature, try increasing the temperature incrementally.
-
Solvent: Solvent choice can dramatically affect reaction rates and selectivity. Ethereal solvents like 2-MeTHF have proven optimal for some enantioselective ring-openings, whereas highly polar solvents can sometimes be detrimental.[16] A screen of solvents with different polarities (e.g., DCM, DCE, MeCN, THF) is recommended.
-
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Undesired Side Reactions (e.g., Polymerization, Decomposition)
Symptom: Besides your desired product and starting material, you observe the formation of baseline material on TLC or unidentifiable products by NMR, potentially indicating polymerization or decomposition.
Cause & Solution Pathway:
-
Over-activation or Instability: Highly reactive intermediates, such as unhindered azetidinium ions, can be susceptible to attack by another molecule of the starting azetidine, leading to polymerization.[17] Some azetidines are also inherently unstable under strongly acidic conditions.[1][18]
-
Solution: Reduce the concentration of the reaction (run it more dilute). Lower the reaction temperature. If using a strong acid, consider a weaker, bulkier Lewis acid that might coordinate more reversibly.
-
-
Intramolecular Decomposition: Azetidines with certain substitution patterns, particularly those with a pendant nucleophilic group, can undergo intramolecular decomposition pathways.[1]
-
Solution: This is a substrate-dependent issue. If you suspect an intramolecular decomposition, redesigning the substrate to remove the internal nucleophile or increase the linker length between the azetidine and the nucleophilic group may be necessary.[1]
-
Data & Protocols
Table 1: Influence of Lewis Acid on Regioselective Ring-Opening of 2-Aryl-N-Tosylazetidines with Alcohols
This table summarizes the effect of different Lewis acids on the reaction of 2-phenyl-N-tosylazetidine with methanol. The desired product results from nucleophilic attack at the C2 (benzylic) position.
| Entry | Lewis Acid (1 equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | 0.5 | 95 | [8] |
| 2 | AlCl₃ | CH₂Cl₂ | 1 | 92 | [8] |
| 3 | ZnCl₂ | CH₂Cl₂ | 2 | 85 | [9] |
| 4 | TiCl₄ | CH₂Cl₂ | 1 | 90 | [8] |
| 5 | No Catalyst | CH₂Cl₂ | 24 | No Rxn | [8] |
Data adapted from Sharma et al. (2007).[8] The results clearly indicate that a Lewis acid is essential for this transformation, with BF₃·OEt₂ being the most efficient.
Experimental Protocol: Lewis Acid-Mediated Ring-Opening of a 2-Aryl-N-Tosylazetidine
This protocol is a representative example for achieving regioselective C2-attack on an activated azetidine.
Materials:
-
2-Aryl-N-tosylazetidine (1.0 mmol)
-
Anhydrous alcohol (e.g., Methanol, 5.0 mL)
-
Lewis Acid (e.g., BF₃·OEt₂, 1.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2-aryl-N-tosylazetidine (1.0 mmol).
-
Dissolve the azetidine in anhydrous CH₂Cl₂ (10 mL).
-
Add the anhydrous alcohol (5.0 mL) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the Lewis acid (BF₃·OEt₂, 1.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 0.5-2 hours).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,3-amino ether product.
References
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1624. [Link]
-
Sharma, G. V. M., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology Kanpur. [Link]
-
Gleede, T., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(25), 3257-3283. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1258721. [Link]
-
Ranjith, K., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1275811. [Link]
-
Kennemur, J. L., et al. (2023). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Li, Z., et al. (2018). Regioselective ring-opening reactions of unsymmetric azetidines. Chinese Journal of Organic Chemistry, 38(10), 2531-2545. [Link]
-
Wu, J., et al. (2017). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 19(18), 4249-4253. [Link]
-
Reddy, L. R., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(8), 3469-3472. [Link]
-
Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605–3608. [Link]
-
Li, Z., et al. (2018). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]
-
Pál, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11147–11163. [Link]
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]
-
Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(10), 2351-2359. [Link]
-
ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. [Link]
-
Turkowska, J., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1075–1082. [Link]
-
Pace, V., et al. (2008). Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates. The Journal of Organic Chemistry, 73(24), 9569–9575. [Link]
-
Parmar, D., & Sugumaran, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50215-50247. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
ResearchGate. (n.d.). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. [Link]
-
Singh, S., et al. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1136-1151. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]
-
Singh, A., & Kumar, K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemistry – An Asian Journal, 16(11), 1327-1348. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 548. [Link]
-
ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. asianpubs.org [asianpubs.org]
- 10. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 11. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 12. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Optimizing solvent and temperature for azetidine synthesis
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuanced challenges of synthesizing the strained four-membered azetidine ring. Here, we address common questions and troubleshooting scenarios related to the critical parameters of solvent and temperature.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the selection of optimal solvent and temperature conditions for the synthesis of azetidines.
Question 1: Why is the choice of solvent and temperature so critical in azetidine synthesis?
The synthesis of azetidines is often challenging due to the significant ring strain of the four-membered heterocycle, which is approximately 25.4 kcal/mol.[1] This makes the ring closure thermodynamically and kinetically less favorable compared to the formation of five- or six-membered rings.[2]
-
Causality (The "Why"): The transition state leading to the four-membered ring is high in energy. The solvent's role is to selectively stabilize this transition state over others that lead to side products. Temperature provides the necessary activation energy for the desired cyclization but can also accelerate undesired pathways if not carefully controlled. An incorrect solvent or temperature can favor competing side reactions such as intermolecular polymerization, dimerization, or elimination.[3][4]
Question 2: What are the key solvent properties to consider for an intramolecular SN2 cyclization to form an azetidine?
Intramolecular SN2 cyclization of γ-amino alcohols (after activation of the alcohol) or γ-haloamines is a common route to azetidines.[5] The choice of solvent is paramount for success.
-
Polar Aprotic Solvents are Preferred: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are often excellent choices. They possess high dielectric constants, which help to dissolve ionic intermediates and stabilize the charged transition state of the SN2 reaction. Crucially, they do not participate in hydrogen bonding with the nitrogen nucleophile, leaving it "bare" and highly reactive.
-
Protic Solvents are Generally Avoided: Protic solvents like methanol or water can solvate the nitrogen nucleophile through hydrogen bonding, creating a solvent cage that blunts its nucleophilicity and slows down the desired cyclization.
-
Ethereal Solvents: Tetrahydrofuran (THF) is also a widely used solvent, particularly for reactions employing strong, non-nucleophilic bases like sodium hydride (NaH).[4][6] While less polar than DMF or DMSO, it provides a good balance of solubility for organic precursors and compatibility with strong bases.
Table 1: Properties of Common Solvents for Azetidine Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Application Notes |
| Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Excellent for SN2 cyclizations; high boiling point allows for a wide temperature range. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Polar Aprotic | Similar to DMF, accelerates SN2 reactions; can be difficult to remove.[4] |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar Aprotic | Good choice for reactions at moderate temperatures; lower boiling point.[7] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Aprotic | Compatible with strong bases like NaH; often used in Mitsunobu reactions and cyclizations.[6] |
| 1,2-Dichloroethane (DCE) | 84 | 10.4 | Aprotic | Used in Lewis-acid catalyzed reactions, offering a higher reflux temperature than DCM.[8][9] |
| Dichloromethane (DCM) | 40 | 9.1 | Aprotic | Common for initial steps like activation of alcohols at low temperatures.[4] |
Question 3: How does temperature influence the outcome of an aza-Michael addition for azetidine synthesis?
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. While some aza-Michael additions can proceed at room temperature, temperature control is crucial for selectivity and preventing side reactions.[10]
-
Low Temperatures (0 °C to RT): Often favor the kinetic product and can minimize side reactions. For many substrates, the reaction proceeds smoothly under these conditions.[10]
-
Elevated Temperatures (e.g., 65 °C): May be required for less reactive substrates to increase the reaction rate.[7] However, this also increases the risk of the retro-aza-Michael reaction, where the product reverts to the starting materials, especially with prolonged heating.[10][11] It can also promote polymerization or other undesired isomerizations. Careful optimization is necessary, often starting at a lower temperature and gradually increasing it while monitoring the reaction.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow for identifying the root cause and implementing a solution.
Scenario 1: My intramolecular cyclization of a γ-amino alcohol (via mesylate) is giving a low yield, with significant starting material remaining.
A low yield with unreacted starting material points to either insufficient activation energy or a reaction that has stalled.
Troubleshooting Workflow
Caption: Workflow for a parallel solvent screening experiment.
References
- BenchChem. (n.d.). Troubleshooting low yields in azetidine synthesis.
- BenchChem. (n.d.). Optimization of reaction time and temperature for azetidine formation.
- BenchChem. (2025). Optimizing reaction conditions for azetidine ring formation.
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Reddit. (2018). Mitsunobu reaction issues. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
Vlasov, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC. Retrieved from [Link]
-
. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 11. raco.cat [raco.cat]
Technical Support Center: Refinement of Workup Procedures for Polar Azetidinol Compounds
Welcome to the technical support center for the purification of polar azetidinol compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation and purification of these valuable synthetic intermediates. Due to their inherent polarity, stemming from the hydroxyl group, and the basicity of the ring nitrogen, azetidinols present a unique set of purification challenges that standard protocols may not adequately address.
This document moves beyond simple step-by-step instructions, delving into the causal relationships behind experimental choices to empower you with a robust, adaptable purification strategy.
Troubleshooting Guide: Common Workup & Purification Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Issue 1: My polar azetidinol compound is streaking badly or completely stuck at the baseline of my silica gel flash chromatography column.
Q: I'm trying to purify my crude azetidinol using a standard silica gel column (e.g., Ethyl Acetate/Hexanes), but the compound streaks severely or doesn't elute, even with high concentrations of methanol in dichloromethane. What's happening and how do I fix it?
A: This is a classic problem arising from the interaction between a basic compound and the acidic nature of standard silica gel.
-
Probable Cause: The free silanol groups (Si-OH) on the surface of silica gel are weakly acidic (pKa ≈ 4.5). Your basic azetidinol (specifically the nitrogen atom) is being protonated, leading to a strong ionic interaction with the stationary phase. This causes poor elution, significant peak tailing (streaking), and in severe cases, irreversible binding and potential degradation of your compound on the column.[1]
-
Recommended Solutions:
-
Deactivate the Silica Gel with a Basic Modifier: The most common and effective solution is to neutralize the acidic silanol sites by adding a small amount of a competing base to your mobile phase.[2]
-
Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent system.[3] For example, a mobile phase of 80:18:2 Dichloromethane/Methanol/Ammonium Hydroxide is a good starting point for very polar basic compounds.[3] The TEA will preferentially bind to the acidic sites on the silica, allowing your azetidinol to elute symmetrically.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a different stationary phase.
-
Switch to a Different Chromatographic Mode: For highly polar compounds, normal-phase chromatography may not be the optimal technique.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. This technique is excellent for retaining and separating very polar compounds that show little to no retention in reversed-phase.[5][6]
-
-
Workflow for Mitigating Strong Silica Gel Interactions
Caption: Decision workflow for troubleshooting basic compound purification on silica gel.
Issue 2: My azetidinol has high water solubility, and I'm losing most of it in the aqueous layer during liquid-liquid extraction (LLE).
Q: After quenching my reaction, I perform a standard aqueous workup with ethyl acetate, but TLC analysis shows my product is remaining in the aqueous phase. How can I improve its extraction into the organic layer?
A: This is a common challenge for polar, low-molecular-weight compounds. The hydroxyl group and the amine functionality both contribute to high water solubility.
-
Probable Cause: The polarity of your azetidinol is more closely matched to the aqueous phase than to common, relatively nonpolar organic solvents like ethyl acetate or diethyl ether. Furthermore, if the aqueous layer is acidic, your basic azetidinol will be protonated to form a highly water-soluble ammonium salt.[7]
-
Recommended Solutions:
-
pH Adjustment (Critical for Basic Compounds): Ensure the aqueous layer is basic before extraction. By increasing the pH, you deprotonate the azetidinium ion, rendering the parent amine neutral and significantly less water-soluble.[8][9]
-
Protocol: Adjust the pH of the aqueous layer to >10 using 1-2M NaOH or saturated NaHCO₃/Na₂CO₃ solution. Check the pH with litmus paper. This ensures the azetidinol is in its free base form, which will partition more readily into an organic solvent.[9]
-
-
Increase Organic Solvent Polarity: Use a more polar organic solvent for the extraction. A 3:1 mixture of chloroform/isopropanol or dichloromethane (DCM) can be very effective at extracting polar organic molecules from an aqueous phase.[10]
-
Employ the "Salting Out" Effect: Reduce the solubility of your compound in the aqueous layer by saturating it with a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃).[11][12] The salt ions are hydrated by water molecules, reducing the amount of "free" water available to solvate your organic compound and driving it into the organic phase.[13]
-
Step-by-Step Protocol for Enhanced Liquid-Liquid Extraction
-
Transfer the reaction mixture to a separatory funnel.
-
Add an appropriate amount of deionized water.
-
Basify: Slowly add 1M NaOH solution, swirling gently, until the aqueous phase has a pH > 10.
-
Salt Out: Add solid NaCl until the aqueous layer is saturated (some solid remains undissolved).
-
Extract: Perform the extraction using a more polar solvent system (e.g., 3-5 portions of Dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Issue 3: My purified azetidinol is a thick oil or gum and refuses to crystallize.
Q: I have successfully purified my azetidinol by chromatography and obtained it as a clean, viscous oil. However, I cannot get it to crystallize from any common solvent system. How can I induce solidification?
A: The presence of polar functional groups, especially the hydroxyl group, can lead to strong intermolecular hydrogen bonding, which can favor an amorphous or "oily" state over an ordered crystal lattice.[14]
-
Probable Cause: The compound may have a low melting point, or you may be dealing with a mixture of diastereomers. Often, the high polarity simply makes it difficult to find a solvent where it is sparingly soluble at low temperatures but soluble when hot—the key requirement for recrystallization.[15][16]
-
Recommended Solutions:
-
Form a Salt: This is the most powerful technique for inducing crystallization of basic compounds.[17] By reacting your basic azetidinol with an acid, you form an ionic salt. Salts generally have higher melting points and are more crystalline than their corresponding free bases.[18][19]
-
Protocol for Hydrochloride (HCl) Salt Formation: a. Dissolve your purified azetidinol oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). b. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring. c. Continue addition until a precipitate forms and no further precipitation is observed. The solution should be acidic to wet litmus paper. d. Collect the resulting solid by vacuum filtration, wash with a small amount of cold solvent, and dry.[20][21] e. The crystalline salt can then be further purified by recrystallization.
-
-
Solvent System Exploration for Recrystallization: For polar molecules, mixed solvent systems are often effective.[20] Good combinations include alcohol/water, or alcohol/ether mixtures.
-
Protocol: Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot methanol or ethanol). Then, slowly add the "poor" solvent (e.g., diethyl ether or hexanes) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly.[15]
-
-
Physical Induction Methods: If a suitable crystallization condition is found but crystals are reluctant to form, try:
-
Scratching: Scratch the inside of the flask with a glass rod at the solution's surface.
-
Seeding: Add a tiny crystal of the desired compound (if available) to the supersaturated solution.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification strategy for a newly synthesized polar azetidinol?
A: A pH-controlled liquid-liquid extraction is the essential first step. Ensure your aqueous phase is basic (pH > 10) to keep your azetidinol in its neutral, free-base form before extracting with an organic solvent.[9] This initial cleanup removes many acidic and water-soluble impurities. For the subsequent purification, flash chromatography on silica gel deactivated with triethylamine is a robust starting point.[2]
Q2: When should I consider more advanced techniques like Ion-Exchange Chromatography (IEX) or Reversed-Phase (RP) HPLC?
A:
-
Ion-Exchange Chromatography (IEX): Consider IEX when you need to separate your target azetidinol from other basic or neutral impurities with high resolution. Since azetidinols are basic, you would use a cation-exchange column.[22] The column is equilibrated at a specific pH where your compound is positively charged and binds. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase.[23][24][25] This technique is particularly powerful for purifying highly polar, charged molecules from complex mixtures.
-
Reversed-Phase (RP) HPLC: Standard C18 columns often provide poor retention for polar azetidinols. However, modern RP columns with embedded polar groups or those designed for 100% aqueous mobile phases can be effective.[2][6] RP-HPLC is most useful for analytical purity checks or for purifying compounds that have some hydrophobic character (e.g., large nonpolar substituents on the azetidine ring).
Q3: How can I improve the overall recovery of my polar compound during the entire workup process?
A: To maximize recovery, minimize the number of transfers and be mindful of every step where loss can occur.
-
Extraction: Use the "salting out" method and a more polar extraction solvent to ensure complete transfer from the aqueous phase.[11][12] Perform multiple small-volume extractions rather than one large one.
-
Drying: After drying the combined organic layers with Na₂SO₄ or MgSO₄, rinse the drying agent with fresh solvent to recover any adsorbed product.
-
Chromatography: Ensure your compound is stable on the chosen stationary phase by running a quick 2D TLC test.[1] If the compound streaks or degrades, use a deactivated or alternative phase to prevent irreversible binding.
Q4: Can I use a Boc-protection strategy to simplify purification?
A: Yes, this is a viable but more synthetically intensive strategy. Protecting the azetidinol nitrogen with a tert-butyloxycarbonyl (Boc) group will make the molecule less polar and non-basic. The resulting Boc-protected azetidinol will behave much more predictably during standard silica gel chromatography.[3] However, this adds two steps to your synthesis (protection and deprotection), which may introduce new impurities and lower the overall yield. This approach is best reserved for particularly challenging separations where other methods have failed.[3]
Purification Strategy Decision Tree
Caption: A general decision tree for selecting a suitable purification strategy for polar azetidinols.
Data Summary Table
Table 1: Properties of Common Solvents for Extraction and Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Use Case Notes |
| Extraction Solvents | |||
| Hexanes | 0.1 | 69 | Good for extracting nonpolar impurities. |
| Diethyl Ether | 2.8 | 35 | General purpose, but low boiling point can be inconvenient.[20] |
| Ethyl Acetate | 4.4 | 77 | Standard choice, good balance of polarity.[15] |
| Dichloromethane (DCM) | 3.1 | 40 | Denser than water; good for polar compounds.[9] |
| Chloroform/Isopropanol (3:1) | ~4.1 | ~60 | Excellent for extracting highly polar compounds from aqueous layers.[10] |
| Recrystallization Solvents | |||
| Methanol | 5.1 | 65 | Good "soluble" solvent for polar compounds.[15] |
| Ethanol | 4.3 | 78 | Common choice, often used with water.[20] |
| Acetone | 5.1 | 56 | Versatile polar solvent.[15] |
| Acetonitrile | 5.8 | 82 | Used for HILIC and some recrystallizations. |
References
-
University of California, Los Angeles. (n.d.). Recrystallization I. UCLA Chemistry and Biochemistry. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. [Link]
-
Li, Z., et al. (2019). Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. Chemistry – A European Journal, 25(39). [Link]
-
Knauer. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]
-
Wong, J. (n.d.). Recrystallization. [Link]
-
Gandhi, J. C. (2014). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. Metrohm-Peak Inc. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
Li, Z., et al. (2019). Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. Chemistry – A European Journal, 25(39). [Link]
-
Majors, R. E. (n.d.). Practical Aspects of Solvent Extraction. LCGC International. [Link]
-
Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. [Link]
-
Taylor & Francis. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. [Link]
-
D'hooghe, M., & De Kimpe, N. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(19), 6649. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). [Link]
-
ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?[Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
ResearchGate. (2025). Principles of Salt Formation. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Recent Progress in the Synthesis and Chemistry of Azetidinones. [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]
-
Allwood, D. (2021). Intro to Liquid-Liquid Extraction. YouTube. [Link]
-
University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. Department of Chemistry. [Link]
-
ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Lee, H., et al. (2018). Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology. Pharmaceutics, 10(3), 113. [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
ResearchGate. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. [Link]
-
ACS Publications. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. [Link]
-
YouTube. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. labex.hu [labex.hu]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. magritek.com [magritek.com]
- 10. Workup [chem.rochester.edu]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recrystallization [wiredchemist.com]
- 15. rubingroup.org [rubingroup.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. pharmtech.com [pharmtech.com]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 25. harvardapparatus.com [harvardapparatus.com]
Validation & Comparative
A Technical Guide to the NMR and Mass Spectrometry Analysis of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate, a key building block in medicinal chemistry, presents a unique analytical challenge due to its combination of a strained four-membered azetidine ring, a bulky tert-butoxycarbonyl (Boc) protecting group, a tertiary alcohol, and a phenyl substituent. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a predictive framework for its characterization and a comparative analysis with related structures.
The Analytical Imperative: Why NMR and Mass Spec are Critical
The precise arrangement of atoms within this compound dictates its reactivity and potential biological activity. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing connectivity and stereochemistry, while mass spectrometry offers an accurate molecular weight and invaluable information about the molecule's fragmentation patterns under energetic conditions. Together, these techniques provide a powerful and complementary approach to confirming the identity and purity of this important synthetic intermediate.
Predicted ¹H and ¹³C NMR Spectral Analysis
The following is a detailed prediction of the ¹H and ¹³C NMR spectra of this compound in a standard deuterated solvent such as chloroform-d (CDCl₃).
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | Aromatic protons in a monosubstituted benzene ring typically resonate in this region. |
| Azetidine-CH₂ | 3.80 - 4.20 | Multiplet | 4H | The methylene protons of the azetidine ring are diastereotopic and will likely appear as a complex multiplet due to coupling with each other. Their proximity to the electronegative nitrogen and the phenyl group shifts them downfield. |
| Hydroxyl-OH | 2.0 - 3.0 | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet. |
| Tert-butyl-CH₃ | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a shielded, upfield region.[1][2] |
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (Boc) | ~155 | The carbonyl carbon of the carbamate is significantly deshielded. |
| Aromatic Quaternary | ~145 | The aromatic carbon directly attached to the azetidine ring will be downfield. |
| Aromatic CH | 125 - 129 | The protonated aromatic carbons will appear in this characteristic range. |
| Quaternary (Boc) | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[1] |
| Azetidine Quaternary | ~75 | The carbon bearing the hydroxyl and phenyl groups will be deshielded. |
| Azetidine CH₂ | ~60 | The methylene carbons of the azetidine ring are deshielded by the adjacent nitrogen atom. |
| Tert-butyl CH₃ | ~28 | The methyl carbons of the tert-butyl group are in a typical aliphatic region.[1] |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR analysis.
Predicted Mass Spectrometry Fragmentation Analysis
Electron Ionization (EI) mass spectrometry of this compound (Molecular Weight: 249.31 g/mol ) is expected to yield a characteristic fragmentation pattern.[3]
Predicted Fragmentation Data:
| m/z | Proposed Fragment | Rationale for Formation |
| 249 | [M]⁺ | Molecular ion peak. May be of low intensity. |
| 193 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 176 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy radical. |
| 149 | [M - Boc]⁺ | Loss of the entire Boc group. |
| 132 | [C₉H₁₀N]⁺ | Benzylic cleavage with loss of the hydroxyl group and subsequent rearrangement. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, a common fragment for phenyl ketones and alcohols. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
| 57 | [C₄H₉]⁺ | Tert-butyl cation, often a base peak for Boc-protected compounds. |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range of m/z 50-300 to capture the molecular ion and key fragments.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and correlate the observed fragment ions with the proposed fragmentation pathways.
Caption: Predicted MS fragmentation pathways.
Comparative Analysis: this compound vs. Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
To illustrate the diagnostic power of NMR and MS, we can compare the predicted data for our topic compound with a structural analog, Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.
NMR Comparison:
The most significant difference in the ¹H NMR will be the absence of the aromatic proton signals (7.20-7.40 ppm) and the appearance of a methyl singlet (around 1.5 ppm) for the methyl analog. In the ¹³C NMR, the aromatic signals (125-145 ppm) will be absent, and a new signal for the methyl carbon will appear in the aliphatic region (~25 ppm).
Mass Spectrometry Comparison:
The molecular weight of the methyl analog is lower (187.24 g/mol ).[4] While it will also show characteristic losses of the Boc group (fragments at m/z 131 and 57), the fragmentation pattern will lack the ions associated with the phenyl group (m/z 105 and 77). Instead, fragmentation will be dominated by cleavage of the azetidine ring and loss of the methyl and hydroxyl groups.
This comparative analysis demonstrates how subtle changes in molecular structure lead to distinct and predictable differences in NMR and mass spectra, allowing for confident identification.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR and mass spectrometry. The predicted spectral data presented in this guide, based on fundamental principles and comparison with related structures, provide a robust framework for researchers to confirm the synthesis of this valuable building block. The distinct chemical shifts in NMR and the characteristic fragmentation patterns in MS serve as reliable fingerprints for the unequivocal identification and purity assessment of this compound, ensuring the integrity of subsequent research and development efforts.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13845337, this compound. Available from: [Link].
-
Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]
-
Wiley-VCH. Supporting Information for an article. Available from: [Link]
-
NIST. Azetidine. In NIST Chemistry WebBook. Available from: [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available from: [Link]
-
TSI Journals. Organic CHEMISTRY. Available from: [Link]
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available from: [Link]
-
ResearchGate. Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom). Available from: [Link]
-
PubChem. Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Available from: [Link]
Sources
A Comparative Analysis of 3-Substituted Azetidine Derivatives: A Guide for Drug Discovery Professionals
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[1] This guide provides an in-depth comparative analysis of 3-substituted azetidine derivatives, offering field-proven insights into their synthesis, structure-activity relationships (SAR), and evaluation in drug discovery programs. We will delve into the causal relationships behind experimental choices and provide validated protocols to empower researchers in their quest for novel therapeutics.
The Strategic Importance of the 3-Position
Substitution at the 3-position of the azetidine ring provides a critical vector for modulating biological activity. This position allows for the introduction of diverse functional groups that can engage with target proteins, while the azetidine core itself acts as a rigid scaffold, presenting these groups in a well-defined orientation. The choice of substituent at this position profoundly impacts a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[2][3]
Comparative Analysis of Key 3-Substituted Azetidine Classes
This section will compare and contrast different classes of 3-substituted azetidine derivatives, highlighting their synthetic accessibility and pharmacological relevance.
3-Aryl and 3-Heteroaryl Azetidines: Scaffolds for CNS and Kinase Inhibitors
3-Aryl azetidines are a cornerstone of modern medicinal chemistry, with applications ranging from central nervous system (CNS) agents to kinase inhibitors. The aryl group can be readily diversified using a variety of synthetic methods, allowing for fine-tuning of electronic and steric properties to optimize target engagement.
A notable example is the development of triple reuptake inhibitors (TRIs), where the 3-aryl substituent plays a key role in modulating affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4][5] For instance, in a series of 3-aryl-3-arylmethoxyazetidines, the substitution pattern on the aryl rings was found to be critical for tuning transporter affinity and selectivity. Derivatives with a 3,4-dichlorophenyl group at the 3-aryl position showed improved DAT affinity, while a chloro substituent on the 3-arylmethoxy moiety favored SERT selectivity.[6]
Key Performance Indicators for 3-Aryl Azetidine Derivatives:
| Derivative Class | Target | Key Performance Metric (Example) | Reference |
| 3-Aryl-3-arylmethoxyazetidines | SERT/DAT | Kᵢ values ranging from 1.0 nM for highly SERT-selective compounds to balanced moderate affinity for both SERT and DAT. | [6] |
| 3-Aryl-3-oxypropylamine azetidines | TRIs | In vivo activity in the forced swim test (FST) at 10-40 mg/kg. | [4] |
3-Amino Azetidines: Versatile Intermediates for Diverse Targets
The introduction of an amino group at the 3-position provides a versatile handle for further functionalization, opening up a vast chemical space for exploration. 3-Aminoazetidines have been successfully employed as key building blocks for a range of therapeutic targets, including TRIs and kinase inhibitors.[5][7]
In the context of TRIs, bioisosteric modification of a 3-oxyazetidine to a 3-aminoazetidine led to the development of potent inhibitors with a desirable inhibitory profile (SERT > NET > DAT).[7] This highlights a key principle in medicinal chemistry: the strategic replacement of one functional group with another that has similar physicochemical properties to enhance biological activity.
Comparative Inhibitory Activities of 3-Aminoazetidine Analogs as TRIs:
| Compound | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |
| 8af | 1.8 | 9.7 | 150 |
| 8cg | 2.5 | 15 | 230 |
| 10dl | 0.9 | 5.6 | 98 |
Data synthesized from a study on 3-aminoazetidine derivatives.[7]
3-Carboxy Azetidines: Mimicking Amino Acids and Enhancing Drug-like Properties
Azetidine-3-carboxylic acids are conformationally constrained analogues of β-proline and have been widely used as building blocks for peptidomimetics.[8] The carboxylic acid moiety can also serve as a key interaction point with biological targets or be used to improve the aqueous solubility of a molecule. However, the presence of a carboxylic acid can also lead to rapid metabolism and excretion.[9]
A compelling example of the utility of this scaffold is in the development of potent and selective STAT3 inhibitors. Replacing a proline linker with an (R)-azetidine-2-carboxamide resulted in a significant boost in inhibitory potency against STAT3 DNA-binding activity.[10][11]
Potency Comparison of Cyclic Amino Acid-Based STAT3 Inhibitors:
| Compound Linker | STAT3 EMSA IC₅₀ (µM) |
| Proline | 2.4 |
| Pipecolamide | 5.4 |
| (R)-Azetidine-2-carboxamide | 0.52 |
Data from a study comparing different cyclic amino acid linkers in STAT3 inhibitors.[10][11]
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison of 3-substituted azetidine derivatives, standardized and validated experimental protocols are essential. The following section provides detailed methodologies for key in vitro assays.
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Causality Behind Experimental Choice: This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes, the major drug-metabolizing enzymes in the liver. Poor metabolic stability can lead to low bioavailability and a short duration of action in vivo.[12][13]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (10 mM in DMSO).
-
Human liver microsomes (commercially available).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (0.1 M, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, human liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Protocol 2: STAT3 DNA-Binding Activity Assay (EMSA)
Causality Behind Experimental Choice: The Electrophoretic Mobility Shift Assay (EMSA) is a direct measure of a compound's ability to inhibit the binding of the STAT3 transcription factor to its consensus DNA sequence. This is a critical assay for validating the mechanism of action of direct STAT3 inhibitors.[11]
Step-by-Step Methodology:
-
Preparation of Nuclear Extracts:
-
Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-231).
-
Prepare nuclear extracts using a commercially available kit.
-
-
Probe Labeling:
-
Synthesize and radiolabel a high-affinity sis-inducible element (hSIE) DNA probe with [γ-³²P]ATP.
-
-
Binding Reaction:
-
Pre-incubate the nuclear extracts with varying concentrations of the azetidine derivative for 30 minutes at room temperature.
-
Add the radiolabeled hSIE probe and incubate for an additional 20 minutes.
-
-
Electrophoresis:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
-
Visualization and Quantification:
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the bands corresponding to the STAT3:DNA complexes using densitometry.
-
-
Data Analysis:
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of STAT3 DNA-binding activity.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the metabolic stability and EMSA assays.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Workflow for the STAT3 EMSA.
Conclusion and Future Directions
The 3-substituted azetidine scaffold is a remarkably versatile and powerful tool in the arsenal of the medicinal chemist. As we have seen, strategic modifications at the 3-position can lead to profound changes in biological activity, allowing for the development of potent and selective agents against a wide range of therapeutic targets. The comparative analysis presented here, along with the detailed experimental protocols, provides a solid framework for researchers to design, synthesize, and evaluate novel 3-substituted azetidine derivatives with enhanced therapeutic potential. Future efforts in this area will undoubtedly focus on the development of novel synthetic methodologies to access even more diverse and complex substitution patterns, as well as the application of computational methods to guide the rational design of the next generation of azetidine-based drugs.
References
-
3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. PubMed. Available at: [Link]
-
3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Institutes of Health. Available at: [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. Available at: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Available at: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. National Institutes of Health. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]
-
Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors. National Institutes of Health. Available at: [Link]
-
Rapid in vitro early ADME and PK screening followed with lead optimization support. Symeres. Available at: [Link]
-
Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Science. Available at: [Link]
-
Biologically important 3-substituted azetidines. ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Available at: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available at: [Link]
-
Overview of metabolic pathways of carboxylic-acid-containing drugs... ResearchGate. Available at: [Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]
-
Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. National Institutes of Health. Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate and Its Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable pharmacokinetic properties and conformational rigidity to bioactive molecules.[1][2][3] This guide provides a comprehensive comparison of the biological activity of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate and its analogs, with a particular focus on their potential as modulators of monoamine transporters—critical targets in the development of therapeutics for neurological and psychiatric disorders.
The Azetidine Scaffold: A Foundation for CNS Drug Discovery
The four-membered azetidine ring, while synthetically challenging to access, offers a unique combination of stability and ring strain that can be leveraged to fine-tune the pharmacological profile of a drug candidate.[4] Its rigid framework allows for the precise spatial orientation of substituents, enhancing interactions with biological targets.[5] This is particularly advantageous in the design of central nervous system (CNS) agents, where target selectivity is paramount.
This compound: A Core Structure with Therapeutic Potential
This compound serves as a key building block for a variety of biologically active compounds. The presence of the 3-hydroxy-3-phenyl motif is particularly significant, as this structural feature is found in compounds known to interact with monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[6][7] These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for depression, anxiety, and other mood disorders.[8]
Structure-Activity Relationship (SAR) and Comparative Analysis
While direct head-to-head comparative studies of this compound and its immediate analogs are not extensively documented in a single publication, a comprehensive analysis of the existing literature on related 3-substituted azetidine and piperidine derivatives allows for the elucidation of key structure-activity relationships. The following sections compare the anticipated biological activities based on structural modifications to the core molecule.
Impact of Phenyl Ring Substitution
Substitution on the phenyl ring of the 3-phenylazetidin-3-ol core is a critical determinant of both potency and selectivity for monoamine transporters.
-
Halogen Substitution: The introduction of halogen atoms (e.g., fluorine, chlorine) on the phenyl ring has been shown in related series to significantly enhance binding affinity for DAT and SERT. The position of the halogen is also crucial, with para-substitution often being favorable.
-
Electron-Donating and Withdrawing Groups: The electronic nature of the substituent can influence the interaction with the transporter binding pocket. A systematic exploration of electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups is necessary to optimize activity.
Influence of the Azetidine Nitrogen Substituent
The substituent on the azetidine nitrogen plays a pivotal role in modulating the overall pharmacological profile. The tert-butyl carboxylate (Boc) group in the parent compound is a common protecting group in synthesis and can influence cell permeability and metabolic stability.
-
N-Alkylation and N-Arylation: Replacement of the Boc group with various alkyl or aryl substituents can dramatically alter the affinity and selectivity for DAT, SERT, and NET. For instance, N-methylation has been observed in similar scaffolds to impact transporter affinity.
-
Introduction of Basic Moieties: Incorporating a basic nitrogen atom, for example, through the introduction of a piperidine or pyrrolidine ring, can introduce interactions with acidic residues in the transporter binding sites and improve aqueous solubility.
The Role of the 3-Hydroxy Group
The tertiary hydroxyl group at the 3-position is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pocket of monoamine transporters. Esterification or etherification of this group would likely lead to a significant change in biological activity, potentially reducing affinity due to the loss of this key interaction point.
Comparative Data Summary
The following table summarizes the anticipated impact of structural modifications on the monoamine transporter affinity of this compound analogs, based on SAR studies of related compounds.
| Modification | Anticipated Effect on DAT Affinity | Anticipated Effect on SERT Affinity | Anticipated Effect on NET Affinity | Rationale/Supporting Evidence |
| Para-Chloro substitution on Phenyl Ring | Increase | Increase | Variable | Halogen substitution often enhances binding to monoamine transporters. |
| Para-Methoxy substitution on Phenyl Ring | Variable | Variable | Variable | Electronic effects can either enhance or diminish binding depending on the specific interactions in the binding pocket. |
| Removal of Boc group (N-H) | Decrease | Decrease | Decrease | The Boc group influences lipophilicity and may have favorable interactions. The free amine may have different binding modes. |
| N-Methylation | Variable | Variable | Variable | Small alkyl groups on the nitrogen can alter the steric and electronic profile, impacting affinity and selectivity. |
| Replacement of 3-OH with 3-OCH3 | Decrease | Decrease | Decrease | The hydroxyl group is likely a key hydrogen bonding moiety. |
Experimental Protocols
The following are generalized protocols for in vitro assays commonly used to determine the biological activity of compounds at monoamine transporters.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a specific radioligand from its binding site on the transporter.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds and reference inhibitors.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
Synaptosomal Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds and reference inhibitors.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.
-
Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.
-
Calculate the IC₅₀ value for uptake inhibition.
Visualizing the Scientific Workflow
Experimental Workflow for Monoamine Transporter Inhibition Assay
Caption: Workflow for Monoamine Transporter Inhibition Assay.
Monoamine Neurotransmission and Reuptake Inhibition
Caption: Mechanism of Monoamine Reuptake Inhibition.
Conclusion
This compound represents a valuable scaffold for the development of novel CNS-active compounds. Based on the structure-activity relationships of related molecules, analogs of this compound are predicted to exhibit significant activity as monoamine transporter inhibitors. Further systematic modification of the phenyl ring and the azetidine nitrogen, coupled with rigorous in vitro and in vivo testing, will be crucial in elucidating the full therapeutic potential of this chemical series. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to undertake such investigations.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis. [Link]
-
Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
-
Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PubMed Central. [Link]
-
Novel ways of targeting the dopamine transporter. PubMed Central. [Link]
-
Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. PubMed Central. [Link]
-
How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PubMed Central. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. PubMed. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Synthesis and Monoamine Transporter Affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted Phenyl)-Piperidine Analogs of Cocaine. PubMed. [Link]
-
Synthesis and monoamine transporter affinity of 3beta-(4-(2-pyrrolyl)phenyl)-8-azabicycl. PubMed. [Link]
-
Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. PubMed Central. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]
-
Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. PubMed. [Link]
-
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. [Link]
-
(PDF) Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. ResearchGate. [Link]
-
Azetidines of pharmacological interest. PubMed. [Link]
-
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. PubChem. [Link]
-
Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate (C11H13NO3). PubChem. [Link]
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate. PubChem. [Link]
-
Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. PubMed Central. [Link]
-
Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PubMed Central. [Link]
-
Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. Synthesis and monoamine transporter affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted phenyl)-piperidine analogs of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Advantage: A Comparative Guide to the Structure-Activity Relationship of 3-Phenylazetidine Derivatives as Monoamine Reuptake Inhibitors
Introduction: The quest for novel therapeutics for neurological and psychiatric disorders has led medicinal chemists to explore a diverse range of chemical scaffolds. Among these, the 3-phenylazetidine core has emerged as a privileged structure, particularly in the development of monoamine reuptake inhibitors. These compounds target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, playing a crucial role in modulating neurotransmitter levels in the synaptic cleft. Their potential as single-molecule triple reuptake inhibitors (TRIs) offers the promise of enhanced efficacy and a faster onset of action compared to traditional antidepressants.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-phenylazetidine derivatives, offering a comparative look at how subtle molecular modifications can profoundly impact their potency and selectivity for monoamine transporters.
The 3-Phenylazetidine Scaffold: A Platform for Tunable Monoamine Reuptake Inhibition
The rigid four-membered azetidine ring provides a well-defined conformational constraint, allowing for the precise positioning of substituents to optimize interactions with the monoamine transporters. The core structure consists of a phenyl group at the 3-position of the azetidine ring, with key points of modification being the azetidine nitrogen (N1) and the phenyl ring itself.
Caption: Core 3-Phenylazetidine Scaffold.
Comparative Analysis of 3-Phenylazetidine Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 in nM) of a selection of 3-phenylazetidine derivatives against human SERT, NET, and DAT. These compounds, designated by their identifiers from the cited literature, illustrate key SAR trends.
Table 1: Influence of Phenyl Ring Substitution on Monoamine Transporter Inhibition
| Compound ID | Phenyl Ring Substituent (R) | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 8ab | 4-Cl | 15.6 | 8.9 | 158 |
| 8af | 3,4-diCl | 4.3 | 2.1 | 89.7 |
| 8cg | 4-F | 22.1 | 11.5 | 211 |
| 8ch | 4-Me | 35.4 | 15.8 | 255 |
| 8cu | 4-CF3 | 9.8 | 4.5 | 121 |
Data sourced from Han, M., et al. (2014).[3]
Table 2: Influence of Azetidine N1-Substitution on Monoamine Transporter Inhibition
| Compound ID | N1-Substituent (R') | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 10dl | 2-(3,4-dichlorophenoxy)ethyl | 1.2 | 0.8 | 25.6 |
| 10dm | 2-(4-chlorophenoxy)ethyl | 2.5 | 1.5 | 45.3 |
| 10dn | 2-(phenoxy)ethyl | 8.9 | 5.4 | 110 |
| 10do | 2-(4-fluorophenoxy)ethyl | 3.1 | 2.2 | 68.7 |
| 10dp | 2-(4-methylphenoxy)ethyl | 12.5 | 8.1 | 155 |
Data sourced from Han, M., et al. (2014).[3]
Key Structure-Activity Relationship Insights
The data presented in the tables above reveal several critical SAR trends for 3-phenylazetidine derivatives as monoamine reuptake inhibitors:
-
Substitution on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring generally enhance potency at all three transporters. For instance, the 3,4-dichloro substitution in compound 8af leads to a significant increase in affinity for hSERT, hNET, and hDAT compared to the unsubstituted or single halogen-substituted analogs.[3]
-
Position of Phenyl Substituents: The position of the substituent on the phenyl ring is crucial. Generally, substitutions at the 3- and 4-positions are more favorable for potent activity.
-
Nature of the N1-Substituent: The nature of the substituent on the azetidine nitrogen has a profound impact on both potency and selectivity. The introduction of a phenoxyethyl moiety at the N1 position, as seen in series 10 , leads to highly potent triple reuptake inhibitors.[3]
-
Substitution on the N1-Phenoxy Ring: Similar to the 3-phenyl ring, electron-withdrawing substituents on the N1-phenoxy ring enhance inhibitory activity. The 3,4-dichloro substitution in compound 10dl results in the most potent compound in this series.[3]
Caption: SAR workflow for 3-phenylazetidine derivatives.
Experimental Protocols
Synthesis of a Representative 3-Aminoazetidine Derivative
This protocol describes the synthesis of a representative 3-aminoazetidine derivative, adapted from the procedures reported by Han, M., et al. (2014).[3]
Step 1: Reductive Amination
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM), add the desired primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: N-Alkylation
-
To a solution of the N-Boc-3-aminoazetidine intermediate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq) and the desired alkylating agent (e.g., a substituted phenoxyethyl bromide) (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Boc Deprotection
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of the final product.
In Vitro Monoamine Transporter Uptake Assay
This protocol outlines a typical in vitro neurotransmitter uptake assay using human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter. This method is based on the use of a commercially available neurotransmitter transporter uptake assay kit.[4][5]
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics)
-
96-well black, clear-bottom microplates
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)
-
Test compounds (3-phenylazetidine derivatives)
-
Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating:
-
Seed the HEK293-hSERT, -hNET, or -hDAT cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell adherence and formation of a monolayer.[5]
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium from the cell plates and wash the wells once with assay buffer.
-
Add the diluted test compounds or reference inhibitors to the appropriate wells. Include wells with assay buffer only for control (100% uptake) and wells with a high concentration of a known inhibitor for non-specific uptake.
-
Pre-incubate the plates at 37°C for 10-20 minutes.
-
Prepare the fluorescent substrate solution according to the manufacturer's instructions.
-
Add the fluorescent substrate solution to all wells to initiate the uptake reaction.
-
Immediately begin kinetic reading on a bottom-reading fluorescence microplate reader, or incubate for a defined period (e.g., 10-30 minutes) for an endpoint assay.
-
-
Data Analysis:
-
For kinetic assays, determine the rate of uptake (slope of the fluorescence signal over time).
-
For endpoint assays, measure the final fluorescence intensity.
-
Subtract the non-specific uptake from all values.
-
Calculate the percent inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Monoamine transporter uptake assay workflow.
Conclusion and Future Directions
The 3-phenylazetidine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent monoamine reuptake inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the phenyl ring and the azetidine nitrogen in determining the affinity and selectivity of these compounds for SERT, NET, and DAT. The identified potent triple reuptake inhibitors, such as compound 10dl , represent promising leads for the development of next-generation antidepressants with a potentially improved clinical profile.[3] Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these derivatives to optimize their in vivo efficacy and safety profiles. Further exploration of bioisosteric replacements and the introduction of novel substituents on the 3-phenylazetidine core will undoubtedly lead to the discovery of even more potent and selective monoamine reuptake inhibitors.
References
-
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192. [Link]
- BenchChem (2025). Comparative Guide to Structure-Activity Relationships of 3-(3-Biphenylyl)azetidine Derivatives as Monoamine Reuptake Inhibitors. BenchChem.
-
Han, M., Han, Y., Song, C., & Hahn, H. G. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. ACS medicinal chemistry letters, 5(10), 1136–1141. [Link]
- BenchChem (2025). Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition. BenchChem.
- ChEMBL (n.d.). Document: Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (CHEMBL2169882). EMBL-EBI.
- ResearchGate (n.d.). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Request PDF.
-
Mayer, F. P., Wimmer, L., Sitte, H. H., & Pifl, C. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 687. [Link]
- Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- J&K Scientific LLC (2025). BOC Protection and Deprotection. J&K Scientific.
-
Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929. [Link]
-
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of organic chemistry, 85(20), 13317–13323. [Link]
- Molecular Devices (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- Molecular Devices (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
A Comparative Guide to the Synthesis of 3-Arylazetidinols: Efficiency and Strategy
For Researchers, Scientists, and Drug Development Professionals
The 3-arylazetidinol motif is a privileged scaffold in modern medicinal chemistry, conferring unique three-dimensional character and favorable physicochemical properties to bioactive molecules. However, the synthesis of these strained four-membered rings can be challenging. This guide provides a comparative analysis of two prominent synthetic strategies for accessing 3-arylazetidinols: the addition of aryl organometallic reagents to azetidin-3-ones and the photochemical Norrish-Yang cyclization. We will delve into the efficiency, substrate scope, and mechanistic underpinnings of each approach, providing experimental data to inform your synthetic planning.
Method 1: Addition of Aryl Organometallic Reagents to Azetidin-3-ones
This classical and versatile approach involves the construction of the azetidine ring first, followed by the introduction of the aryl group via nucleophilic addition to a carbonyl at the 3-position. A common and key intermediate in this strategy is N-tert-butoxycarbonyl-azetidin-3-one (N-Boc-azetidin-3-one).
The Rationale Behind the Choice of Precursor
The use of the Boc protecting group is strategic. It is sufficiently robust to withstand the reaction conditions required for the synthesis of the azetidin-3-one and the subsequent organometallic addition, yet it can be readily removed under acidic conditions without compromising the integrity of the azetidine ring. The carbonyl group at the 3-position provides a convenient electrophilic handle for the introduction of the desired aryl substituent.
Synthesis of the Key Intermediate: N-Boc-Azetidin-3-one
The synthesis of N-Boc-azetidin-3-one is a critical first step. While several methods exist, a common approach involves the oxidation of the corresponding N-Boc-azetidin-3-ol. More advanced and flexible syntheses, such as the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides, offer a stereoselective route to chiral azetidin-3-ones[1][2].
Introduction of the Aryl Group: Grignard and Organoboron Additions
With the azetidin-3-one in hand, the aryl group can be introduced via the addition of an aryl organometallic reagent. Aryl Grignard reagents (ArMgX) and aryllithium species are common choices for direct 1,2-addition to the carbonyl group.
Alternatively, a rhodium(I)-catalyzed conjugate addition of organoboron reagents to an α,β-unsaturated ester derived from N-Boc-azetidin-3-one provides an efficient route to 3-aryl-3-azetidinyl acetic acid esters, which can be considered close analogs and demonstrate the feasibility of introducing various aryl groups at the 3-position[3]. This method benefits from the mildness of the reaction conditions and the tolerance of a wide range of functional groups on the arylboronic acid.
Performance Data
The following table summarizes the yields for the rhodium(I)-catalyzed conjugate addition of various arylboronic acids to an α,β-unsaturated ester derived from N-Boc-azetidin-3-one, which serves as a proxy for the efficiency of introducing different aryl groups at the 3-position[3].
| Aryl Group (Ar) | Yield (%) |
| Phenyl | 71 |
| 4-Methoxyphenyl | 65 |
| 4-Chlorophenyl | 68 |
| 4-Fluorophenyl | 62 |
| 3-Methoxyphenyl | 56 |
| 2-Thienyl | 59 |
Advantages:
-
Versatility: A wide range of aryl groups can be introduced by selecting the appropriate organometallic reagent.
-
Established Chemistry: The reactions involved are well-understood and widely used in organic synthesis.
-
Scalability: This route is generally amenable to scale-up.
Limitations:
-
Multi-step: Requires the pre-synthesis of the azetidin-3-one precursor.
-
Harsh Reagents: Grignard and organolithium reagents can be sensitive to moisture and air, and may not be compatible with all functional groups.
Method 2: Photochemical Norrish-Yang Cyclization
The Norrish-Yang reaction is a powerful photochemical transformation that allows for the formation of cyclic alcohols through the intramolecular hydrogen abstraction by an excited carbonyl group. In the context of 3-arylazetidinol synthesis, this involves the irradiation of an α-amino ketone precursor.
The Causality of the Reaction
Upon absorption of UV light, the carbonyl group of the α-amino ketone is excited to a singlet or triplet state. This excited state can then abstract a hydrogen atom from the γ-position of the amine side chain, forming a 1,4-diradical intermediate. Subsequent radical-radical coupling closes the four-membered ring to afford the 3-hydroxyazetidine product. The choice of solvent and reaction conditions, such as temperature, can influence the efficiency of the cyclization.
Performance Data
A study on the photochemical flow synthesis of 3-hydroxyazetidines provides valuable data on the efficiency of the Norrish-Yang cyclization for various precursors[4].
| R¹ (on Nitrogen) | R² (Aryl Group) | Yield (%) |
| Benzyl | Phenyl | 75 |
| p-Methoxybenzyl | Phenyl | 68 |
| Allyl | Phenyl | 55 |
| Benzyl | 4-Methoxyphenyl | 65 |
| Benzyl | 4-Chlorophenyl | 72 |
Advantages:
-
Atom Economy: This is a highly atom-economical reaction, forming the ring in a single step from an acyclic precursor.
-
Mild Conditions: Photochemical reactions can often be carried out under mild conditions.
-
Flow Chemistry Amenability: The process has been successfully adapted to a continuous flow setup, allowing for improved scalability and reproducibility[4].
Limitations:
-
Specialized Equipment: Requires a photochemical reactor.
-
Substrate Scope: The efficiency of the reaction can be sensitive to the electronic properties of the substituents on the aromatic ring and the nitrogen protecting group.
-
Potential for Side Reactions: Photochemical reactions can sometimes lead to side products, requiring careful optimization.
Conclusion and Future Perspectives
Both the addition of aryl organometallic reagents to azetidin-3-ones and the photochemical Norrish-Yang cyclization represent viable and effective strategies for the synthesis of 3-arylazetidinols.
-
The organometallic addition approach offers broad substrate scope and relies on well-established synthetic transformations, making it a robust choice for accessing a diverse range of analogs.
-
The photochemical Norrish-Yang cyclization provides a more convergent and atom-economical route, with the potential for high efficiency and scalability, particularly when implemented in a flow chemistry setup.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials and equipment, and the desired scale of the synthesis. Future developments in this field may focus on the development of catalytic and enantioselective versions of these reactions to provide access to chiral 3-arylazetidinols with high optical purity, further expanding their utility in drug discovery and development.
Experimental Protocols
General Procedure for Rhodium(I)-Catalyzed Conjugate Addition[3]
To a solution of the α,β-unsaturated ester derived from N-Boc-azetidin-3-one (1.0 equiv) in a suitable solvent (e.g., isopropanol), the arylboronic acid (2.0-3.0 equiv) and a rhodium(I) catalyst (e.g., [Rh(cod)Cl]₂) are added. The reaction mixture is stirred at an elevated temperature until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 3-aryl-3-azetidinyl acetic acid ester.
General Procedure for Photochemical Flow Synthesis of 3-Hydroxyazetidines[4]
A solution of the α-amino ketone precursor (e.g., 0.15 M in acetonitrile) is pumped through a photochemical flow reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). The flow rate and residence time are optimized to maximize conversion and yield. The output from the reactor is collected, and the solvent is removed in vacuo. The crude product is then purified by column chromatography to yield the 3-hydroxyazetidine.
References
-
Ruggeri, M., Dombrowski, A. W., & Baxendale, I. R. (2019). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. ChemPhotoChem, 3(12), 1212–1218. [Link]
-
Baxendale Group - Durham University. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Retrieved from [Link]
-
Kollár, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1079. [Link]
-
Schindler, C. S., et al. (2018). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
-
Collier, T. L., et al. (2009). The synthesis of 3-aryl-3-azetidinyl acetic acid esters by rhodium(I)-catalysed conjugate addition of organoboron reagents. Tetrahedron Letters, 50(26), 3545-3548. [Link]
-
Ellman, J. A., & Witulski, A. W. (2018). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 83(15), 8145–8155. [Link]
-
Zhang, J., Schmalz, H.-G. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. [Link]
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46977-47005. [Link]
-
Glorius, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(7), 4494-4514. [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269351. [Link]
-
Kokotos, G., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(5), 3748–3758. [Link]
-
Reddy, B. V. S., et al. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 57(58), 7139-7142. [Link]
-
Li, Z., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299. [Link]
-
Wang, J., et al. (2020). Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles. Organic & Biomolecular Chemistry, 18(11), 2097-2101. [Link]
-
Reddy, B. V. S., et al. (2021). Intramolecular Cyclization of N -Aryl Amides for the Synthesis of 3-Amino Oxindoles. Chemical Communications, 57(58), 7139-7142. [Link]
-
Zhang, J., & Schmalz, H. G. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie (International ed. in English), 50(14), 3236–3239. [Link]
-
Liu, W., et al. (2017). Synthesis of 1,2-Oxazetidines via Cycloaddition. ChemistryViews. [Link]
Sources
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the In Vitro Efficacy of Azetidine Derivatives in Drug Screening
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved therapeutic properties is relentless. Among the privileged structures, azetidines—four-membered, nitrogen-containing saturated heterocycles—have garnered significant attention.[1][2] Historically overshadowed by their five- and six-membered counterparts like pyrrolidines, azetidines are now recognized for their unique combination of chemical and physical properties.[1][3] Their notable ring strain (approximately 25.4 kcal/mol) and sp³-rich, conformationally rigid framework provide distinct advantages in drug design.[1]
These characteristics allow the azetidine ring to enhance critical pharmacokinetic properties, including metabolic stability, aqueous solubility, and receptor selectivity.[1][4] Consequently, this scaffold has been successfully incorporated into several FDA-approved drugs, such as the MEK inhibitor cobimetinib and the calcium channel blocker azelnidipine , validating its therapeutic utility.[1][4] This guide provides a comparative analysis of the in vitro efficacy of various azetidine derivatives across different therapeutic areas, details the experimental protocols used for their evaluation, and explores the underlying mechanisms that drive their potent biological activity.
Comparative In Vitro Efficacy Across Therapeutic Areas
The versatility of the azetidine scaffold is evident in its broad spectrum of biological activities, ranging from anticancer to antimicrobial and antiviral effects.[3][4] The following sections present comparative data from in vitro studies, highlighting the potential of these derivatives as next-generation therapeutics.
Anticancer Activity
Azetidine derivatives have shown remarkable promise as anticancer agents, primarily by targeting key signaling pathways that are dysregulated in cancer.[2][5] A prominent example is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a critical regulator of cancer cell proliferation and survival.[6]
Table 1: In Vitro Anticancer Efficacy of Selected Azetidine Derivatives
| Compound/Derivative | Target/Mechanism of Action | Cancer Cell Line(s) | Assay Type | IC₅₀ / EC₅₀ | Reference |
| Azetidine Amide (7g) | STAT3 Inhibition | MDA-MB-231 (Breast) | Colony Formation | Near-complete inhibition at 1 µM | [7][8] |
| Azetidine Amide (5o) | STAT3 DNA-Binding | (Cell-free) | EMSA | 0.38 µM | [8] |
| Azetidine Amide (8i) | STAT3 DNA-Binding | (Cell-free) | EMSA | 0.34 µM | [8] |
| TZT-1027 Analogue (1a) | Tubulin Polymerization Inhibition | A549 (Lung), HCT116 (Colon) | MTT Assay | 2.2 nM (A549), 2.1 nM (HCT116) | [9] |
| Azetidine (8a) | Cytotoxicity | HepG2 (Liver), MCF-7 (Breast) | MTT Assay | 13.5 µg/ml (HepG2), 10 µg/ml (MCF-7) | [10] |
IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) are key measures of a drug's potency. EMSA (Electrophoretic Mobility Shift Assay) measures protein-DNA binding.
The data clearly demonstrates the sub-micromolar to nanomolar potency of azetidine derivatives. The conformational rigidity imposed by the four-membered ring allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets like the STAT3 protein and tubulin.[9][11]
Antimicrobial and Antiviral Efficacy
The unique structural features of azetidines also make them effective agents against microbial and viral pathogens. Their ability to mimic natural substrates or interfere with essential pathogen-specific enzymes has been a key area of investigation.[12]
Table 2: In Vitro Antimicrobial & Antiviral Efficacy of Azetidine Derivatives
| Compound/Derivative | Target Pathogen | Assay Type | Efficacy Measurement | Comparison | Reference |
| Azetidine-4-one (M7) | Staphylococcus aureus | Agar Diffusion | 22 mm Zone of Inhibition | Comparable to Ampicillin | [13] |
| Azetidine-4-one (M7, M8) | Escherichia coli | Agar Diffusion | 25 mm Zone of Inhibition | Comparable to Ampicillin (27 mm) | [13] |
| Azetidin-2-one (D2) | E. coli, S. aureus, P. aeruginosa | Disc Diffusion | Superior to D1 and standard drugs | Outperformed Ampicillin | [14] |
| Azetidine Dipeptide (1) | Human Cytomegalovirus (HCMV) | Antiviral Assay | EC₅₀ of 2.1 µM | Comparable to Ganciclovir (EC₅₀ 2.6 µM) | [15] |
| Azetidine Compound (Cpd 1) | HSV-1 and HSV-2 | CellTiter-Glo/WST-8 | EC₅₀ <100 nM | - | [16] |
These results underscore the potential of azetidine derivatives as leads for novel antibiotics and antivirals. For instance, certain azetidin-2-one (β-lactam) derivatives show antibacterial activity comparable to or even exceeding that of established antibiotics like ampicillin.[13][14][17] In antiviral screening, azetidine-containing peptides have demonstrated potent inhibition of Human Cytomegalovirus (HCMV) replication.[15]
Mechanistic Insights: Inhibition of the STAT3 Signaling Pathway
To understand the causality behind the observed efficacy, it is crucial to examine the molecular mechanisms. The inhibition of the STAT3 pathway by azetidine amides serves as an excellent case study. Aberrant STAT3 activation is a hallmark of many cancers, making it a prime therapeutic target.[6] Novel azetidine compounds have been developed as potent, irreversible inhibitors of STAT3 activation.[6][7] They function by preventing STAT3 from binding to DNA, thereby blocking the transcription of genes essential for tumor cell growth and survival.[7][8]
Caption: STAT3 signaling pathway and inhibition by azetidine derivatives.
Experimental Protocols & Workflows
The trustworthiness of efficacy data hinges on robust and reproducible experimental design. In vitro assays are the cornerstone of early-stage drug screening, offering scalability and cost-effectiveness while providing valuable mechanistic insights.[18][19][20]
General Workflow for In Vitro Drug Screening
The process typically follows a logical progression from initial high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for in vitro drug screening.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation after exposure to a test compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the azetidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the purple formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Agar Well Diffusion for Antibacterial Screening
This method is a standard preliminary test to evaluate the antimicrobial activity of chemical agents.
Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been inoculated with a uniform suspension of bacteria. If the agent is effective, it will inhibit bacterial growth, resulting in a clear circular area, or "zone of inhibition," around the well.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Müller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Uniformly swab the entire surface of the agar plate with the bacterial suspension.
-
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of the azetidine derivative solution (at a known concentration) into each well. Also, load a standard antibiotic (e.g., Ampicillin) and a solvent control into separate wells.[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.
-
Data Analysis: Compare the zone of inhibition of the test compounds with that of the standard antibiotic. A larger zone indicates greater antimicrobial activity.[6]
Azetidines vs. Other Heterocycles: A Structural Advantage
The efficacy of azetidines can be contextualized by comparing them to other common nitrogen-containing heterocycles.
-
vs. Aziridines (3-membered): Azetidines are significantly more stable and easier to handle than the highly strained and reactive aziridines.[1]
-
vs. Pyrrolidines (5-membered) & Piperidines (6-membered): The four-membered ring of azetidine is more conformationally constrained. This rigidity reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity.[11] Furthermore, the azetidine scaffold provides unique three-dimensional exit vectors for substituents, allowing for exploration of chemical space that is inaccessible with larger, more flexible rings. "Angular" spiro-azetidine frameworks have been shown to be effective surrogates for piperidines, combining rigidity with favorable pharmacokinetic properties.[1]
Conclusion and Future Perspectives
The in vitro data compellingly demonstrates that azetidine derivatives are a highly versatile and potent class of molecules with significant therapeutic potential across oncology, infectious diseases, and beyond.[4] Their unique structural and physicochemical properties—stemming from a strained yet stable four-membered ring—make them privileged scaffolds in modern medicinal chemistry.[1] The ability to fine-tune their biological activity through synthetic modification continues to yield compounds with impressive potency and selectivity.
Future research will likely focus on the development of more complex, stereochemically defined azetidine derivatives through advanced synthetic methodologies.[1][21] As our understanding of disease biology deepens, the application of this remarkable scaffold to novel and challenging therapeutic targets will undoubtedly continue to expand, solidifying the role of azetidines as a cornerstone of next-generation drug discovery.
References
- Taylor & Francis. (2026, January 5).
- National Center for Biotechnology Information. (2026, January 6).
- BenchChem. (2025).
- Enamine. Azetidines.
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
- National Center for Biotechnology Information. (2021, June 29). Azetidines of pharmacological interest. PubMed.
- Visikol. (2023, May 23). The Importance of In Vitro Assays.
- National Center for Biotechnology Information. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- National Center for Biotechnology Information. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
- The Keyword. (2024, September 21).
- BenchChem. (2025). Screening for Bioactive Azetidine Compounds: A Technical Guide.
- Wiley Online Library. (2025, August 2).
- Pion Inc. (2024, September 17). The Role Of in vitro Testing In Drug Development.
- National Center for Biotechnology Information. (n.d.). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
- National Center for Biotechnology Information. (2020, November). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. PubMed.
- Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
- ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
- IQVIA Labor
- ResearchGate. (2025, August 4).
- AIP Publishing. (2022, January 11).
- ResearchGate. (n.d.). Structures of some azetidine based drugs.
- BioWorld. (2025, June 18). Assembly Biosciences describes new azetidine compounds for HSV infections.
- Medwin Publishers. (2023, June 9). Shankar M, et al.
- Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- PharmaBlock. Azetidines in Drug Discovery.
- ResearchGate. (n.d.). Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines.
- National Center for Biotechnology Information. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
- Domainex. (2025, April 10).
- ResearchGate. (n.d.). Structures of some azetidine‐based drugs.
- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Azetidines - Enamine [enamine.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. ajchem-a.com [ajchem-a.com]
- 14. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
- 15. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assembly Biosciences describes new azetidine compounds for HSV infections | BioWorld [bioworld.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. The Importance of In Vitro Assays [visikol.com]
- 19. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 21. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to HPLC Methods for Purity Analysis of Azetidine Compounds
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. Azetidine-containing compounds, a valuable class of saturated heterocycles in medicinal chemistry, present unique analytical challenges due to their inherent polarity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these compounds, grounded in scientific principles and field-proven insights.
The Analytical Challenge: Understanding Azetidine's Nature
Azetidines are small, four-membered nitrogen-containing rings. Their structure imparts a high degree of polarity and basicity, which often leads to poor retention on traditional reversed-phase (RP) columns and problematic peak shapes. Key challenges include:
-
Poor Retention: Highly polar analytes like azetidines have a low affinity for nonpolar C18 stationary phases, often eluting at or near the column's void volume.[1][2]
-
Peak Tailing: The basic nitrogen in the azetidine ring can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases, leading to asymmetrical, tailing peaks.[3]
-
Method Robustness: Achieving a reproducible and robust method is critical in a regulated environment, but can be difficult when dealing with compounds that sit on the edge of the typical RP-HPLC application space.
This guide will compare three primary HPLC strategies to overcome these challenges: Reversed-Phase HPLC with Ion-Pairing , Hydrophilic Interaction Liquid Chromatography (HILIC) , and modern Reversed-Phase HPLC with Polar-Embedded/Endcapped Columns .
Comparative Analysis of HPLC Methodologies
The choice of chromatographic mode is the most critical decision in developing a purity method for azetidine compounds. Each approach has distinct mechanisms, advantages, and disadvantages.
Method A: Reversed-Phase HPLC with Ion-Pairing (IP-RP-HPLC)
This technique is a common first approach to enhance the retention of polar, ionizable compounds on standard RP columns.[4] An ion-pairing reagent, typically a long-chain alkyl sulfonate, is added to the mobile phase.[5][6][7] This reagent forms a neutral ion-pair with the protonated basic azetidine, increasing its hydrophobicity and thus its retention on the C18 stationary phase.[4][7]
-
Mechanism: The anionic ion-pairing reagent (e.g., sodium 1-octanesulfonate) pairs with the cationic (protonated) azetidine analyte. This newly formed neutral, more hydrophobic complex has a greater affinity for the nonpolar stationary phase, leading to increased retention.[7]
-
Advantages:
-
Utilizes widely available and well-understood C18 columns.
-
Can provide significant increases in retention for otherwise unretained compounds.[4]
-
-
Disadvantages:
-
Column Contamination: Ion-pairing reagents can irreversibly adsorb to the stationary phase, dedicating the column to that specific method.
-
Not MS-Friendly: Most common ion-pairing reagents are non-volatile and can suppress ionization, making them unsuitable for LC-MS analysis.[1]
-
Complex Equilibration: Columns require long equilibration times, and method reproducibility can be challenging.[8]
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for the analysis of highly polar compounds.[9] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10]
-
Mechanism: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase.[11] Polar analytes, like azetidines, partition into this aqueous layer from the organic-rich mobile phase, leading to retention. Elution is achieved by increasing the concentration of water, the "strong" solvent in HILIC.[9][10]
-
Advantages:
-
Excellent Retention for Polar Compounds: Specifically designed for analytes that are poorly retained in reversed-phase.[1]
-
MS Compatibility: Mobile phases are highly volatile, leading to enhanced sensitivity in ESI-MS.[9]
-
Orthogonal Selectivity: Provides a different separation selectivity compared to RP-HPLC, which is beneficial for impurity profiling.[1]
-
-
Disadvantages:
-
Sensitivity to Sample Diluent: Injecting samples in a solvent stronger than the mobile phase (e.g., high water content) can cause significant peak distortion.[12]
-
Longer Equilibration Times: Can require more time to equilibrate than standard RP columns.
-
Different User Knowledge Base: Method development can be less intuitive for those accustomed to reversed-phase chromatography.[9]
-
Method C: Reversed-Phase HPLC with Modern Polar-Functionalized Columns
To bridge the gap between traditional RP and HILIC, column manufacturers have developed stationary phases with enhanced polar retention capabilities. These include columns with polar-embedded groups (e.g., amide, carbamate) or those that are designed to be stable in 100% aqueous mobile phases ("aqua-stable").
-
Mechanism: Polar-embedded phases offer a dual retention mechanism. They retain non-polar compounds via hydrophobic interactions like a standard C18, but the embedded polar group can interact with polar analytes via hydrogen bonding, providing retention for compounds like azetidines. Aqua-stable phases prevent the collapse of the C18 chains in highly aqueous mobile phases, ensuring reproducible retention.[13]
-
Advantages:
-
Versatility: Can operate in both traditional RP mode and in highly aqueous conditions, retaining a wider range of polar and non-polar compounds.[3]
-
Simplified Mobile Phases: Often avoids the need for complex ion-pairing reagents.[14]
-
Familiar Workflow: Operates within the general framework of reversed-phase chromatography.
-
-
Disadvantages:
-
Moderate Polar Retention: May not provide sufficient retention for the most highly polar azetidine derivatives compared to HILIC.
-
Selectivity Differences: The selectivity can be different from traditional C18 columns, which may require re-screening of columns during method development.
-
Quantitative Method Comparison
The following table summarizes typical starting conditions and expected performance for the purity analysis of a model azetidine compound.
| Parameter | Method A: IP-RP-HPLC | Method B: HILIC | Method C: Polar-Embedded RP |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | Amide or Silica, 4.6 x 150 mm, 5 µm | Polar-Embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Sodium Octanesulfonate in Water, pH 3.0 | 95:5 Acetonitrile:Water w/ 10mM Ammonium Acetate | Water w/ 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | 50:50 Acetonitrile:Water w/ 10mM Ammonium Acetate | Acetonitrile w/ 0.1% Formic Acid |
| Gradient | 5% to 50% B in 20 min | 0% to 40% B in 20 min | 0% to 40% B in 20 min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Retention Factor (k') | > 2.0 | > 2.0 | > 1.5 |
| Tailing Factor | 1.0 - 1.8 | 1.0 - 1.5 | 1.0 - 1.5 |
| MS Compatibility | Poor | Excellent | Good |
| Robustness | Moderate | Good | Excellent |
Experimental Protocols & Workflows
A logical workflow is essential for efficient method development. The diagram below outlines a typical decision-making process for analyzing an azetidine compound.
Sources
- 1. agilent.com [agilent.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. km3.com.tw [km3.com.tw]
- 7. itwreagents.com [itwreagents.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hplc.eu [hplc.eu]
- 14. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Substituted Azetidines
Introduction: The Azetidine Scaffold - A Privileged Motif Demanding Scrutiny
In modern medicinal chemistry, the 3-substituted azetidine ring has emerged as a powerful structural motif.[1][2] Its inherent ring strain and constrained geometry offer a unique three-dimensional framework, enabling chemists to improve ligand-target complementarity, tune physicochemical properties, and enhance metabolic stability.[1][2] FDA-approved drugs such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor) successfully incorporate this scaffold, testament to its value in creating potent and selective therapeutics.[2]
However, the very features that make azetidines attractive can also present challenges. The quest for target specificity is a paramount concern in drug development, as off-target interactions can lead to unforeseen toxicities, diminished efficacy, and confounding experimental results.[3] This guide provides a comprehensive framework for assessing the cross-reactivity of 3-substituted azetidines. We will move beyond simple data reporting to explain the causal relationships behind experimental design, ensuring a robust and self-validating approach to selectivity profiling.
Anticipating Off-Target Interactions: Common Liabilities for the Azetidine Scaffold
An effective cross-reactivity strategy begins with understanding the most probable off-target families for a given chemical scaffold. For 3-substituted azetidines, several key protein classes warrant careful investigation.
-
The Human Kinome: Due to the highly conserved nature of the ATP-binding pocket, kinases are a frequent source of off-target activity for many small molecule inhibitors.[4] Azetidine-based kinase inhibitors, such as those targeting MerTK or JAK1, must be profiled against a broad panel of kinases to establish their selectivity.[1][3] The rigid azetidine core can be exploited to achieve fine-tuned interactions that differentiate between closely related kinases, but this must be empirically verified.[4]
-
Cysteine-Containing Proteins: Certain substitutions on the azetidine ring can introduce chemical reactivity. For instance, azetidinyl oxadiazoles have been identified as potential cysteine-reactive electrophiles.[5] This creates a liability for covalent modification of proteins, making it crucial to assess interactions with cysteine proteases (e.g., cathepsins) and other proteins where a reactive cysteine may be present in a binding pocket.[5][6]
-
GPCRs and Solute Carriers (Transporters): The azetidine ring is also found in compounds targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[7][8] For example, novel 3-substituted azetidines have been explored as triple reuptake inhibitors, targeting the dopamine, serotonin, and norepinephrine transporters.[7][9] Therefore, profiling against a panel of relevant GPCRs and transporters is essential for CNS-active agents or those with structural similarity to known ligands.
-
Cardiovascular Safety Targets (hERG): The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target to assess for nearly all drug candidates due to the risk of cardiac arrhythmias.[10] Azetidine-containing compounds are no exception, and early assessment of hERG liability is a mandatory step in preclinical safety evaluation.[10]
Comparative Analysis of Profiling Platforms
Choosing the right assay technology is critical for generating meaningful selectivity data. The optimal approach often involves a tiered strategy, starting broad and becoming more focused as a compound advances.
| Platform | Principle | Pros | Cons | Best Use Case |
| Unbiased Proteome-Wide Profiling (e.g., CETSA® with MS) | Measures the thermal stabilization of proteins upon ligand binding across the entire proteome in a cellular context.[11] | Unbiased, identifies unexpected targets, physiologically relevant.[11] | Lower throughput, complex data analysis, may miss low-affinity binders. | Early-stage target deconvolution and liability identification. |
| Large-Panel Biochemical Screening (e.g., KinomeScan®, radiometric assays) | Quantifies binding or enzymatic inhibition against a large, predefined panel of purified proteins (e.g., >400 kinases). | High throughput, quantitative (Ki/IC50), industry standard for kinases. | Lacks cellular context, may not reflect in-vivo activity, potential for false positives/negatives. | Lead optimization to establish selectivity index and guide structure-activity relationships (SAR). |
| Cell-Based Phenotypic Profiling | Measures the downstream functional consequences of compound action in various cell lines using high-content imaging or gene expression readouts.[12] | High physiological relevance, captures pathway effects.[13] | Target is not directly identified, mechanism can be difficult to deconvolute. | Hypothesis generation for mechanism of action and identifying functional off-target effects.[12][13] |
Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a robust, homogeneous assay for quantifying the binding affinity of a 3-substituted azetidine test compound against a purified protein target. Fluorescence Polarization is a versatile technique applicable to various protein classes, including kinases and bromodomains.
Causality in Design: The principle is based on the difference in the tumbling rate of a small, fluorescently-labeled ligand ("tracer") versus the large protein-tracer complex. When the tracer is bound to the protein, it tumbles slowly, emitting highly polarized light. A test compound that binds to the same site will displace the tracer, causing it to tumble freely and emit depolarized light. This change in polarization is directly proportional to the binding affinity of the test compound.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for protein stability and binding (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Rationale: DTT prevents protein oxidation, and Tween-20 minimizes non-specific binding to plate surfaces.
-
Protein Stock: Dilute the purified target protein in Assay Buffer to a 2X working concentration (e.g., 20 nM). Rationale: The final concentration should be at or below the Kd of the tracer for optimal assay sensitivity.
-
Tracer Stock: Dilute the fluorescent tracer in Assay Buffer to a 2X working concentration (e.g., 10 nM). Rationale: This concentration should yield a stable and robust signal window.
-
Test Compound (AZD-Series) Dilution Plate: Perform a serial dilution of the 3-substituted azetidine compounds in 100% DMSO, typically starting at 1 mM. Then, dilute this series into Assay Buffer to create a 4X final concentration plate. Rationale: A multi-point titration is essential for accurate IC50 determination. Keeping DMSO concentration constant across all wells is critical to avoid assay artifacts.
-
-
Assay Execution:
-
Add 5 µL of 4X test compound from the dilution plate to the wells of a black, low-volume 384-well plate.
-
Include controls :
-
Negative Control (0% Inhibition): 5 µL of Assay Buffer with equivalent DMSO concentration.
-
Positive Control (100% Inhibition): 5 µL of a known, high-affinity unlabeled ligand at a saturating concentration.
-
-
Add 5 µL of 2X fluorescent tracer to all wells.
-
Initiate the reaction by adding 10 µL of 2X protein stock to all wells except for "tracer only" control wells (add 10 µL of Assay Buffer instead).
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate at room temperature for 60-90 minutes, protected from light. Rationale: Incubation allows the binding reaction to reach equilibrium.
-
-
Data Acquisition & Analysis:
-
Read the plate on a suitable plate reader equipped with filters for the specific tracer's excitation and emission wavelengths, measuring both parallel and perpendicular fluorescence intensity.
-
The instrument software will calculate the millipolarization (mP) values.
-
Normalize the data using the controls: % Inhibition = 100 * (mP_High_Control - mP_Sample) / (mP_High_Control - mP_Low_Control).
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram of the FP Competitive Binding Assay Workflow
Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.
Data Presentation & Interpretation: A Case Study
To illustrate the output of a cross-reactivity screen, consider two hypothetical 3-substituted azetidine compounds, AZD-123 and AZD-456 , designed as MerTK inhibitors.[3][14] They were profiled against a panel of related kinases using a biochemical assay.
Table 1: Comparative Kinase Selectivity Profile of AZD-123 and AZD-456
| Target Kinase | AZD-123 (IC50, nM) | AZD-456 (IC50, nM) | Rationale for Inclusion |
| MerTK (On-Target) | 5.2 | 8.9 | Primary therapeutic target |
| Axl | 350 | 95 | Closely related TAM family kinase |
| Tyro3 | 890 | 210 | Closely related TAM family kinase |
| JAK1 | >10,000 | 45 | Key off-target for immunomodulators |
| JAK2 | >10,000 | 150 | Associated with myelosuppression[1] |
| Src | 1,200 | 3,500 | Common tyrosine kinase off-target |
| hERG Channel | >20,000 | >20,000 | Critical safety liability[10] |
Interpretation:
-
AZD-123 demonstrates excellent selectivity. It is highly potent against MerTK with weak activity against other TAM family members and minimal activity against JAK kinases and Src. Its selectivity index (Off-Target IC50 / On-Target IC50) against Axl is ~67-fold.
-
AZD-456 , while still a potent MerTK inhibitor, shows significantly less selectivity. It has potent off-target activity against JAK1 and JAK2 (IC50 < 200 nM). This cross-reactivity could lead to unintended immunomodulatory effects or hematological toxicities, making it a less desirable candidate for progression.[1]
This comparative data is crucial for guiding the next steps in drug development, prioritizing compounds like AZD-123 with superior selectivity profiles.
Visualizing the Impact of Cross-Reactivity
Off-target binding is not merely an abstract number; it has tangible biological consequences. The diagram below illustrates how a lack of selectivity can cause a single compound to interfere with distinct signaling pathways.
Caption: Impact of cross-reactivity on distinct signaling pathways.
Conclusion
The 3-substituted azetidine scaffold is a valuable tool in the medicinal chemist's arsenal, offering a route to potent, metabolically stable, and highly three-dimensional drug candidates. However, its successful application hinges on a rigorous and intellectually honest assessment of selectivity. By combining an anticipatory mindset based on known liabilities with a multi-tiered profiling strategy using robust, well-controlled assays, researchers can effectively mitigate the risks of off-target activity. This comprehensive approach ensures that only the most selective and promising compounds advance, ultimately leading to safer and more effective medicines.
References
-
Michaud, G. A., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. Available at: [Link]
-
Broad Institute. Small-molecule Profiling. Broad Institute. Available at: [Link]
-
Al-Jubair, T., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]
-
Lamb, J., et al. (2010). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening. Available at: [Link]
-
Zhang, M., et al. (2012). High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Robichaud, J., et al. (2005). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Park, H., et al. (2015). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Scientific Reports. Available at: [Link]
-
Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available at: [Link]
-
Herzon, S.B., et al. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. ChemRxiv. Available at: [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Altman, M. D., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. Available at: [Link]
-
Mistry, S. N., et al. (2021). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Jubair, T., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]
-
Reidl, T., & Anderson, L. L. (2019). Cross-coupling reactions of 3-iodoazetidines. Asian Journal of Organic Chemistry. Available at: [Link]
-
Scott, J. D., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]
-
Kumar, R., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases. Available at: [Link]
-
Couto, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
ChEMBL. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. ChEMBL Database. Available at: [Link]
-
SchJsonResponse, C. L., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]
-
ResearchGate. (2020). Marketed drugs containing 1,3-substituted azetidine scaffolds. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Document: Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (CHEMBL2169882) - ChEMBL [ebi.ac.uk]
- 10. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
- 12. Small-molecule Profiling | Broad Institute [broadinstitute.org]
- 13. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Boc-3-hydroxy-3-phenylazetidine for Drug Discovery
For researchers and professionals in the dynamic field of drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a versatile building block due to its unique conformational constraints and its ability to impart favorable physicochemical properties to drug candidates. Among its derivatives, N-Boc-3-hydroxy-3-phenylazetidine stands out as a valuable intermediate for the synthesis of a wide range of biologically active compounds. This guide provides an in-depth validation and comparison of two distinct synthetic pathways to this key molecule, offering practical insights and experimental data to inform your research and development efforts.
Introduction to N-Boc-3-hydroxy-3-phenylazetidine
The rigid framework of the azetidine ring allows for precise positioning of substituents in three-dimensional space, a crucial factor in designing molecules with high target affinity and selectivity. The presence of a hydroxyl group and a phenyl ring at the C3 position, along with the readily cleavable N-Boc protecting group, makes N-Boc-3-hydroxy-3-phenylazetidine a highly adaptable precursor for library synthesis and lead optimization in medicinal chemistry.
This guide will dissect two primary synthetic strategies:
-
Pathway 1: Nucleophilic Addition of a Grignard Reagent to 1-Boc-3-azetidinone. This is a direct and convergent approach.
-
Pathway 2: Intramolecular Cyclization of an N-Boc Amino-Epoxide. This method builds the azetidine ring from an acyclic precursor.
We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these pathways to guide your synthetic choices.
Pathway 1: Grignard Reagent Addition to 1-Boc-3-azetidinone
This is arguably the most direct and commonly employed method for the synthesis of N-Boc-3-hydroxy-3-phenylazetidine. The core of this strategy lies in the nucleophilic attack of a phenyl Grignard reagent on the electrophilic carbonyl carbon of 1-Boc-3-azetidinone.
Mechanistic Rationale
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] The phenylmagnesium bromide, prepared from bromobenzene and magnesium metal, acts as a potent source of the phenyl anion nucleophile. This nucleophile readily adds to the carbonyl group of 1-Boc-3-azetidinone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol, N-Boc-3-hydroxy-3-phenylazetidine. The tert-butoxycarbonyl (Boc) group is crucial as it protects the azetidine nitrogen from reacting with the Grignard reagent and also influences the reactivity of the carbonyl group.
Experimental Workflow
The synthesis of the starting material, 1-Boc-3-azetidinone, is a prerequisite for this pathway. It is typically prepared by the oxidation of N-Boc-3-hydroxyazetidine.
Caption: Workflow for Pathway 1: Grignard Addition.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Boc-3-azetidinone
The traditional method for preparing 1-Boc-3-azetidinone involves the oxidation of the corresponding alcohol.[2]
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 1-Boc-3-azetidinone as a white solid.
Step 2: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine
-
To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield N-Boc-3-hydroxy-3-phenylazetidine.
Pathway 2: Intramolecular Cyclization of an N-Boc Amino-Epoxide
An alternative approach to construct the 3-hydroxy-3-phenylazetidine core is through the intramolecular cyclization of a suitably functionalized acyclic precursor. This pathway involves the ring-opening of styrene oxide, followed by a base- or Lewis acid-mediated cyclization.
Mechanistic Rationale
This pathway commences with the nucleophilic ring-opening of styrene oxide by a protected amine, such as tert-butyl carbamate. This reaction, typically catalyzed by a Lewis acid, proceeds with high regioselectivity at the less sterically hindered benzylic carbon of the epoxide.[3] The resulting amino alcohol is then converted to a species with a good leaving group (e.g., a mesylate or tosylate) on the primary alcohol. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen nucleophile displaces the leaving group to form the azetidine ring.[3]
Experimental Workflow
Caption: Workflow for Pathway 2: Epoxide Cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (2-hydroxy-2-phenylethyl)carbamate
-
To a solution of styrene oxide (1.0 eq) and tert-butyl carbamate (1.2 eq) in anhydrous dichloromethane (CH2Cl2), add a catalytic amount of lanthanum(III) trifluoromethanesulfonate (La(OTf)3, 0.1 eq).[3]
-
Reflux the reaction mixture for 12-16 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired amino alcohol.
Step 2: Mesylation of the Amino Alcohol
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield the crude mesylated intermediate, which is often used in the next step without further purification.
Step 3: Intramolecular Cyclization
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the crude mesylated intermediate in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography.
Performance Comparison
| Parameter | Pathway 1: Grignard Addition | Pathway 2: Epoxide Cyclization | Rationale & Field Insights |
| Overall Yield | Typically 60-75% over 2 steps | Generally 40-55% over 3 steps | The Grignard pathway is more convergent, often leading to higher overall yields. The multi-step nature of the epoxide route can lead to cumulative losses. |
| Number of Steps | 2 (from N-Boc-3-hydroxyazetidine) | 3 (from styrene oxide) | Pathway 1 offers a more streamlined process, assuming the precursor is readily available or easily synthesized. |
| Reagent Availability & Cost | Phenylmagnesium bromide is common; 1-Boc-3-azetidinone can be prepared or purchased. | Styrene oxide and Boc-carbamate are readily available. Lewis acids can be costly. | Both pathways utilize relatively common starting materials. The cost of the Lewis acid catalyst in Pathway 2 should be considered for large-scale synthesis. |
| Reaction Conditions | Requires strictly anhydrous conditions for the Grignard reaction; oxidation step is standard. | Involves reflux temperatures and the use of a strong base (NaH), which requires careful handling. | The Grignard reaction's sensitivity to moisture is a critical handling parameter. The use of sodium hydride in Pathway 2 also necessitates an inert atmosphere and careful quenching. |
| Purification | Two chromatographic purifications are generally required. | Three chromatographic purifications are typically necessary. | The increased number of steps in Pathway 2 directly translates to more extensive purification efforts. |
| Scalability | The Grignard reaction is highly scalable. The oxidation step can be challenging on a large scale. | Epoxide ring-opening and cyclization are generally scalable, though handling large quantities of NaH requires specialized equipment. | For industrial applications, the scalability of the oxidation in Pathway 1 and the handling of sodium hydride in Pathway 2 are key considerations. |
Conclusion and Recommendations
Both synthetic pathways offer viable routes to N-Boc-3-hydroxy-3-phenylazetidine.
Pathway 1 (Grignard Addition) is the more direct and higher-yielding approach, making it the preferred method for most laboratory-scale syntheses, especially when rapid access to the target molecule is desired. The key to success lies in the efficient synthesis and purification of the 1-Boc-3-azetidinone precursor and the meticulous execution of the air- and moisture-sensitive Grignard reaction.
Pathway 2 (Epoxide Cyclization) , while longer and generally lower-yielding, provides a valuable alternative, particularly for the synthesis of analogs where the corresponding ketone precursor for a Grignard reaction may not be readily accessible. This pathway offers flexibility in introducing diversity at the phenyl ring by starting with substituted styrene oxides.
For researchers in drug discovery, the choice of pathway will ultimately depend on the specific project goals, available starting materials, and the desired scale of the synthesis. For initial explorations and the synthesis of the parent compound, the Grignard approach is highly recommended for its efficiency. For the generation of diverse analog libraries, the epoxide cyclization route may offer strategic advantages.
References
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Sources
A Tale of Two Rings: A Comparative Guide to Azetidine and Piperidine Scaffolds in GABA Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of GABA and Its Transporters
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells. Consequently, inhibiting these transporters to increase synaptic GABA levels has emerged as a key therapeutic strategy.[1][2][3]
Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[4] GAT-1 is the most abundant subtype in the brain and has been the primary target for the development of anticonvulsant drugs.[5] The design of GAT inhibitors has traditionally revolved around mimics of GABA's natural substrate, leading to the widespread use of cyclic amino acid scaffolds. Among these, the six-membered piperidine ring has been a cornerstone, exemplified by the clinically approved drug tiagabine.[6] However, the smaller, four-membered azetidine ring has been gaining significant attention as a promising alternative scaffold in CNS drug discovery.[7][8]
This guide provides an in-depth, objective comparison of azetidine and piperidine scaffolds in the context of GABA uptake inhibitors, supported by experimental data. We will explore the structure-activity relationships (SAR), physicochemical properties, and pharmacological profiles conferred by each scaffold, offering insights for the rational design of next-generation GAT inhibitors.
The Established Standard: Piperidine-Based GABA Uptake Inhibitors
The piperidine ring, a six-membered saturated heterocycle, has been a highly utilized scaffold in medicinal chemistry due to its chemical stability and its ability to serve as a versatile pharmacophore.[9] In the realm of GAT inhibitors, the piperidine-3-carboxylic acid moiety (nipecotic acid) is a well-established GABA mimetic.
Tiagabine: A Case Study in Piperidine Scaffolds
Tiagabine (Gabitril®) is a potent and selective GAT-1 inhibitor and the only GAT inhibitor currently approved for the treatment of partial seizures.[1][5] Its structure features a nipecotic acid core, which is N-substituted with a lipophilic 4,4-bis(3-methyl-2-thienyl)-3-butenyl moiety. This lipophilic tail is crucial for its ability to cross the blood-brain barrier, a significant limitation of the parent nipecotic acid.[10]
The development of tiagabine involved extensive SAR studies, which revealed that the (R)-enantiomer is four times more potent than the (S)-enantiomer.[6] Molecular modeling and mutagenesis studies suggest that the nipecotic acid portion of tiagabine binds to the central substrate-binding site (S1) of GAT-1, while the lipophilic tail occupies an allosteric pocket (S2), contributing to its high affinity and selectivity.[10]
Clinical Profile of Tiagabine:
-
Efficacy: Effective as an adjunctive therapy for partial seizures.[5]
-
Pharmacokinetics: Well-absorbed orally, but its half-life can be significantly affected by co-administered enzyme-inducing antiepileptic drugs.[11]
-
Side Effects: Common side effects include dizziness, fatigue, nervousness, and tremor.[11]
While successful, the piperidine scaffold is not without its limitations. The relatively flexible nature of the six-membered ring can sometimes lead to suboptimal binding conformations and off-target effects. Furthermore, piperidine-containing compounds can be susceptible to metabolic oxidation, potentially leading to clearance issues.[9]
The Emerging Challenger: Azetidine-Based GABA Uptake Inhibitors
The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" scaffold in modern medicinal chemistry, particularly for CNS targets.[7][8] Its unique structural and physicochemical properties offer several advantages over larger heterocyclic systems like piperidine.
Physicochemical and Pharmacokinetic Advantages of the Azetidine Scaffold
Replacing a piperidine ring with an azetidine ring can significantly impact a molecule's properties in a manner often beneficial for drug development:
-
Reduced Lipophilicity: Azetidines are generally less lipophilic than their piperidine counterparts, which can lead to improved solubility and a better overall ADME (absorption, distribution, metabolism, and excretion) profile.[8]
-
Increased Three-Dimensionality: The strained, four-membered ring of azetidine imparts a greater degree of three-dimensionality compared to the more flexible piperidine ring. This can lead to more precise interactions with the target protein, enhancing potency and selectivity.[8]
-
Improved Metabolic Stability: The azetidine ring can be more metabolically stable than the piperidine ring, which is often susceptible to oxidation.[7] Several FDA-approved drugs incorporate azetidine motifs to enhance their metabolic stability and pharmacokinetic profiles.[7]
-
Conformational Rigidity: The inherent rigidity of the azetidine scaffold reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.[12]
These properties make the azetidine scaffold an attractive choice for designing novel CNS-active compounds with potentially improved efficacy and safety profiles.[13]
Head-to-Head Comparison: Experimental Evidence
A direct comparison of the pharmacological effects of azetidine versus piperidine scaffolds in GAT inhibitors was conducted in a study that explored azetidine derivatives as conformationally constrained GABA analogs.[14] In this research, azetidine-based compounds were synthesized and evaluated for their ability to inhibit GABA uptake via GAT-1 and GAT-3, and were compared to the known piperidine-containing GAT inhibitor, NNC-05-2045.
Comparative Inhibitory Activity at GAT-1 and GAT-3
The study revealed that azetidin-2-ylacetic acid derivatives bearing a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibited the highest potency at GAT-1.[14] Notably, one of these azetidine derivatives displayed a GAT-1 inhibitory potency comparable to that of piperidine-based inhibitors.
| Compound | Scaffold | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| Azetidine Derivative 1 (with 4,4-diphenylbutenyl moiety) | Azetidine | 2.83 ± 0.67 | > 100 |
| Azetidine Derivative 2 (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | Azetidine | 2.01 ± 0.77 | > 100 |
| NNC-05-2045 | Piperidine | 12 ± 2 | Not specified |
| Azetidine Derivative 3 (1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid) | Azetidine | > 100 | 15.3 ± 4.5 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | Azetidine | 26.6 ± 3.3 | > 100 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | Azetidine | > 100 | 31.0 ± 4.7 |
Data synthesized from Faust et al., 2010.[14] and Dalby et al., 1996.[15]
These results demonstrate that the azetidine scaffold is a viable alternative to the piperidine ring for achieving potent GAT-1 inhibition. Furthermore, the study highlighted that modifications to the azetidine ring and its substituents could modulate selectivity towards different GAT subtypes, with some derivatives showing moderate affinity for GAT-3.[14]
Experimental Methodologies
The evaluation of GAT inhibitors relies on robust in vitro assays to determine their potency and selectivity. A standard method is the radiolabeled GABA uptake assay.
Protocol: In Vitro [³H]GABA Uptake Assay
This protocol describes a general procedure for measuring the inhibition of GABA uptake in cells stably expressing a specific GAT subtype.
Materials:
-
HEK-293 cells stably transfected with the desired human GAT subtype (e.g., hGAT-1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test compounds (azetidine- and piperidine-based inhibitors).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture: Culture the transfected HEK-293 cells in appropriate flasks until they reach 80-90% confluency.
-
Plating: Seed the cells into 24- or 96-well plates and allow them to adhere and grow to form a monolayer.
-
Pre-incubation: On the day of the assay, wash the cells with assay buffer. Then, pre-incubate the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Initiate the GABA uptake by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well.
-
Incubation: Incubate the plates for a short period (e.g., 1-5 minutes) at 37°C to allow for GABA uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values for each compound by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical in vitro [³H]GABA uptake assay.
Synthesis of Core Scaffolds
The accessibility of the core heterocyclic scaffolds is a critical consideration in drug development. Both piperidine and azetidine carboxylic acid derivatives can be synthesized through various established routes.
Synthesis of N-Substituted Piperidine-3-carboxylic Acid (Nipecotic Acid) Derivatives (e.g., Tiagabine)
The synthesis of tiagabine and its analogs typically involves the N-alkylation of a protected (R)-nipecotic acid derivative with a suitable lipophilic side chain. The synthesis of the side chain itself often requires multiple steps.[16]
Caption: Generalized synthetic scheme for tiagabine.
Synthesis of N-Substituted Azetidine-2-carboxylic Acid Derivatives
The synthesis of azetidine-2-carboxylic acid and its derivatives can be more challenging due to the inherent ring strain. However, several efficient synthetic methods have been developed.[17][18] One common approach involves the cyclization of a γ-amino-α-halobutyric acid derivative.[17] Subsequent N-alkylation with a desired side chain can then be performed.
Caption: General synthetic pathway to N-substituted azetidine GAT inhibitors.
Conclusion and Future Perspectives
The piperidine scaffold has undeniably paved the way for the development of effective GAT-1 inhibitors, culminating in the clinically successful drug tiagabine. However, the inherent advantages of the azetidine ring in terms of its physicochemical and pharmacokinetic properties make it a highly compelling alternative for the design of novel GABA uptake inhibitors.
Experimental evidence confirms that azetidine-based compounds can achieve GAT-1 inhibitory potency comparable to their piperidine-containing counterparts. The conformational rigidity and increased three-dimensionality of the azetidine scaffold may offer opportunities to fine-tune selectivity for different GAT subtypes and potentially reduce off-target effects. Furthermore, the generally lower lipophilicity and enhanced metabolic stability of azetidines are desirable attributes for CNS drug candidates, potentially leading to improved ADME profiles and better tolerability.
Future research in this area should focus on a more extensive exploration of the SAR of azetidine-based GAT inhibitors, including systematic evaluation of their selectivity across all four GAT subtypes. Direct, head-to-head pharmacokinetic studies comparing structurally analogous azetidine and piperidine derivatives would provide invaluable data on their relative brain penetration, metabolic fate, and overall suitability as CNS drugs. The strategic incorporation of the azetidine scaffold represents a promising avenue for the discovery and development of the next generation of GABA uptake inhibitors with enhanced therapeutic profiles.
References
-
Zdrazil, B., Jurik, A., Sitte, H. H., & Ecker, G. F. (2012). Pairwise structural comparison of tiagabine analogs gives new insights into their protein binding modes. Journal of Computer-Aided Molecular Design, 26(1), 131-141. Available from: [Link]
-
Singh, R., & Singh, R. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. Available from: [Link]
-
Singh, R., & Singh, R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. Available from: [Link]
-
White, H. S., Alex, A. B., Pollock, A., Scholl, E. A., Smith-Mellecker, J., & Stables, J. P. (2011). Selective GABA transporter inhibitors tiagabine and EF1502 exhibit mechanistic differences in their ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABAA receptor agonist gaboxadol. Journal of Pharmacology and Experimental Therapeutics, 338(2), 553-561. Available from: [Link]
-
Enna, S. J. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1(Unit 1.7). Available from: [Link]
-
Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. Available from: [Link]
-
Motiwala, Z., Piszczek, G., & Subramaniam, S. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(6), 564-571. Available from: [Link]
-
Dalby, N. O., & Nielsen, E. B. (1996). Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. Epilepsy Research, 25(2), 163-171. Available from: [Link]
-
Feskov, A. A., Mykhailiuk, P. K., & Komarov, I. V. (2019). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and related compounds). In Fluorine in Heterocyclic Chemistry (pp. 1-45). Springer, Cham. Available from: [Link]
-
Rice University. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available from: [Link]
-
Faust, M., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. Available from: [Link]
-
Burgos, C. H., Glekas, A., & Sisko, J. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. Available from: [Link]
-
Hariharan, P., Motiwala, Z., Piszczek, G., & Subramaniam, S. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110419. Available from: [Link]
-
Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit1.32. Available from: [Link]
-
Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J. C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry, 77(17), 7187–7211. Available from: [Link]
-
Sałat, K., Podlewska, S., Bartyzel, P., Więckowska, A., Siwek, A., Gryboś, A., ... & Kulig, K. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(16), 4786. Available from: [Link]
-
Kakehashi, A., Kato, K., Doi, T., & Nakayama, K. (2013). Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor. Journal of Pharmacological Sciences, 123(2), 147-154. Available from: [Link]
-
Schousboe, A., Sarup, A., Larsson, O. M., & White, H. S. (2004). A binding mode hypothesis of tiagabine confirms liothyronine effect on γ-aminobutyric acid transporter 1 (GAT1). Journal of Medicinal Chemistry, 47(13), 3283-3289. Available from: [Link]
-
Wikipedia contributors. (2023, December 22). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
-
Reddy, T. R., & Hu, X. (2020). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. Organic Letters, 22(15), 6034-6038. Available from: [Link]
-
Johnston, G. A., Allan, R. D., Kennedy, S. M., & Twitchin, B. (1978). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Neurochemical Research, 3(6), 639-649. Available from: [Link]
-
Al-Zoubi, R. M., & Al-Sbou, Y. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(20), 12053-12069. Available from: [Link]
-
Hudson, A. R., Adams, J., Alberati, D., Arban, R., Armstrong, D., Attardo, G., ... & Breitenbucher, J. G. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. Bioorganic & Medicinal Chemistry Letters, 30(14), 127214. Available from: [Link]
-
Li, G., Liu, Y., Zhang, X., Lin, J., He, H., Li, R., ... & Yue, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. Available from: [Link]
-
Wang, Y., & Li, J. (2007). Synthesis of L-Azetidine-2-Carboxylic Acid. Chinese Journal of Organic Chemistry, 27(10), 1264-1267. Available from: [Link]
-
Hudson, A. R., et al. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties. Bioorganic & Medicinal Chemistry Letters, 30(14), 127214. Available from: [Link]
-
Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193-1209. Available from: [Link]
-
Sałat, K., Więckowska, A., Więckowski, K., Höfner, G. C., Kamiński, J., Wanner, K. T., Malawska, B., Filipek, B., & Kulig, K. (2012). Synthesis and pharmacological properties of new GABA uptake inhibitors. Pharmacological Reports, 64(4), 817-833. Available from: [Link]
-
Balázs, R., Machiyama, Y., Hammond, B. J., Julian, T., & Richter, D. (1970). The operation of the GABA bypath of the tricarboxylic acid cycle in the brain tissue in vitro. The Biochemical Journal, 116(3), 445–461. Available from: [Link]
-
Al-Hayali, A., Höfner, G., & Wanner, K. T. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1227-1241. Available from: [Link]
-
van der Wildt, B., Lodi, F., Windhorst, A. D., & Bonger, K. M. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry, 8(1), 17. Available from: [Link]
-
Sałat, K. (2020). Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors. Future Medicinal Chemistry, 12(12), 1145-1168. Available from: [Link]
-
Sałat, K., Podlewska, S., Bartyzel, P., Więckowska, A., Siwek, A., Gryboś, A., ... & Kulig, K. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(16), 4786. Available from: [Link]
Sources
- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological properties of new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pairwise structural comparison of tiagabine analogs gives new insights into their protein binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 13. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Azetidine-Based STAT3 Inhibitors: A New Frontier in Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. The Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical oncogenic driver, making it a highly attractive target for novel drug development.[1] Its persistent activation is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, and angiogenesis.[2] This guide provides a detailed comparative analysis of a promising new class of azetidine-based STAT3 inhibitors, benchmarking their performance against established alternatives and providing the experimental data and detailed protocols necessary for their evaluation.
The STAT3 Signaling Pathway: A Key Oncogenic Hub
The Janus kinase (JAK)-STAT3 signaling pathway is a crucial intracellular cascade initiated by cytokines and growth factors.[3] Upon ligand binding, receptor-associated JAKs phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[4] This phosphorylation event induces the formation of STAT3 homodimers through reciprocal phosphotyrosine-SH2 domain interactions.[3] These dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, driving the expression of proteins involved in cell survival, proliferation, and angiogenesis.[3][4] In many cancers, this pathway is aberrantly and constitutively active, leading to uncontrolled cell growth and tumor progression.[4]
Diagram 1: The canonical STAT3 signaling pathway.
The Rise of the Azetidine Scaffold in STAT3 Inhibition
The development of small-molecule inhibitors that directly and selectively target STAT3 has been a significant challenge. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in drug discovery due to their unique structural properties. Their inherent ring strain and conformational rigidity can enhance pharmacokinetic properties, solubility, and metabolic stability, making them attractive for designing potent and selective inhibitors.[2] A novel series of (R)-azetidine-2-carboxamide analogues has recently demonstrated significant advancements in STAT3 inhibition, offering sub-micromolar potency and high selectivity.[2]
Comparative Efficacy of Azetidine-Based STAT3 Inhibitors
The novel azetidine-based inhibitors have shown marked improvements in potency compared to earlier lead compounds and other established STAT3 inhibitors. The following tables summarize key efficacy data from in vitro and cellular assays, providing a quantitative comparison.
Table 1: In Vitro Activity of Azetidine-Based and Other STAT3 Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference |
| Novel Azetidine Analogues | ||||
| H182 | STAT3 | EMSA | 0.66 ± 0.10 | [5] |
| H172 | STAT3 | EMSA | 0.98 ± 0.05 | [5] |
| H120 | STAT3 | EMSA | 1.75 ± 0.19 | [5] |
| H105 | STAT3 | EMSA | 2.07 ± 0.12 | [5] |
| 5a | STAT3 | EMSA | 0.55 | [3] |
| 5o | STAT3 | EMSA | 0.38 | [3] |
| 8i | STAT3 | EMSA | 0.34 | [3] |
| Lead Compounds | ||||
| BP-1-102 | STAT3 | EMSA | 6.8 | [3][6] |
| SH5-07 | STAT3 | EMSA | 3.9 | [3][6] |
| SH4-54 | STAT3 | EMSA | 4.7 | [3][6] |
| Established Inhibitors | ||||
| Napabucasin (BBI-608) | STAT3 | STAT3 DNA-binding | Weak to moderate effect at 0.5-5 µM | [3][6] |
| C188-9 | STAT3 | STAT3 DNA-binding | Weak effect | [3][6] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. EMSA: Electrophoretic Mobility Shift Assay.
Table 2: Cellular Activity of STAT3 Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line (STAT3 status) | Assay | EC50 (µM) | Reference |
| Novel Azetidine Analogues | ||||
| 7g | MDA-MB-231 (Active) | Cell Viability | 0.9 - 1.9 | [2] |
| 9k | MDA-MB-231 (Active) | Cell Viability | 0.9 - 1.9 | [2] |
| Established Inhibitors | ||||
| Napabucasin (BBI-608) | MDA-MB-231 (Active) | Cell Viability | 1.8 | [3][6] |
| MCF-7 (Inactive) | Cell Viability | 1.49 | [3][6] | |
| C188-9 | MDA-MB-231 (Active) | Cell Viability | 25.7 | [3][6] |
| MCF-7 (Inactive) | Cell Viability | 13.75 | [3][6] |
EC50: Half-maximal effective concentration.
The data clearly indicates that the novel azetidine-based compounds, such as H182, 5o, and 8i, exhibit sub-micromolar potency in inhibiting STAT3 DNA-binding activity, a significant improvement over the earlier lead compounds.[3][5] Furthermore, compounds like 7g and 9k show potent effects on the viability of cancer cells with constitutively active STAT3.[2] Notably, a comparison with established inhibitors like Napabucasin and C188-9 suggests that the azetidine-based compounds may offer better selectivity, as Napabucasin shows similar potency against cells with and without active STAT3, indicating a lack of specificity.[3][6]
Selectivity and Mechanism of Action
A critical aspect of a successful inhibitor is its selectivity for the intended target. The novel azetidine-based compounds have demonstrated remarkable selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5, with IC50 values greater than 15.8 µM against these off-targets.[5] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity.
The mechanism of action for some of these potent azetidine-based inhibitors has been elucidated as irreversible covalent binding to specific cysteine residues (Cys426 and Cys468) within the STAT3 protein.[2][5] This irreversible binding leads to the inhibition of STAT3 phosphorylation, dimerization, and subsequent nuclear translocation, ultimately blocking its transcriptional activity.[2]
Experimental Protocols for Inhibitor Characterization
To ensure the reproducibility and verification of the presented data, detailed experimental protocols for key assays are provided below.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This assay is fundamental for determining a compound's ability to inhibit the activation of STAT3 in a cellular context.
Diagram 2: Western Blot workflow for p-STAT3 detection.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cancer cells with known constitutive STAT3 activation (e.g., MDA-MB-231) and allow them to adhere overnight. Treat cells with various concentrations of the azetidine-based inhibitor or vehicle control for a specified time (e.g., 2-4 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[7]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[7]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705) (e.g., from Cell Signaling Technology).[4][8]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4][7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Normalization: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[9]
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.
Detailed Protocol:
-
Probe Labeling: A double-stranded oligonucleotide probe containing a consensus STAT3 binding site is end-labeled with a non-radioactive tag (e.g., an infrared dye like IRDye 700) or a radioisotope (e.g., ³²P).[10][11]
-
Binding Reaction: In a final volume of 20 µL, mix purified active STAT3 protein with the binding buffer (containing components like HEPES, KCl, EDTA, DTT, and glycerol).[5] Add various concentrations of the azetidine-based inhibitor and incubate at room temperature to allow for inhibitor-protein interaction.[5]
-
DNA-Protein Binding: Add the labeled oligonucleotide probe to the reaction mixture and incubate to allow the formation of STAT3-DNA complexes.[11]
-
Native PAGE: Load the samples onto a non-denaturing polyacrylamide gel.[10]
-
Electrophoresis: Run the gel in a non-denaturing buffer (e.g., 0.5x TBE) to separate the protein-DNA complexes from the free probe.[12]
-
Detection: Visualize the bands using an appropriate imaging system for the chosen label (e.g., an infrared imager or autoradiography).[10] The inhibition of STAT3-DNA binding is quantified by the reduction in the signal of the shifted band corresponding to the STAT3-DNA complex.
Fluorescence Polarization (FP) Assay
This competitive binding assay is a high-throughput method to evaluate small molecule inhibitors targeting the SH2 domain of STAT3.[13]
Detailed Protocol:
-
Assay Setup: In a 96-well black plate, incubate recombinant full-length STAT3 protein (e.g., 100 nM) with varying concentrations of the inhibitor in an assay buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 2 mM DTT, and 0.01% Triton-X100) for 1 hour at room temperature.[13][14]
-
Probe Addition: Add a fluorescently labeled phosphopeptide that has a high affinity for the STAT3 SH2 domain (e.g., 10 nM of 5-FAM-G(pTyr)LPQTV-CONH₂) to each well.[13][14]
-
Incubation and Measurement: Incubate for 30 minutes at room temperature. Measure fluorescence polarization using a plate reader.[14]
-
Data Analysis: Small molecules that bind to the SH2 domain will displace the fluorescent peptide, leading to a decrease in fluorescence polarization. The IC50 value can be calculated from the dose-response curve.[13]
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the in vivo efficacy of an anticancer compound.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells known to have constitutively active STAT3 (e.g., 1-5 x 10⁶ triple-negative breast cancer cells) into the flank of immunocompromised mice (e.g., SCID mice).[15][16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]
-
Compound Administration: Administer the azetidine-based STAT3 inhibitor (e.g., H120 or H182) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[16][17]
-
Efficacy Assessment: Monitor tumor volume using caliper measurements and animal health (body weight) throughout the study.[16]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume are recorded. Tumor tissues can be further analyzed for p-STAT3 levels by Western blot or immunohistochemistry to confirm target engagement.[16][18]
Conclusion and Future Perspectives
The emergence of azetidine-based STAT3 inhibitors represents a significant advancement in the field of targeted cancer therapy. These novel compounds have demonstrated superior potency and selectivity compared to earlier generations of STAT3 inhibitors. Their unique mechanism of irreversible covalent binding offers the potential for a more sustained therapeutic effect. The comprehensive experimental data and detailed protocols provided in this guide are intended to empower researchers to effectively evaluate and build upon these promising findings. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles, ultimately paving the way for their clinical translation and offering new hope for patients with STAT3-driven malignancies.
References
-
Western Blot for Detecting Phosphorylated STAT3. (2011). Bio-protocol. [Link]
-
Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Shih, P. C., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget. [Link]
-
Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Molecular Cancer Therapeutics. [Link]
-
Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
STAT-3/phosphoSTAT-3 western blot. (2007). Protocol Online. [Link]
-
Donahue, C., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PLoS One. [Link]
-
Zhao, W., et al. (2020). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology. [Link]
-
EMSA (Electrophoretic Mobility Shift Assay). (n.d.). University of Pennsylvania. [Link]
-
Siddiquee, K., et al. (2007). A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation. Cancer Research. [Link]
-
Shih, P. C., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget. [Link]
-
Lin, L., et al. (2012). Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model. PLoS One. [Link]
-
Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship. [Link]
-
Electrophoretic Mobility Shift Assay Guide. (n.d.). LI-COR Biosciences. [Link]
-
Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... (n.d.). ResearchGate. [Link]
-
Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Scholar9. [Link]
-
Lackey, E., & Chen, Z. J. (2009). The electrophoretic mobility shift assay (EMSA). protocols.io. [Link]
-
Li, R., et al. (2021). A novel STAT3 inhibitor W2014-S regresses human non-small cell lung cancer xenografts and sensitizes EGFR-TKI acquired resistant NSCLC to EGFR-TKIs. Theranostics. [Link]
-
An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. (2016). Journal of Visualized Experiments. [Link]
-
Bai, L., et al. (2019). A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo. Cancer Cell. [Link]
-
Electrophoretic Mobility Shift Assay (EMSA). (2006). University of Wisconsin-Madison. [Link]
-
Lin, L., et al. (2012). Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model. Public Library of Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. licorbio.com [licorbio.com]
- 11. oncology.wisc.edu [oncology.wisc.edu]
- 12. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 18. thno.org [thno.org]
A Comparative Guide to the Efficacy of Linear and Angular Spirocyclic Azetidines in Drug Discovery
Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the drive to "escape from flatland" has become a central theme.[1] Medicinal chemists are increasingly moving away from planar, aromatic structures towards more three-dimensional (3D), sp³-rich scaffolds. This strategic shift is motivated by the potential for improved physicochemical properties, enhanced metabolic stability, and the ability to explore novel chemical space, leading to compounds with greater selectivity and fewer off-target effects.[2]
Among the most promising of these 3D scaffolds are spirocyclic azetidines. These rigid structures, which feature two rings sharing a single carbon atom, offer a unique conformational constraint that can lock a molecule into a bioactive conformation.[3][4] The introduction of a strained four-membered azetidine ring, in particular, can significantly influence a compound's properties, often improving metabolic stability as the scaffold is poorly recognized by degradative enzymes.[4]
Spirocyclic azetidines can be broadly classified into two isomeric forms based on the fusion of the rings: linear and angular . While structurally similar, the subtle difference in their geometry results in distinct three-dimensional arrangements of substituents, profoundly impacting their interaction with biological targets and their overall efficacy as drug candidates. This guide provides a comprehensive comparison of these two scaffolds, supported by experimental data and detailed protocols, to inform rational scaffold selection in drug discovery programs.
Chapter 1: The Structural Dichotomy: Defining Vectors in Chemical Space
The fundamental difference between linear and angular spirocyclic azetidines lies in the spatial vectors created by their fused ring systems. Linear scaffolds, such as 1-azaspiro[3.3]heptane, present substituents in a more direct, opposing orientation. In contrast, angular scaffolds, like 1,7-diazaspiro[3.5]nonane, create a distinct geometric angle between substituent vectors.[5]
This geometric distinction is not trivial; it dictates how a molecule presents its pharmacophoric features to a target protein. Angular azetidines can position substituents into regions of chemical space that are inaccessible to their linear counterparts or more traditional six-membered rings like piperazine.[6] This allows for the exploration of novel binding interactions and can be a key strategy in overcoming challenges in lead optimization.
Caption: Distinct substituent vectors of linear vs. angular spirocycles.
Chapter 2: A Comparative Analysis of Physicochemical Properties
A molecule's efficacy is inextricably linked to its physicochemical properties. Parameters such as lipophilicity, solubility, and basicity govern absorption, distribution, metabolism, and excretion (ADME). Comparative studies have revealed significant, albeit substrate-dependent, differences between linear and angular spirocyclic azetidines.
A recent study by Mykhailiuk et al. provides a direct comparison by synthesizing linear and angular azetidine analogues of existing drugs.[5][6][7] For instance, when replacing the morpholine ring in the anticancer drug Sonidegib, distinct property profiles emerged.
| Property | Sonidegib (Morpholine) | Linear Analogue (65) | Angular Analogue (66) |
| cLogP | 2.5 | 2.3 | 2.5 |
| LogD (pH 7.4) | 2.5 | 2.3 | 2.5 |
| Solubility (µM) | 11 | 3 | 12 |
| pKa | 5.3 | 6.5 | 5.7 |
| Data synthesized from Mykhailiuk et al.[5] |
Causality and Insights:
-
Lipophilicity (LogP/LogD): In this specific case, the linear azetidine analogue slightly reduced lipophilicity compared to the parent drug and the angular analogue.[6] This can be advantageous, as lower lipophilicity is often correlated with a reduced risk of off-target toxicity.
-
Aqueous Solubility: The effect on solubility is highly context-dependent.[6] Here, the angular analogue retained the solubility of the parent drug, while the linear analogue showed a marked decrease. This underscores the importance of empirical testing, as subtle conformational changes can dramatically impact crystal packing and solvation.
-
Basicity (pKa): The nitrogen atom's basicity is a critical parameter influencing interactions and solubility. The replacement of six-membered heterocycles with azetidines generally results in an increase in nitrogen basicity.[6] This effect was more pronounced in the linear azetidines than in the angular ones, likely due to the more exposed nature of the nitrogen lone pair in the linear scaffold.[6]
Chapter 3: In Vitro Efficacy: A Head-to-Head Showdown
Ultimately, the choice of a scaffold is determined by its impact on biological activity and its drug-like properties. Using the Sonidegib analogues as a case study, we can directly compare the efficacy of linear and angular spirocyclic azetidines.[6]
Biological Activity & Receptor Binding
Sonidegib is an inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway. The biological activity of its analogues was assessed in a Gli-Luc reporter cell line.
| Compound | Target | IC₅₀ (nM) |
| Sonidegib | SMO | 6 |
| Linear Analogue (65) | SMO | 116 |
| Angular Analogue (66) | SMO | 21 |
| Data from Mykhaili-uk et al.[6] |
Expert Analysis: The results are striking. The angular isomer (IC₅₀ = 21 nM) was significantly more active than the linear analogue (IC₅₀ = 116 nM), retaining a potency much closer to the parent drug (IC₅₀ = 6 nM).[6] This strongly suggests that the specific vector orientation of the angular scaffold presents the pharmacophore in a more favorable geometry for binding within the SMO receptor pocket. The linear scaffold, while still active, likely introduces a geometric penalty for this specific target. This highlights a key principle: the optimal scaffold is always target-dependent.
Featured Protocol: Radioligand Receptor Binding Assay
This protocol provides a self-validating framework for determining the binding affinity (Kᵢ) of a test compound via competition with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of unlabeled test compounds (e.g., linear and angular azetidines) for a specific receptor.
Pillar of Trustworthiness: The protocol includes saturation binding to characterize the radioligand's own affinity (KᏧ) and receptor density (Bₘₐₓ), ensuring the competition assay is performed under valid conditions.
Methodology:
-
Part A: Saturation Binding (Radioligand Characterization)
-
Prepare receptor membranes from a cell line overexpressing the target of interest.
-
In a 96-well plate, set up triplicate wells for "Total Binding" and "Nonspecific Binding" (NSB).
-
Create a serial dilution of the radioligand (e.g., ³H-ligand) ranging from approximately 0.1 to 10 times its estimated KᏧ.
-
Add the radioligand dilutions to the "Total Binding" wells.
-
To the "NSB" wells, add the same radioligand dilutions plus a high concentration (e.g., 1000x KᏧ) of a known, unlabeled ligand to saturate the receptors.
-
Add a constant, optimized amount of receptor membrane to all wells.
-
Incubate at a set temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate "Specific Binding" = Total Binding - NSB. Analyze the data using non-linear regression to determine the KᏧ and Bₘₐₓ.[8]
-
-
Part B: Competition Binding (Test Compound Kᵢ Determination)
-
Prepare a serial dilution of the test compounds (linear and angular analogues).
-
In a 96-well plate, add the test compound dilutions in triplicate.
-
Add a constant concentration of the radioligand to all wells. Causality: This concentration should be at or below the empirically determined KᏧ to ensure sensitivity to competition.[8]
-
Add the same optimized amount of receptor membrane to all wells.
-
Incubate, harvest, and measure radioactivity as described in Part A.
-
Analyze the data using non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ of each test compound.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
-
Metabolic Stability
A successful drug must persist in the body long enough to exert its therapeutic effect. Metabolic stability, typically assessed using human liver microsomes (HLM), is a critical predictor of a drug's half-life.[2][9]
| Compound | t₁⸝₂ (min) | CLᵢₙₜ (µL min⁻¹ mg⁻¹) |
| Sonidegib | 10 | 199 |
| Linear Analogue (65) | 12 | 166 |
| Angular Analogue (66) | 15 | 133 |
| Data synthesized from Mykhailiuk et al.[5] |
Expert Analysis: Both the linear and angular azetidine analogues demonstrated improved metabolic stability compared to the parent drug, Sonidegib.[5] This aligns with the general principle that rigid, sp³-rich spirocyclic scaffolds can shield metabolically vulnerable sites from cytochrome P450 enzymes.[2] The angular analogue showed a slightly better stability profile than the linear one, which, combined with its superior potency, makes it a more promising candidate for further development.
Featured Protocol: In Vitro Metabolic Stability (Human Liver Microsomes)
Objective: To determine the intrinsic clearance (CLᵢₙₜ) of a compound by measuring its rate of disappearance when incubated with HLM.
Pillar of Trustworthiness: The inclusion of positive control compounds (high and low clearance) validates the metabolic activity of the microsome batch and the assay procedure.
Methodology:
-
Preparation:
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice.
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Prepare a NADPH regenerating system (cofactor solution) to sustain enzymatic activity.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution to all wells. This is T=0.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). Causality: The organic solvent precipitates the microsomal proteins, halting all enzymatic activity instantly.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t₁⸝₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (k / [microsomal protein]) * 1000.[10]
-
Membrane Permeability
For orally administered drugs, the ability to cross the intestinal epithelium is paramount. Permeability is assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
-
PAMPA: This cell-free assay predicts passive diffusion across an artificial lipid membrane.[11][12] It is a high-throughput, cost-effective method for early-stage screening.[11]
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier, complete with tight junctions and active transporters (e.g., P-gp, BCRP).[13][14] It provides a more comprehensive prediction by accounting for passive diffusion, active transport, and efflux.[14] An efflux ratio greater than 2 typically indicates the compound is a substrate for active efflux.[13][15]
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Featured Protocol: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability coefficient (Pₐₚₚ) and efflux ratio (ER) of a compound across a Caco-2 cell monolayer.
Pillar of Trustworthiness: Monolayer integrity is validated before each experiment using Transepithelial Electrical Resistance (TEER) measurements. Monolayers with TEER values below a pre-set threshold are not used, ensuring data reliability.[13]
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts in multi-well plates.
-
Culture for 18-22 days, allowing the cells to differentiate and form a polarized monolayer with tight junctions.[15]
-
-
Monolayer Integrity Check:
-
Measure the TEER of each monolayer using a voltmeter. Only use inserts that meet the acceptance criterion (e.g., ≥ 200 Ω·cm²).[16]
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
For A→B transport: Add the test compound to the apical (A) donor chamber and fresh buffer to the basolateral (B) receiver chamber.
-
For B→A transport: Add the test compound to the basolateral (B) donor chamber and fresh buffer to the apical (A) receiver chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantify the concentration of the compound in all samples via LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Pₐₚₚ) for each direction using the formula: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[15]
-
Calculate the Efflux Ratio (ER) = Pₐₚₚ(B→A) / Pₐₚₚ(A→B).
-
Conclusion and Strategic Outlook
The choice between a linear and an angular spirocyclic azetidine is not a matter of inherent superiority but of strategic design. This guide demonstrates that while both scaffolds can enhance drug-like properties compared to traditional rings, their isomeric nature imparts distinct characteristics.
-
Angular spirocyclic azetidines are powerful tools for exploring novel vector space. As demonstrated by the Sonidegib case study, their unique geometry can lead to superior biological activity when the target requires a non-linear presentation of pharmacophores. They may be the preferred choice when seeking to optimize potency or explore new binding modes.
-
Linear spirocyclic azetidines serve as excellent, more direct bioisosteres for common saturated heterocycles. They offer a reliable way to introduce 3D character and improve metabolic stability while maintaining a more conventional substituent geometry. They may be ideal for scaffold hopping or when a more conservative structural modification is desired.
Ultimately, the decision must be data-driven. The experimental protocols detailed herein provide a robust framework for researchers to empirically evaluate these scaffolds and select the optimal architecture for their specific target and desired therapeutic profile. The continued exploration of these and other novel 3D scaffolds will undoubtedly pave the way for the next generation of innovative medicines.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Caco2 assay protocol. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
-
Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry. [Link]
-
ResearchGate. “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery | Request PDF. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
ChemRxiv. A computational binding affinity estimation protocol with maximum utilization of experimental data : A case study for Adenosine. [Link]
-
Frontiers. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]
-
Shipman, M., et al. Stereocontrolled synthesis of 2-substituted azetidines and spirocyclic 1,2-diazetidines. [Link]
-
ResearchGate. “Linear” and “angular” spirocyclic azetidines in drug discovery: state.... [Link]
-
NCBI. Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
NCBI. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. [Link]
-
ACS Publications. Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. [Link]
-
ResearchGate. Biologically active compounds with azetidine rings. [Link]
-
PubMed. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. [Link]
-
BMG Labtech. How to determine binding affinity with a microplate reader. [Link]
-
Eurofins Discovery. Metabolic Stability Services. [Link]
-
PubMed. Conformational preferences of proline analogues with different ring size. [Link]
-
Merck Millipore. Metabolic Stability Assays. [Link]
-
PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching. [Link]
-
ResearchGate. “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery | Request PDF. [Link]
-
RSC Publishing. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. [Link]
-
ResearchGate. Synthesis of Novel Angular Spirocyclic Azetidines | Request PDF. [Link]
-
ResearchGate. Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Request PDF. [Link]
-
MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. [Link]
-
Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. [Link]
-
ResearchGate. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery | Request PDF. [Link]
-
PubMed. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I.... [Link]
-
ResearchGate. a) Selected azetidine‐containing spirocyclic pharmaceuticals.... | Download Scientific Diagram. [Link]
-
NCBI. HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 7. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Safety Operating Guide
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate proper disposal procedures
An In-Depth Guide to the Proper Disposal of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Responsible stewardship, culminating in proper disposal, is a non-negotiable aspect of laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound (CAS No. 398489-25-3), a common building block in synthetic chemistry. Our approach is grounded in established safety protocols and regulatory frameworks, ensuring that your laboratory practices are both safe and compliant.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates every subsequent step, from the selection of personal protective equipment to the final disposal pathway. This compound is classified under the Globally Harmonized System (GHS) with specific hazards that must be respected.
The primary causality for its classification as a hazardous substance stems from its irritant properties. The azetidine ring system and functional groups can interact with biological tissues, leading to irritation upon contact.
Table 1: GHS Hazard Profile of this compound
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Source: AK Scientific, Inc. Safety Data Sheet[1]
Based on this profile, the compound must be treated as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in general solid waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, stringent adherence to PPE protocols is required to prevent accidental exposure during handling and disposal. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our minimum standard[1].
Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that can cause serious eye irritation[1]. |
| Hand | Nitrile or other chemically resistant gloves. | Prevents skin contact which can lead to irritation[1]. Always check glove compatibility charts. |
| Body | Standard laboratory coat. | Protects skin on arms and body from contamination. |
| Respiratory | Not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or ventilation is poor. | Mitigates the risk of respiratory tract irritation from inhaling dust or aerosols[1][2]. |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The disposal process is a systematic workflow designed to ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[3][4].
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Designate a Specific Waste Stream: this compound waste should be collected as a "Non-halogenated Organic Solid Waste."
-
Avoid Co-mingling: Never mix this compound with incompatible materials. The Safety Data Sheet (SDS) specifically lists strong oxidizing agents as incompatible[1]. Mixing could lead to a vigorous, exothermic reaction.
-
Solid vs. Liquid: Collect the solid compound in a designated solid waste container. If it is dissolved in a solvent for a reaction, the resulting solution should be collected as a liquid waste, segregated appropriately (e.g., "Non-halogenated Organic Solvent Waste").
Step 2: Container Selection and Labeling
The integrity and labeling of your waste container are mandated by law and essential for safety.
-
Container Choice: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle with a screw cap for solids). The container must be in good condition, free from leaks or cracks[5].
-
Mandatory Labeling: As soon as the first particle of waste enters the container, it must be labeled[5][6]. The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store waste in designated SAAs at or near the point of generation[6][7].
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste[4][5].
-
Location: The SAA must be under the control of laboratory personnel and situated away from drains or ignition sources[3][8].
-
Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste)[4][7].
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to your institution's licensed waste disposal program.
-
Contact EHS: Coordinate with your facility's Environmental Health and Safety (EHS) office for pickup. They are the trained professionals responsible for managing the compliant transport and final disposal[9].
-
Disposal Method: The SDS instruction P501, "Dispose of contents/container to an approved waste disposal plant," dictates the final pathway[1]. For this type of organic compound, the most common and environmentally sound method is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the molecule into simpler, less harmful compounds like carbon oxides and nitrogen oxides[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow from generation to final incineration.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release. All actions should be guided by the compound's SDS[1].
Spill Cleanup (Small Scale)
-
Ensure Safety: Alert personnel in the immediate area and ensure the space is well-ventilated. Remove all sources of ignition[1].
-
Containment: Prevent the spill from spreading or entering drains[1].
-
Cleanup: Use an inert, absorbent material (e.g., vermiculite, sand, or earth) to sweep up the solid. Do not use combustible materials like paper towels for the initial absorption.
-
Disposal: Place the absorbed material and all cleanup debris into a designated, properly labeled hazardous waste container[1][4].
-
Decontamination: Clean the spill area thoroughly.
Personnel Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By integrating these protocols into your laboratory's standard operating procedures, you build a culture of safety and ensure that your handling of this compound meets the highest standards of scientific responsibility and regulatory compliance.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
-
Scungio, D. J. (2019, June). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
- Apollo Scientific. (n.d.). Safety Data Sheet: Azetidine.
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). U.S. Department of Labor. Retrieved from [Link]
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. U.S. Department of Labor.
- Thermo Fisher Scientific. (2011, May 6). Safety Data Sheet: tert-Butyl 3-oxoazetidine-1-carboxylate.
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,5-Di-tert-butyl-p-benzoquinone.
- MedChemExpress. (2025, December 23). Safety Data Sheet: tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. epa.gov [epa.gov]
- 8. chemos.de [chemos.de]
- 9. acs.org [acs.org]
Personal protective equipment for handling Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Comprehensive Safety Protocol: Handling Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with this compound (CAS: 398489-25-3).[1][2] The following protocols are designed to ensure user safety and procedural integrity by synthesizing established safety data with field-proven best practices.
Core Hazard Analysis and Risk Mitigation
This compound is a research chemical whose hazard profile necessitates a cautious and well-defined handling strategy.[1] The primary risks associated with this compound are not systemic toxicity but rather direct, localized irritation upon contact.[1] Understanding these hazards is the first step in mitigating risk.
According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1] This is likely due to the chemical nature of the azetidine ring and its derivatives, which can interact with skin proteins and lipids.
-
Serious Eye Irritation (Category 2A): Causes significant eye irritation, which can lead to redness, pain, and potential damage if not addressed immediately.[1] The eyes are particularly vulnerable due to their sensitive mucous membranes.
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System): May cause respiratory irritation if inhaled.[1] As this compound is a solid (powder), airborne dust presents a primary route of exposure that must be controlled.[3]
Hazard Summary Table
| Hazard Statement | GHS Classification | Primary Route of Exposure | Key Mitigation Strategy |
| H315: Causes skin irritation | Skin Irritation, Cat. 2 | Dermal Contact | Chemical-resistant gloves, Lab gown |
| H319: Causes serious eye irritation | Eye Irritation, Cat. 2A | Ocular Contact (splash/dust) | Chemical splash goggles, Face shield |
| H335: May cause respiratory irritation | STOT SE, Cat. 3 | Inhalation (dust) | Chemical fume hood, Respirator |
Source: AK Scientific, Inc. Safety Data Sheet.[1]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a reliable barrier between the researcher and the chemical. The selection of PPE is not merely a checklist; it is a system designed to prevent exposure through all potential routes.
Eye and Face Protection: The First Line of Defense
Standard safety glasses are insufficient for handling this compound. The risk of eye irritation from airborne powder or accidental splashes necessitates more comprehensive protection.
-
Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[4] Their wrap-around design with a complete seal prevents particles and liquids from entering the eye area.
-
Secondary Protection: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during vigorous mixing or solvent addition), a face shield must be worn in addition to chemical splash goggles.[4][5] A face shield alone does not provide adequate protection against dust and vapors.[4]
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound. Always check the manufacturer's chemical resistance guide for compatibility. For prolonged handling or in the event of a spill, double-gloving provides an additional layer of safety.[6] Contaminated gloves must be removed promptly and correctly to avoid cross-contamination, and hands should be washed thoroughly after any handling procedure.[1]
-
Gown/Coat: A standard cotton lab coat is not appropriate as it can absorb chemical dust. A disposable, polyethylene-coated polypropylene gown that is resistant to chemical permeation should be worn.[6] It must be long-sleeved with tight-fitting cuffs.
Respiratory Protection: Engineering Controls First
The primary method for controlling respiratory exposure is through engineering controls.
-
Primary Control: All procedures that may generate dust, such as weighing, transferring, or mixing, must be performed inside a certified chemical fume hood.[1] This ensures that any airborne particles are captured and exhausted away from the user.
-
Secondary Control: In the rare event that engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or higher) is required.[7][8] Note that proper fit-testing and training are necessary for effective respirator use.[7]
Safe Handling and Disposal Workflow
Procedural Workflow Diagram
Caption: Step-by-step workflow for safe handling of this compound.
Step-by-Step Methodology
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Clear the workspace of any unnecessary items.
-
Don all required PPE in the correct order: gown first, then eye/face protection, and finally gloves.[9]
-
-
Handling (inside fume hood):
-
Decontamination:
-
After handling, decontaminate the work surface, balance, and any equipment used.
-
Ensure the primary chemical container is sealed and stored in a locked, well-ventilated area away from strong oxidizing agents.[1]
-
-
Disposal:
-
This compound and any materials contaminated with it must be treated as hazardous waste.[1]
-
Collect all disposable PPE, weigh boats, and cleaning materials in a dedicated, sealed, and clearly labeled waste container.[10]
-
Crucially, do not dispose of this chemical down the drain or in general waste. [1]
-
Follow all institutional and local regulations for chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[11]
-
Emergency Procedures
Immediate and correct action is vital in the event of an exposure.
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs or persists, seek medical advice.[1] Remove contaminated clothing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[7] If eye irritation persists, get immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
Facilities must be equipped with an accessible eyewash station and safety shower.[7]
References
- BenchChem. Proper Disposal Procedures for 3-(2-Ethylbutyl)azetidine.
- AK Scientific, Inc. Safety Data Sheet: this compound.
- PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
- PubChem. Tert-butyl 3-hydroxyazetidine-1-carboxylate.
- Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine.
- Apollo Scientific. Safety Data Sheet: Azetidine.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Thermo Fisher Scientific. Safety Data Sheet: tert-Butyl 3-oxoazetidine-1-carboxylate.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Thermo Fisher Scientific. Safety Data Sheet: 2,5-Di-tert-butyl-p-benzoquinone.
- Chemical Safety Facts. Personal Protective Equipment and Chemistry.
- Tokyo Chemical Industry Co., Ltd. Azetidine 503-29-7.
- CymitQuimica. 3-hydroxy-3-phenylazetidine-1-carboxylic acid tert-butyl ester.
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
- ChemicalBook. 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.
- Wikipedia. Azetidine.
Sources
- 1. aksci.com [aksci.com]
- 2. 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL E… [cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
